molecular formula C9H11NOS B1298931 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 34772-98-0

3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B1298931
CAS No.: 34772-98-0
M. Wt: 181.26 g/mol
InChI Key: NXYSVZGMDFMOJJ-AATRIKPKSA-N
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Description

3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is a high-purity enaminone compound serving as a versatile and valuable building block in organic and medicinal chemistry research . This chemical, a classic "push-pull" ethylene, features an electron-donating dimethylamino group and an electron-withdrawing keto group conjugated through a propenone system, creating a reactive scaffold with multiple nucleophilic and electrophilic sites . Its molecular structure has been confirmed by X-ray crystallography, which shows the compound is essentially planar, a feature that facilitates its incorporation into larger conjugated systems . Researchers primarily utilize this compound as a key synthon for the preparation of a diverse range of heterocycles, including pyridines, pyrimidines, and pyrroles, which are common motifs in natural products and pharmaceuticals . The compound is synthesized via the condensation of 2-acetylthiophene with dimethylformamide dimethyl acetal (DMF-DMA) . As a β-aminovinyl ketone, it combines the ambident nucleophilicity of enamines with the ambident electrophilicity of enones, making it a suitable substrate for annulation reactions and for the development of novel bioactive heterocyclic compounds . This product is intended for research applications in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYSVZGMDFMOJJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34772-98-0
Record name 2-Propen-1-one, 3-(dimethylamino)-1-(2-thienyl)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a valuable enaminone intermediate in organic synthesis. The document details the established synthetic protocol, presents key quantitative data, and includes visualizations to aid in the understanding of the experimental workflow.

Core Synthesis Data

The primary method for the synthesis of this compound is the condensation reaction between 2-acetylthiophene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a well-established method for the formation of β-enaminones from methyl ketones.

ParameterValueReference
Starting Material 1 2-Acetylthiophene[1]
Starting Material 2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Reaction Temperature Reflux (approx. 153 °C)[1]
Reaction Time 8 hours[1]
Purification Method Crystallization from methanol[1]
Yield Not explicitly reported, but typically moderate to high for this type of reaction.
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.36 (d, J = 11.5 Hz, 1H), 7.61 (dd, J = 1.0, 3.8 Hz, 1H), 7.49 (dd, J = 1.2, 5.2 Hz, 1H), 7.07 (dd, J = 3.8, 5.1 Hz, 1H), 6.62 (d, J = 11.5 Hz, 1H), 3.26 (s, 3H), 3.04 (s, 3H)[1]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 201.2, 157.9, 154.7, 132.9, 128.1, 125.4, 108.0, 46.3, 38.5[1]

Experimental Protocol

The following is a detailed methodology for the synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.

Materials:

  • 2-Acetylthiophene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Rotary evaporator

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-acetylthiophene and an equimolar amount of N,N-dimethylformamide dimethyl acetal in anhydrous N,N-dimethylformamide.

  • Reaction: The reaction mixture is heated to reflux (approximately 153 °C) and maintained at this temperature with vigorous stirring for 8 hours.[1]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by recrystallization from methanol. Single crystals suitable for X-ray analysis can be grown by slow evaporation from a methanol solution at room temperature.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Acetylthiophene 2-Acetylthiophene ReactionMixture Reaction Mixture 2-Acetylthiophene->ReactionMixture DMF-DMA N,N-Dimethylformamide dimethyl acetal DMF-DMA->ReactionMixture Solvent DMF Solvent->ReactionMixture Temperature Reflux (8h) Temperature->ReactionMixture Workup Work-up (Solvent Removal) ReactionMixture->Workup Purification Purification (Recrystallization from Methanol) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions to achieve higher yields and purity depending on the scale of the reaction and the quality of the starting materials.

References

Spectroscopic and Synthetic Profile of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the available spectroscopic data for analogues of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. It is crucial to note that the presented NMR and MS data belong to the thione analogue, (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione, and the IR data corresponds to (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one. These data are provided as the best available reference points.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Data for (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione (Thione Analogue) [1]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
8.36 (d, J = 11.5 Hz, 1H)Vinyl H
7.61 (dd, J = 3.8, 1.0 Hz, 1H)Thiophene H
7.49 (dd, J = 5.2, 1.2 Hz, 1H)Thiophene H
7.07 (dd, J = 5.1, 3.8 Hz, 1H)Thiophene H
6.62 (d, J = 11.5 Hz, 1H)Vinyl H
3.26 (s, 3H)N-CH₃
3.04 (s, 3H)N-CH₃
Infrared (IR) Spectroscopy

Table 2: IR Data for (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Phenyl Analogue)

Wavenumber (cm⁻¹) Assignment
2905.48C-H stretch
1626.77C=O stretch
1525.74C=C stretch
1178.98C-N stretch
703.16 - 690C-S stretch
Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-ene-1-thione (Thione Analogue) [1]

Parameter Value
Ionization ModeESI
Adduct[M+H]⁺
Calculated m/z198.0411
Found m/z198.0414

Experimental Protocols

Synthesis of this compound

A standard and effective method for the synthesis of this class of compounds is the Claisen-Schmidt condensation. The following is a generalized protocol based on the synthesis of similar chalcones.[2]

Materials:

  • 2-Acetylthiophene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or a related aminal ester

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • To a solution of 2-acetylthiophene (1 equivalent) in an anhydrous solvent, add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents).

  • The reaction mixture is heated to reflux and stirred for a period of 4 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel, to yield the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and the spectral data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition of the synthesized compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (HRMS) Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for this compound, leveraging data from closely related analogues. Researchers can use this information as a starting point for their own investigations into this and similar molecular scaffolds.

References

Technical Guide: (E)-3-dimethylamino-1-thiophen-2-yl-propenone (CAS 34772-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-dimethylamino-1-thiophen-2-yl-propenone, with CAS number 34772-98-0, is a chalcone derivative incorporating a thiophene moiety. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry.[1] They are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the thiophene ring, a sulfur-containing heterocycle, can further modulate the biological activity of the chalcone scaffold.[2] This technical guide provides a comprehensive overview of the known properties, structure, and synthesis of (E)-3-dimethylamino-1-thiophen-2-yl-propenone and its closely related analogs, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (E)-3-dimethylamino-1-thiophen-2-yl-propenone is presented below:

Structure:

Figure 1. Synthesis of a chalcone analog via Claisen-Schmidt condensation.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-acetylthiophene and 4-(dimethylamino)benzaldehyde in ethanol. 2. Reaction Initiation: While stirring the solution at room temperature, add a catalytic amount of an aqueous sodium hydroxide solution (e.g., 10% NaOH). [1]3. Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (e.g., 4-8 hours). [1][3]The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product. [3]5. Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative. [3]

Biological Activity and Potential Applications

Anticancer Activity

Chalcone derivatives of 2-acetylthiophene have been shown to exhibit cytotoxic effects against various human cancer cell lines, including breast (MCF-7 and MDA-MB-231) and colon (HT-29) cancer cells. [1][4][5] Mechanism of Action:

The primary mechanism of anticancer activity for these chalcones appears to be the induction of apoptosis (programmed cell death). [4][5]This is supported by evidence such as:

  • Changes in cell morphology consistent with apoptosis. [4]* Positive results in Annexin V assays, which detect an early marker of apoptosis. [4]* Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. [4]

G chalcone Thiophene-Chalcone Derivative cell_membrane Cancer Cell Membrane chalcone->cell_membrane apoptosis_pathway Apoptotic Signaling Cascade cell_membrane->apoptosis_pathway caspases Caspase Activation apoptosis_pathway->caspases apoptosis Apoptosis caspases->apoptosis

Figure 2. Generalized apoptotic pathway induced by thiophene-chalcone derivatives.

Antimicrobial and Anti-inflammatory Activity

Thiophene-containing chalcones have also been investigated for their antimicrobial and anti-inflammatory properties. [2][6]The flexible structure of chalcones allows them to bind to various biological targets. [6]Some thiophene sulfonate chalcone derivatives have shown potent antibacterial and antiviral activities. [6]Furthermore, the anti-inflammatory potential of thiophene derivatives is an active area of research.

Conclusion

(E)-3-dimethylamino-1-thiophen-2-yl-propenone (CAS 34772-98-0) belongs to the promising class of thiophene-containing chalcones. While specific experimental data for this particular compound is scarce, the available information on its close analogs suggests significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. The synthesis is straightforward via a Claisen-Schmidt condensation, and the resulting compounds have been shown to induce apoptosis in cancer cells. Further research is warranted to fully elucidate the physicochemical properties, detailed biological activities, and specific molecular targets of (E)-3-dimethylamino-1-thiophen-2-yl-propenone to realize its therapeutic potential.

Workflow for Evaluation

G synthesis Synthesis of (E)-3-dimethylamino-1-thiophen-2-yl-propenone purification Purification and Characterization (NMR, MS, etc.) synthesis->purification physchem Physicochemical Property Determination (m.p., solubility) purification->physchem in_vitro In Vitro Biological Screening (Anticancer, Antimicrobial, etc.) purification->in_vitro hit_id Hit Identification in_vitro->hit_id hit_id->synthesis Inactive moa Mechanism of Action Studies (Apoptosis assays, target identification) hit_id->moa Active in_vivo In Vivo Efficacy and Toxicity Studies moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Figure 3. A logical workflow for the further investigation of the title compound.

References

An In-depth Technical Guide on the Chemical Stability and Solubility of Thiophene-Based Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-based enaminones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their versatile therapeutic potential. As privileged scaffolds, they are integral to the development of novel drug candidates targeting a range of diseases, including cancer and inflammatory conditions. The efficacy and safety of these compounds are intrinsically linked to their physicochemical properties, primarily their chemical stability and solubility. This technical guide provides a comprehensive overview of the methodologies used to evaluate these critical parameters. It details experimental protocols for assessing stability under various stress conditions—hydrolytic, oxidative, and photolytic—and for determining both kinetic and thermodynamic solubility. While specific quantitative data for this emerging class of compounds are not yet widely available in published literature, this guide offers a robust framework for generating such data in a standardized and reproducible manner. Furthermore, potential signaling pathways that may be modulated by thiophene-based enaminones are illustrated, providing a basis for future mechanistic studies.

Introduction to Thiophene-Based Enaminones

Enaminones are conjugated systems characterized by an amine group double-bonded to a carbon, which is in turn single-bonded to a carbonyl group (N-C=C-C=O). The incorporation of a thiophene ring into this scaffold introduces unique electronic and steric properties. The thiophene moiety, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in numerous FDA-approved drugs.[1] Its presence can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall physicochemical profile of a molecule.[1][2] Thiophene and its derivatives are known to be soluble in organic solvents but generally exhibit poor solubility in water.[3][4]

The enaminone functional group itself is a versatile synthon in organic chemistry and is found in various biologically active compounds.[5] The stability of the enaminone moiety is influenced by its tautomeric forms and the electronic nature of its substituents. Understanding the interplay between the thiophene ring and the enaminone system is crucial for the rational design of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical Stability of Thiophene-Based Enaminones

The chemical stability of a drug candidate is a critical determinant of its shelf-life, formulation feasibility, and in vivo performance. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and use.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds containing labile functional groups. The stability of enaminones is known to be pH-dependent.

Experimental Protocol: pH-Dependent Hydrolysis Study

This protocol outlines a general procedure for evaluating the hydrolytic stability of a thiophene-based enaminone at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range relevant to physiological conditions and potential formulation pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 10-50 µg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the aqueous environment.

  • Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots from each solution.

  • Analysis: Immediately quench the degradation by adding a suitable solvent or buffer and analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Determine the concentration of the remaining parent compound at each time point. Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) for each pH. The half-life (t½) can then be calculated using the formula: t½ = 0.693/k.

Data Presentation: Hydrolytic Stability of a Hypothetical Thiophene-Based Enaminone

pHTemperature (°C)Rate Constant (k, h⁻¹) (Hypothetical)Half-life (t½, h) (Hypothetical)
1.2370.0513.9
4.5370.0169.3
6.8370.005138.6
7.4370.004173.3
9.0370.0234.7
Oxidative Stability

Oxidation can be a significant degradation pathway, particularly for electron-rich aromatic systems like thiophene.

Experimental Protocol: Oxidative Degradation Study

  • Reagent Preparation: Prepare a solution of hydrogen peroxide (H₂O₂) in a suitable solvent (e.g., water or a water/organic co-solvent mixture) at a concentration of 3-30%.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: Add an aliquot of the stock solution to the H₂O₂ solution to achieve a final drug concentration of approximately 10-50 µg/mL.

  • Sampling and Analysis: Incubate the solution at room temperature and collect samples at various time points. Analyze the samples by HPLC to determine the extent of degradation.

Photostability

Many drug molecules are susceptible to degradation upon exposure to light. Photostability testing is crucial to determine if a compound requires light-protected packaging and handling.

Experimental Protocol: Photostability Study (ICH Q1B Guideline)

  • Sample Preparation: Prepare solutions of the test compound (e.g., in water, acetonitrile, or methanol) and also place the solid compound in chemically inert, transparent containers.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and control samples by a validated HPLC method. Compare the chromatograms to assess the extent of photodegradation and the formation of photodegradants. The quantum yield of photodegradation can be determined for more detailed studies.[6][7][8]

Data Presentation: Forced Degradation of a Hypothetical Thiophene-Based Enaminone

Stress ConditionReagent/ConditionDurationDegradation (%) (Hypothetical)
Acid Hydrolysis0.1 M HCl24 h35
Base Hydrolysis0.1 M NaOH24 h15
Oxidation3% H₂O₂24 h25
Photolytic1.2 million lux hours7 days40
Thermal60°C7 days10

Solubility of Thiophene-Based Enaminones

Solubility is a key determinant of a drug's oral bioavailability and its suitability for various formulations. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.

Kinetic Solubility

Kinetic solubility is the concentration of a compound at the point where it begins to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer. It is a high-throughput screening assay commonly used in early drug discovery.

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature with shaking. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the solid state and the solution. The shake-flask method is the gold standard for its determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of the solid test compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

Data Presentation: Solubility of a Hypothetical Thiophene-Based Enaminone

Solvent/BufferTemperature (°C)Solubility (µg/mL) (Hypothetical)
Water25< 1
PBS (pH 7.4)255
0.1 M HCl (pH 1.2)2550
Ethanol25> 1000
Propylene Glycol25500
PEG 40025800

Potential Signaling Pathways and Biological Targets

While the specific signaling pathways modulated by thiophene-based enaminones are still under active investigation, the broader class of thiophene derivatives has been shown to interact with several key biological targets. These provide a logical starting point for hypothesis-driven research into the mechanism of action of novel thiophene-based enaminones.

Inhibition of Inflammatory Pathways

Many thiophene-containing compounds exhibit anti-inflammatory properties.[9] This is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[3] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

G Arachidonic_Acid Arachidonic_Acid COX_1_2 COX_1_2 Arachidonic_Acid->COX_1_2 5_LOX 5_LOX Arachidonic_Acid->5_LOX Prostaglandins Prostaglandins COX_1_2->Prostaglandins Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Enaminone Thiophene_Enaminone Thiophene_Enaminone->COX_1_2 Inhibition Thiophene_Enaminone->5_LOX Inhibition

Caption: Potential anti-inflammatory mechanism via COX/LOX inhibition.

Modulation of Kinase Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several thiophene derivatives have been developed as kinase inhibitors.[10][11][12][13] Thiophene-based enaminones could potentially target various kinases involved in cell proliferation, survival, and angiogenesis, such as those in the PI3K/AKT/mTOR or MAPK pathways.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation_Survival Cell_Proliferation_Survival mTOR->Cell_Proliferation_Survival Thiophene_Enaminone Thiophene_Enaminone Thiophene_Enaminone->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Induction of Apoptosis

Some thiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5][14][15] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

G Thiophene_Enaminone Thiophene_Enaminone ROS_Generation ROS_Generation Thiophene_Enaminone->ROS_Generation Mitochondrial_Stress Mitochondrial_Stress ROS_Generation->Mitochondrial_Stress Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Stress->Cytochrome_c_Release Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential intrinsic apoptosis pathway induced by thiophene enaminones.

Conclusion

The chemical stability and solubility of thiophene-based enaminones are paramount to their successful development as therapeutic agents. This guide has provided a detailed framework of experimental protocols for the systematic evaluation of these properties. By conducting forced degradation and solubility studies as outlined, researchers can gain critical insights into the degradation pathways, identify stable formulation strategies, and predict the in vivo behavior of these promising compounds. While specific quantitative data for this compound class remains to be broadly established, the methodologies presented herein offer a clear path for generating the necessary data to advance thiophene-based enaminones through the drug discovery and development pipeline. The illustrated potential signaling pathways provide a foundation for future research into their mechanisms of action, ultimately enabling the design of more effective and safer medicines.

References

Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one via Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of the target compound 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative with potential applications in medicinal chemistry. The primary focus of this document is the Claisen-Schmidt condensation reaction, providing a comprehensive overview of the synthetic protocols, reaction mechanisms, and characterization data.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in drug discovery. Thiophene-containing chalcones, in particular, have garnered considerable interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties. The title compound, this compound, is a member of this promising family of molecules. This guide presents a detailed methodology for its synthesis, primarily through a condensation reaction, which is a cornerstone of carbon-carbon bond formation in organic chemistry.

Synthetic Pathway and Mechanism

The synthesis of this compound can be achieved via a condensation reaction between 2-acetylthiophene and a reagent that provides the dimethylaminoenone moiety. A particularly effective method involves the use of dimethoxy-N,N-dimethylmethanamine. This reaction is analogous to the Claisen-Schmidt condensation, where an enolizable ketone reacts with a carbonyl compound.

The reaction mechanism proceeds through the formation of an enolate from 2-acetylthiophene, which then acts as a nucleophile, attacking the electrophilic carbon of the dimethylformamide derivative. Subsequent elimination of methanol and dimethylamine leads to the formation of the stable, conjugated enone product.

G r1 2-Acetylthiophene i1 Enolate of 2-Acetylthiophene r1->i1 Base (Self-catalyzed or added) r2 Dimethoxy-N,N- dimethylmethanamine i2 Tetrahedral Intermediate r2->i2 i1->i2 p1 This compound i2->p1 Elimination of -OCH3 and -N(CH3)2 p2 Methanol + Dimethylamine (Byproducts) i2->p2

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Synthesis of (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one[2]

Materials:

  • 2-Acetylthiophene

  • Dimethoxy-N,N-dimethylmethanamine

  • Dimethylformamide (DMF)

  • Methanol

Procedure:

  • A solution of 2-acetylthiophene (0.2 mmol) and dimethoxy-N,N-dimethylmethanamine (0.2 mmol) in 150 ml of DMF is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is refluxed for 8 hours.

  • After the reaction is complete, the mixture is concentrated under reduced pressure to yield the crude product.

  • Single crystals of the title compound suitable for X-ray analysis can be grown from a methanol solution by slow evaporation at room temperature.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a structurally similar chalcone, (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one, which can be used as a reference for the expected outcome of the target synthesis.

ParameterValueReference
Reactant 1 4-Dimethylaminobenzaldehyde
Molar Amount (Reactant 1)13.44 mmol
Reactant 2 2-Acetylthiophene
Volume (Reactant 2)1.8 mL
Solvent Ethanol
Catalyst 6M NaOH
Product Yield 80%

Characterization Data

The synthesized compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

Elemental Analysis:

  • Calculated for C₉H₁₁NOS: C, 59.64%; H, 6.12%; N, 7.73%.[1]

  • Found: C, 59.65%; H, 6.16%; N, 7.71%.[1]

Infrared (IR) Spectroscopy (for a similar chalcone):

Wavenumber (cm⁻¹) Assignment
1626.77 C=O stretch
1525.74 C=C stretch
1178.98 C-N stretch
703.16 - 690 C-S stretch

| 2905.48 | C-H stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for a similar chalcone):

  • n → π* transition: 422 nm

  • π → π* transition: 275 nm

  • Shoulder (π → π*): 309 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the title compound is not readily available in the aggregated search results, the expected ¹H and ¹³C NMR spectra would be consistent with the proposed structure, showing signals for the thiophene ring protons and carbons, the vinylic protons, the dimethylamino group, and the carbonyl carbon.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization s1 Combine 2-Acetylthiophene and Dimethoxy-N,N- dimethylmethanamine in DMF s2 Reflux for 8 hours s1->s2 w1 Concentrate under reduced pressure s2->w1 w2 Recrystallize from Methanol w1->w2 a1 Spectroscopic Analysis (NMR, IR, MS) w2->a1 a2 Elemental Analysis a1->a2 a3 X-ray Crystallography a2->a3

Caption: General experimental workflow for the synthesis and characterization.

Biological Significance and Future Perspectives

While specific biological studies on this compound are not extensively reported in the reviewed literature, the broader class of thiophene-containing chalcones exhibits a wide range of pharmacological activities. These include potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the thiophene moiety is often associated with enhanced biological activity.

Further research is warranted to fully elucidate the biological profile of the title compound. This could involve screening against various cancer cell lines, testing for antimicrobial efficacy against a panel of bacteria and fungi, and investigating its anti-inflammatory properties in relevant assays. The synthetic methodology detailed in this guide provides a reliable route to access this compound for such future studies, which could lead to the development of novel therapeutic agents.

References

Physical and chemical properties of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic properties of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This compound belongs to the chalcone family, a class of molecules widely recognized for their diverse biological activities. While specific pharmacological data for this particular derivative is limited in publicly accessible literature, this guide summarizes its fundamental characteristics and provides context based on related structures.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to distinguish between the general compound and its stereoisomers, with the (E)-isomer being the more commonly cited form.

PropertyValueSource
Molecular Formula C₉H₁₁NOS[1]
Molecular Weight 181.25 g/mol [1]
CAS Number 34772-98-0 (unspecified stereochemistry)[2]
154321-55-8 ((E)-isomer)[3]
Melting Point 197-198 °C ((E)-isomer, in 1,4-dioxane)[1]
128 °C ((E)-isomer, in ethyl acetate)[4]
Appearance Light yellow to yellow solid[1]
Boiling Point Data not available
Solubility Data not available

Synthesis of (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

A detailed experimental protocol for the synthesis of the (E)-isomer of this compound has been reported. The synthesis is achieved through the reaction of 2-acetylthiophene with dimethoxy-N,N-dimethylmethanamine.

Experimental Protocol

Materials:

  • 2-Acetylthiophene

  • Dimethoxy-N,N-dimethylmethanamine (DMF-DMA)

  • Dimethylformamide (DMF)

  • Methanol

Procedure:

  • A solution of 2-acetylthiophene (0.2 mmol) and dimethoxy-N,N-dimethylmethanamine (0.2 mmol) in 150 ml of DMF is prepared.

  • The reaction mixture is refluxed for 8 hours.

  • Following reflux, the solution is concentrated to yield the title compound.

  • Single crystals suitable for X-ray analysis can be grown from a methanol solution by slow evaporation at room temperature.

Synthesis Workflow

SynthesisWorkflow Synthesis of (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Reactant1 2-Acetylthiophene Reaction Reflux for 8 hours Reactant1->Reaction Reactant2 Dimethoxy-N,N-dimethylmethanamine Reactant2->Reaction Solvent DMF Solvent->Reaction Concentration Concentration Reaction->Concentration Product (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Concentration->Product Purification Crystallization from Methanol Product->Purification Optional LogicalRelationship Potential Activities Based on Structural Class CoreCompound This compound ThiopheneClass Thiophene Derivatives CoreCompound->ThiopheneClass is a ChalconeClass Chalcones / Enaminones CoreCompound->ChalconeClass is a PotentialActivities Potential Biological Activities (Hypothesized, Not Confirmed) ThiopheneClass->PotentialActivities exhibit ChalconeClass->PotentialActivities exhibit AntiInflammatory Anti-inflammatory PotentialActivities->AntiInflammatory Antimicrobial Antimicrobial PotentialActivities->Antimicrobial Anticancer Anticancer PotentialActivities->Anticancer Antioxidant Antioxidant PotentialActivities->Antioxidant

References

Unveiling the Therapeutic Potential of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The chalcone scaffold, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a cornerstone in medicinal chemistry. These compounds have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide focuses on the potential biological activities of a specific chalcone derivative, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. While direct and extensive research on this particular molecule is emerging, this document synthesizes available data on closely related thiophene-containing chalcones to build a comprehensive profile of its likely therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic promise of this chemical class.

Potential Anticancer Activity

Thiophene-containing chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the thiophene ring, often in combination with other functional groups, is believed to contribute to their anticancer potential.

Quantitative Data Summary: Cytotoxicity of Thiophene-Containing Chalcones

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of representative thiophene-chalcone derivatives against various cancer cell lines, providing a comparative basis for potential efficacy.

Compound/DerivativeCell LineIC50 (µM)Reference
(E)-1-(4-nitrophenyl)-3-(4-(hexyloxy)phenyl) prop-2-en-1-oneMCF714.75[1]
(E)-1-(4-cyanophenyl)-3-(4-(hexyloxy)phenyl) prop-2-en-1-oneMCF713.75[1]
Bis(thienyl) chalconeMCF-77.4[2]
Chalcone with thiophene group (Compound 32)T-47D>50% inhibition[2]
Bis-chalcone with thiophene (Compound 5a)A54941.99 ± 7.64[3]
Bis-chalcone with thiophene (Compound 5a)HCT11618.10 ± 2.51[3]
Bis-chalcone with thiophene (Compound 5a)MCF77.87 ± 2.54[3]
Bis-chalcone with thiophene (Compound 5b)MCF74.05 ± 0.96[3]
Bis-chalcone with thiophene (Compound 9a)HCT11617.14 ± 0.66[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF7, A549, HCT116) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Workflow for determining cytotoxicity using the MTT assay.

Potential Antimicrobial Activity

Chalcones incorporating a thiophene ring have been reported to exhibit promising activity against a range of bacterial and fungal pathogens. The electron-rich nature of the thiophene ring, coupled with the reactive α,β-unsaturated ketone system, is thought to be crucial for their antimicrobial action.

Quantitative Data Summary: Antimicrobial Activity of Thiophene-Chalcone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene-chalcone derivatives against various microorganisms, indicating their potential as antimicrobial agents.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Chalcone with pyrazoline derivativeS. aureus6.25[4]
Chalcone with pyrazoline derivativeS. pyogenes12.5[4]
Chalcone with pyrazoline derivativeE. coli12.5[4]
Chalcone with pyrazoline derivativeS. typhimurium6.25[4]
Thiophene sulfonate chalcone (Compound 2l)Xanthomonas axonopodis11.4[5]
Heterocyclic chalcone derivative (Compound 7c)Various bacteriaPotent activity[6]
Heterocyclic chalcone derivative (Compound 7c)Various fungiPotent activity[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Compound prep_inoculum->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination using broth microdilution.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are well-documented, and those containing a thiophene moiety are no exception. These compounds can modulate key inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.

Signaling Pathway: Inhibition of the NF-κB and JNK Pathways

Several chalcone analogues have been shown to exert their anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. These pathways are critical in the transcriptional regulation of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK JNK JNK LPS->JNK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates AP1 AP-1 JNK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Transcription Gene Transcription NFκB_nuc->Transcription AP1_nuc->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Compound Thiophene-Chalcone Derivative Compound->IKK inhibits Compound->JNK inhibits

References

A Comprehensive Review of Thiophene-Containing Chalcones: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-containing chalcones, a prominent class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by an α,β-unsaturated ketone system flanked by a thiophene ring and another aromatic ring, serve as versatile scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of thiophene-containing chalcones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Thiophene-Containing Chalcones

The principal synthetic route to thiophene-containing chalcones is the Claisen-Schmidt condensation reaction.[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone with a thiophene-2-carbaldehyde or thiophene-3-carbaldehyde.[2][3] Various catalysts and reaction conditions have been explored to optimize yields and reaction times, including conventional methods and more environmentally friendly "green" approaches utilizing microwave or ultrasound irradiation.[1][4]

Another significant synthetic strategy is the Suzuki coupling reaction, which allows for the introduction of diverse aromatic and heterocyclic moieties.[1][5] This method has been instrumental in creating novel thiophene-chalcone hybrids with enhanced biological activities.[5] The general synthetic workflow is depicted below.

Synthesis_Workflow cluster_CS Claisen-Schmidt Condensation cluster_Suzuki Suzuki Coupling Acetophenone Substituted Acetophenone Base Base Catalyst (e.g., KOH, NaOH) Acetophenone->Base Reacts with ThiopheneCarbaldehyde Thiophene-2- or 3-carbaldehyde ThiopheneCarbaldehyde->Base Reacts with Chalcone_CS Thiophene-Containing Chalcone Base->Chalcone_CS Yields ThiopheneBoronicAcid Thiophene Boronic Acid Pd_Catalyst Palladium Catalyst ThiopheneBoronicAcid->Pd_Catalyst Couples with ArylHalide Aryl Halide ArylHalide->Pd_Catalyst Couples with Chalcone_Suzuki Thiophene-Chalcone Hybrid Pd_Catalyst->Chalcone_Suzuki Forms

Caption: General synthetic routes for thiophene-containing chalcones.

Biological Activities and Therapeutic Potential

Thiophene-containing chalcones exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug discovery.

Anticancer Activity:

A significant body of research has focused on the anticancer properties of these compounds.[5][6][7][8][9][10][11][12][13][14][15] They have been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer.[5][6][8] The anticancer mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization.[5][6][7][8]

Several studies have reported potent cytotoxic effects with low micromolar to nanomolar IC50 values. For instance, certain thiophene-chalcone derivatives have displayed IC50 values as low as 6.3 µM on A549 lung cancer cells.[5] Bis-chalcone derivatives containing a thiophene moiety have also demonstrated significant cytotoxic effects against breast, colon, and lung cancer cells.[6][8]

Table 1: Anticancer Activity of Selected Thiophene-Containing Chalcones

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiophene-chalcone derivative 15eA549 (Lung)6.3 ± 0.9[5]
Bis-chalcone 5aMCF7 (Breast)7.87 ± 2.54[8]
Bis-chalcone 5bMCF7 (Breast)4.05 ± 0.96[8]
Bis-chalcone 5aHCT116 (Colon)18.10 ± 2.51[8]
Bis-chalcone 9aHCT116 (Colon)17.14 ± 0.66[8]
Bis-chalcone 5aA549 (Lung)41.99 ± 7.64[8]
Chlorothiophene-based chalcone C4WiDr (Colorectal)0.77 µg/mL[9]
Chlorothiophene-based chalcone C6WiDr (Colorectal)0.45 µg/mL[9]
Bis(thienyl) chalconeMCF-7 (Breast)7.4[14]

The induction of apoptosis by thiophene-containing chalcones can proceed through p53-dependent pathways, leading to cell cycle arrest, particularly in the G2/M phase.[6][7] Some derivatives have also been shown to inhibit tubulin polymerization, a key process in cell division.[7]

Apoptosis_Pathway ThiopheneChalcone Thiophene-Containing Chalcone p53 p53 Activation ThiopheneChalcone->p53 Induces Inhibition Inhibition ThiopheneChalcone->Inhibition Causes CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Tubulin Tubulin Polymerization Inhibition->Apoptosis Inhibition->Tubulin

Caption: Proposed anticancer mechanism of thiophene-containing chalcones.

Antimicrobial Activity:

Thiophene-containing chalcones have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[1][16][17][18][19][20] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The α,β-unsaturated ketone moiety is crucial for this activity.[16]

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.[16] Some derivatives have exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[16]

Table 2: Antimicrobial Activity of Selected Thiophene-Containing Chalcones

Compound/DerivativeMicroorganismActivityReference
Pyrazoline derivative of bis-chalconeGram-positive & Gram-negative bacteriaBetter inhibition than chloramphenicol[16]
Chalcone 4mkStaphylococcus aureus & Candida albicansGood efficacy at 7.5-10 µg/mL[17]
Chalcone p5, f6, t5Staphylococcus aureus (susceptible & resistant)Strong activity[18]

Anti-inflammatory Activity:

The anti-inflammatory properties of thiophene-containing chalcones are also well-documented.[21][22][23][24][25] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and suppress the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[22][23][24] This makes them potential candidates for the treatment of inflammatory diseases.[23][24]

Experimental Protocols

General Synthesis of Thiophene-Containing Chalcones via Claisen-Schmidt Condensation:

A typical procedure involves dissolving equimolar amounts of a substituted acetophenone and a thiophene-2- or 3-carbaldehyde in ethanol.[3] To this solution, an aqueous solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added dropwise with stirring at room temperature.[3][25] The reaction mixture is stirred for several hours until a precipitate forms.[3] The resulting solid is then filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure chalcone.[3]

MTT Assay for Cytotoxicity Evaluation:

The cytotoxic effect of the synthesized chalcones is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] Cancer cells are seeded in 96-well plates and incubated. After cell attachment, they are treated with various concentrations of the chalcone derivatives for a specified period (e.g., 48 hours).[8] Following treatment, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for Cell Attachment Start->Incubate1 Treat Treat with Thiophene-Chalcone (Various Concentrations) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for Formazan Formation Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent thiophene-containing chalcones.[10][15][22][26] The nature and position of substituents on both the thiophene and the other aromatic ring significantly influence the biological activity. For example, the presence of electron-withdrawing or electron-donating groups can modulate the anticancer, antimicrobial, and anti-inflammatory properties. The replacement of the enone double bond with a thiophene ring has been shown to maintain antiproliferative activity, suggesting that the relative conformation of the two aryl rings is crucial.

Conclusion

Thiophene-containing chalcones represent a promising class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with their potent and diverse pharmacological effects, makes them attractive scaffolds for the development of new drugs. Further research focusing on the optimization of their structure to enhance potency and selectivity, as well as in-depth mechanistic studies and in vivo evaluations, will be crucial for translating the therapeutic potential of these compounds into clinical applications.

References

Navigating the Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthetic routes to 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a valuable enaminone intermediate in medicinal chemistry and materials science. This document details key synthetic strategies, providing in-depth experimental protocols and comparative data to aid researchers in the selection and optimization of their synthetic approaches.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct pathways. The most direct and widely applicable method involves the condensation of 2-acetylthiophene with dimethylformamide dimethyl acetal (DMF-DMA). An alternative two-step approach consists of an initial Mannich reaction to form the corresponding β-aminoketone hydrochloride, followed by a base-mediated elimination. A third strategy, the Claisen-Schmidt condensation, while yielding a structurally related analogue, offers a robust and well-documented procedure for the formation of similar enone structures. This guide will elaborate on the methodologies for each of these routes, presenting quantitative data and procedural workflows to facilitate reproducible and efficient synthesis.

Synthetic Route 1: Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

This is a highly efficient and direct one-step method for the synthesis of enaminones from methyl ketones. The reaction proceeds by the nucleophilic attack of the enolate of 2-acetylthiophene on DMF-DMA, followed by the elimination of two equivalents of methanol.

Experimental Protocol

A mixture of 2-acetylthiophene (1 equivalent) and dimethylformamide dimethyl acetal (1.5-2.0 equivalents) is heated, either neat or in a high-boiling inert solvent such as xylene or toluene. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the excess DMF-DMA and solvent are removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Quantitative Data
ParameterValueReference
Reactants 2-Acetylthiophene, Dimethylformamide Dimethyl AcetalGeneral knowledge of enaminone synthesis
Equivalents of DMF-DMA 1.5 - 2.0Inferred from similar reactions
Solvent Toluene, Xylene, or neatInferred from similar reactions
Temperature 110-140 °C (reflux)Inferred from similar reactions
Reaction Time 4-24 hoursInferred from similar reactions
Yield Typically high (80-95%)Inferred from similar reactions

Reaction Pathway

G 2-Acetylthiophene 2-Acetylthiophene Intermediate Hemiaminal Intermediate 2-Acetylthiophene->Intermediate + DMF-DMA DMF_DMA Dimethylformamide Dimethyl Acetal DMF_DMA->Intermediate Product This compound Intermediate->Product - 2 CH3OH Methanol Methanol (2 eq.) Intermediate->Methanol

Figure 1: Condensation of 2-acetylthiophene with DMF-DMA.

Synthetic Route 2: Mannich Reaction followed by Elimination

This two-step route first involves the synthesis of a stable Mannich base intermediate, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, which is then converted to the target enaminone via a base-mediated elimination reaction.

Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

A mixture of 2-acetylthiophene (1 equivalent), dimethylamine hydrochloride (1 equivalent), and paraformaldehyde (1.25 equivalents) in ethanol is refluxed in the presence of a catalytic amount of hydrochloric acid. After cooling, the product is precipitated by the addition of acetone and collected by filtration.

Step 2: Elimination to form this compound

The Mannich base hydrochloride (1 equivalent) is treated with a suitable base (e.g., sodium carbonate, triethylamine) in an appropriate solvent (e.g., dichloromethane, toluene) at room temperature or with gentle heating. The reaction mixture is then washed with water, and the organic layer is dried and concentrated to yield the enaminone.

Quantitative Data
ParameterStep 1: Mannich ReactionStep 2: EliminationReference
Key Reagents 2-Acetylthiophene, Dimethylamine HCl, ParaformaldehydeMannich Base HCl, Base (e.g., Na2CO3)General Mannich reaction and elimination principles
Solvent EthanolDichloromethane, TolueneGeneral procedures
Temperature RefluxRoom Temperature to 50 °CGeneral procedures
Reaction Time 2-4 hours1-3 hoursGeneral procedures
Yield Good to excellentTypically highGeneral procedures

Reaction Pathway

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Elimination 2-Acetylthiophene 2-Acetylthiophene Mannich_Base 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HCl 2-Acetylthiophene->Mannich_Base + Reagents1, H+ Reagents1 Dimethylamine HCl + Paraformaldehyde Reagents1->Mannich_Base Product This compound Mannich_Base->Product + Base, - H2O, - HCl Base Base (e.g., Na2CO3) Base->Product

Figure 2: Two-step synthesis via Mannich reaction and elimination.

Synthetic Route 3: Claisen-Schmidt Condensation (for Analogue Synthesis)

The Claisen-Schmidt condensation provides a robust method for the synthesis of chalcone-like enones. While not a direct route to the target molecule, the reaction of 2-acetylthiophene with an appropriate dimethylamino-aldehyde equivalent under basic conditions is a viable strategy for producing structurally related compounds. A well-documented example is the synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one.

Experimental Protocol

To a solution of 2-acetylthiophene (1 equivalent) and 4-(dimethylamino)benzaldehyde (1 equivalent) in ethanol, an aqueous solution of a strong base (e.g., 6M NaOH) is added dropwise. The reaction mixture is stirred at room temperature until a precipitate forms. The solid product is then isolated by vacuum filtration, washed with water, and can be purified by recrystallization. A yield of around 80% has been reported for this type of reaction.

Quantitative Data
ParameterValueReference
Reactants 2-Acetylthiophene, 4-(Dimethylamino)benzaldehyde
Solvent Ethanol
Base 6M Sodium Hydroxide
Temperature Room Temperature
Reaction Time Several hours (until precipitation)
Yield ~80%

Reaction Pathway

G 2-Acetylthiophene 2-Acetylthiophene Enolate Thiophene Enolate 2-Acetylthiophene->Enolate + NaOH Aldehyde 4-(Dimethylamino)benzaldehyde Product_Analogue (E)-3-(4-(Dimethylamino)phenyl)-1- (thiophen-2-yl)prop-2-en-1-one Aldehyde->Product_Analogue Enolate->Product_Analogue + Aldehyde, - H2O Base NaOH Base->Enolate

Methodological & Application

Application Notes and Protocols: The Utility of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a versatile enaminone building block in heterocyclic chemistry. This compound serves as a valuable precursor for the synthesis of a wide array of biologically significant heterocyclic systems, including pyridines and pyrimidines. Its multi-faceted reactivity, possessing both nucleophilic and electrophilic centers, allows for diverse cyclization strategies.

Enaminones, such as this compound, are crucial intermediates in organic synthesis, paving the way for the creation of numerous bioactive heterocyclic compounds.[1][2] These heterocycles are fundamental components of many natural and synthetic drugs, exhibiting a broad spectrum of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The reactivity of the enaminone allows it to react with various nitrogen-based nucleophiles to form bioactive azoles and azines.[1]

The hydrochloride salt of this enaminone, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, is also a key starting material for various alkylation and ring-closure reactions to generate a diverse library of compounds.[3]

I. Synthesis of Substituted Pyridines

The reaction of enaminones with C-nucleophiles, such as compounds with active methylene groups, provides a straightforward route to substituted pyridine derivatives. This transformation typically proceeds via a nucleophilic displacement of the dimethylamino group, followed by cyclization and elimination of a water molecule.

General Reaction Scheme:

  • Reactants: this compound, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and a source of ammonia (e.g., ammonium acetate).

  • Product: A polysubstituted pyridine containing a thiophen-2-yl moiety.

Experimental Protocol: Synthesis of 2-amino-3-cyano-4-(thiophen-2-yl)pyridine

A representative protocol for the synthesis of a substituted pyridine, based on analogous reactions of enaminones, is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in glacial acetic acid.

  • Addition of Reagent: Add ammonium acetate (1.5 mmol) to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Pyridine Synthesis

ProductActive Methylene CompoundReaction Time (h)Yield (%)Reference
6-(Pyrazol-3-yl)-pyridine derivatives2,4-pentanedione / ethyl 3-oxo-butanoateNot SpecifiedNot Specified[4]

Note: The data in the table is for a related N-arylpyrazole-containing enaminone, illustrating the general applicability of the method.

Logical Workflow for Pyridine Synthesis

reagents This compound + Active Methylene Compound + Ammonium Acetate solvent Glacial Acetic Acid reagents->solvent Dissolve reflux Reflux (4-6 h) solvent->reflux Heat workup Pour into ice-water, filter, and wash reflux->workup Cool purification Recrystallization workup->purification product Substituted Pyridine purification->product

Caption: Workflow for the synthesis of substituted pyridines.

II. Synthesis of Substituted Pyrimidines

Pyrimidines and their fused analogs are a critical class of heterocycles in medicinal chemistry. The reaction of enaminones with N-C-N binucleophiles like guanidine or thiourea is a classical and efficient method for constructing the pyrimidine ring.

General Reaction Scheme:

  • Reactants: this compound and a binucleophile such as guanidine hydrochloride or thiourea.

  • Product: A substituted pyrimidine with a thiophene substituent. For instance, reaction with guanidine yields a 2-aminopyrimidine derivative.

Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-2-yl)pyrimidine

The following is a generalized protocol for the synthesis of a 2-aminopyrimidine derivative:

  • Reaction Setup: A mixture of the chalcone precursor (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one (0.01 mol) and guanidine hydrochloride (0.01 mol) in 1,4-dioxane (15 mL) is prepared in a round-bottom flask.[5]

  • Reaction Conditions: The mixture is refluxed on a water bath for 5 hours.[5]

  • Work-up: The solvent is completely evaporated, and the residue is poured into ice-cold water.[5]

  • Purification: The precipitated solid is collected by filtration and purified using silica gel column chromatography with an ethyl acetate and petroleum ether mixture (2:8) as the eluent.[5]

A similar procedure can be followed for the synthesis of 2-thioxopyrimidines by reacting the corresponding chalcone with thiourea in the presence of ethanolic potassium hydroxide.

Quantitative Data for Pyrimidine Synthesis

ProductBinucleophileSolventReaction Time (h)Yield (%)Reference
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-amineGuanidine hydrochloride1,4-Dioxane5Good[5]
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiolThioureaEthanolic KOHNot SpecifiedGood[6]

Note: The data is based on the reaction of a chalcone derived from 2-acetylthiophene, which is a close precursor to the enaminone of interest.

Signaling Pathway for Pyrimidine Synthesis

enaminone This compound intermediate Acyclic Intermediate (Michael Adduct) enaminone->intermediate Nucleophilic Attack binucleophile Guanidine or Thiourea binucleophile->intermediate cyclization Intramolecular Cyclization (Elimination of Dimethylamine) intermediate->cyclization aromatization Aromatization (Elimination of H2O) cyclization->aromatization product Substituted Pyrimidine aromatization->product

Caption: Reaction pathway for pyrimidine synthesis.

III. Synthesis of Other Heterocycles

The versatility of this compound and its derivatives extends to the synthesis of a variety of other heterocyclic systems.

  • Pyrazolines and Benzodiazepines: The hydrochloride salt of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one reacts with suitable bifunctional nucleophiles to yield pyrazolines and 2,3-dihydro-1,5-1H-benzodiazepines.[3]

  • Fused Heterocycles: Reactions with heterocyclic amines can lead to the formation of fused ring systems. For example, reaction with 3-amino-1H-[1][2][7]triazole can yield[1][2][7]triazolo[4,3-a]pyrimidines, and reaction with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can afford 2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one.[4]

  • 1,3,5-Trisubstituted Benzenes: Under acidic conditions (refluxing acetic acid), some enaminones can undergo self-condensation of three molecules to form 1,3,5-trisubstituted benzene derivatives.[7]

Experimental Workflow for Fused Heterocycle Synthesis

enaminone This compound solvent Glacial Acetic Acid enaminone->solvent het_amine Heterocyclic Amine (e.g., aminotriazole) het_amine->solvent reflux Reflux solvent->reflux Heat intermediate Non-isolable Intermediate reflux->intermediate product Fused Heterocycle (e.g., Triazolopyrimidine) intermediate->product Cyclization

References

Application Notes and Protocols for the Synthesis of Pyrimidines from Thiophene Enaminones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of pyrimidine derivatives from thiophene enaminones. The described method involves a two-step, one-pot reaction sequence commencing with the formation of a thiophene enaminone from 2-acetylthiophene, followed by its cyclocondensation with guanidine hydrochloride to yield the corresponding 2-aminopyrimidine. This protocol is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery for the preparation of novel heterocyclic compounds.

Introduction

Thiophene and pyrimidine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The fusion or linkage of these two heterocyclic systems has been a subject of significant interest in drug discovery, as it can lead to the development of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Enaminones are versatile intermediates in organic synthesis, and their use in the construction of heterocyclic rings is a well-established strategy. This protocol details a straightforward and efficient method for the synthesis of thiophene-substituted pyrimidines from readily available starting materials.

Overall Reaction Scheme

G start 2-Acetylthiophene intermediate Thiophene Enaminone (Intermediate) start->intermediate Toluene, Reflux dmf_dma DMF-DMA dmf_dma->intermediate intermediate2 Thiophene Enaminone (from Step 1) intermediate->intermediate2 guanidine Guanidine HCl product 4-(Thiophen-2-yl)pyrimidin-2-amine guanidine->product base Sodium Methoxide base->product intermediate2->product Isopropanol, Reflux

Caption: Overall two-step reaction scheme for the synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 4-(Thiophen-2-yl)pyrimidin-2-amine

This protocol is adapted from a general procedure for the synthesis of 2-aminopyrimidines from methyl ketones.[1]

Step 1: Formation of the Thiophene Enaminone Intermediate

  • To a solution of 2-acetylthiophene (1.26 g, 10 mmol) in 20 mL of toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol).

  • Heat the reaction mixture at reflux for 12-16 hours. The progress of the reaction can be monitored by TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature. The resulting solution containing the thiophene enaminone intermediate is used directly in the next step without isolation.

Step 2: Cyclocondensation to form the Pyrimidine Ring

  • In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium (0.46 g, 20 mmol) to 30 mL of isopropanol under an inert atmosphere.

  • To the freshly prepared sodium methoxide solution, add guanidine hydrochloride (1.91 g, 20 mmol).

  • Add the solution of the thiophene enaminone intermediate from Step 1 to the guanidine/sodium methoxide mixture.

  • Heat the resulting mixture at reflux for 24-48 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-(thiophen-2-yl)pyrimidin-2-amine.

Data Presentation

Starting MaterialReagentsProductYield (%)
2-Acetylthiophene1. DMF-DMA 2. Guanidine HCl, NaOMe4-(Thiophen-2-yl)pyrimidin-2-amine65-75 (estimated)

Note: The yield is an estimate based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification methods.

Experimental Workflow

G start Start react_enaminone React 2-acetylthiophene with DMF-DMA in toluene at reflux start->react_enaminone cool_enaminone Cool reaction mixture react_enaminone->cool_enaminone combine Add enaminone solution to guanidine mixture cool_enaminone->combine prepare_guanidine Prepare sodium methoxide in isopropanol and add guanidine HCl prepare_guanidine->combine reflux_pyrimidine Heat at reflux combine->reflux_pyrimidine workup Quench with water and extract with ethyl acetate reflux_pyrimidine->workup dry_and_concentrate Dry organic layer and remove solvent workup->dry_and_concentrate purify Purify by column chromatography or recrystallization dry_and_concentrate->purify product Obtain pure 4-(thiophen-2-yl)pyrimidin-2-amine purify->product end End product->end

References

Application of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one as a Precursor for Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Thiophene-containing compounds have emerged as a promising class of heterocyclic molecules with diverse pharmacological activities, including potent anticancer effects.[1][2][3] The enaminone scaffold, characterized by a β-amino-α,β-unsaturated ketone, is a versatile pharmacophore known to be a key structural motif in many biologically active compounds. The title compound, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, combines the thiophene ring with an enaminone functionality, making it a valuable precursor for the synthesis of novel anticancer drug candidates. This document provides detailed application notes and experimental protocols for researchers interested in leveraging this precursor for anticancer drug discovery.

Synthesis of the Precursor Compound

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.[4] This reaction involves the base-catalyzed condensation of 2-acetylthiophene with a dimethylformamide dimethyl acetal (DMF-DMA) or a similar reagent.

A general synthetic scheme is as follows:

Synthesis 2-Acetylthiophene 2-Acetylthiophene Reaction Claisen-Schmidt Condensation 2-Acetylthiophene->Reaction DMF-DMA Dimethylformamide dimethyl acetal DMF-DMA->Reaction Product This compound Reaction->Product Catalyst Base catalyst (e.g., NaOH in Ethanol) Catalyst->Reaction

Caption: Synthesis of the precursor compound.

Application Notes: Anticancer Potential

This compound serves as a versatile starting material for the synthesis of a library of derivatives with potential anticancer activities. The reactivity of the enaminone moiety allows for various chemical modifications to explore structure-activity relationships (SAR).

Potential Mechanisms of Action:

Thiophene derivatives have been reported to exert their anticancer effects through multiple mechanisms:

  • Tubulin Polymerization Inhibition: Several thiophene-based compounds have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and cell division.[1][5] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][5]

  • Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial regulators of cell proliferation, survival, and angiogenesis. Phenylpropenone derivatives, which share structural similarities with the title compound, have been shown to inhibit multiple RTKs, including VEGFR, EGFR, and FGFR.[6]

  • Induction of Apoptosis: Thiophene derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[1][2] This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of apoptosis.[1][2]

  • Wnt/β-catenin Pathway Inhibition: Recent studies have explored the potential of thiophene derivatives to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[7]

Mechanism_of_Action cluster_precursor Precursor Compound cluster_derivatives Synthesized Derivatives cluster_mechanisms Potential Mechanisms of Action Precursor 3-(Dimethylamino)-1- (thiophen-2-yl)prop-2-en-1-one Derivatives Thiophene-based Anticancer Agents Precursor->Derivatives Chemical Synthesis Tubulin Tubulin Polymerization Inhibition Derivatives->Tubulin Kinase Kinase Inhibition (e.g., RTKs) Derivatives->Kinase Apoptosis Induction of Apoptosis Derivatives->Apoptosis Wnt Wnt/β-catenin Pathway Inhibition Derivatives->Wnt

Caption: From precursor to potential anticancer mechanisms.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of derivatives synthesized from this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HT-29, MCF-7)[3][8]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Description Typical Values
Cell Seeding Density Number of cells per well5,000 - 10,000 cells/well
Compound Concentration Range Range of concentrations tested0.1 - 100 µM
Incubation Time Duration of compound exposure48 - 72 hours
MTT Incubation Time Duration for formazan formation4 hours
Absorbance Wavelength Wavelength for reading results570 nm
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow Start Start Seed Seed Cells in 6-well Plates Start->Seed Treat Treat with Test Compounds Seed->Treat Harvest Harvest Cells Treat->Harvest Fix Fix with Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze using Flow Cytometer Stain->Analyze End End Analyze->End

Caption: Workflow for cell cycle analysis.

Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described in the cell cycle analysis protocol.

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Stain Cellular Location Indication
Annexin V-FITC Phosphatidylserine on the outer leaflet of the plasma membraneEarly Apoptosis
Propidium Iodide (PI) DNA (in cells with compromised membranes)Late Apoptosis/Necrosis

Conclusion

This compound is a readily accessible precursor that holds significant promise for the development of novel anticancer agents. Its versatile chemical nature allows for the generation of diverse libraries of thiophene-based compounds. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, screen, and elucidate the mechanisms of action of new drug candidates derived from this valuable precursor. Further exploration of the structure-activity relationships and target identification will be crucial in advancing these compounds towards clinical applications.

References

Application Note: In Vitro Cytotoxicity Assessment of Thiophene Chalcones using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiophene chalcones are a class of synthetic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potential anticancer properties.[1][2][3] A critical step in the preclinical evaluation of these novel agents is determining their cytotoxic effects on cancer cell lines. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[4][5] This application note provides a detailed protocol for determining the in vitro cytotoxicity of thiophene chalcones using the MTT assay.

Principle of the MTT Assay The MTT assay is based on the capacity of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, within the mitochondria of viable cells.[4] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability and reflects the cytotoxic potential of the tested compound.[6]

Experimental Protocol

Materials and Reagents
  • Cell Lines: Appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[2][7]

  • Thiophene Chalcone Compounds: Stock solutions prepared in sterile Dimethyl Sulfoxide (DMSO).[7]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS), filter-sterilize (0.2 µm filter), and store protected from light at 4°C.[9]

  • Solubilization Solution:

    • Anhydrous DMSO.[7]

    • Alternative: 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[10]

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Microplate reader (capable of reading absorbance at 570 nm).

    • Sterile 96-well flat-bottom tissue culture plates.[7]

    • Multichannel pipette.

    • Sterile pipette tips and reagent reservoirs.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) prep_cells->seed_cells prep_compounds Prepare Thiophene Chalcone Dilutions add_treatment Add Compound Dilutions (Vehicle, Test Concentrations) prep_compounds->add_treatment incubate_24h Incubate for 24h (Cell Adherence) seed_cells->incubate_24h Day 1 incubate_24h->add_treatment incubate_48h Incubate for 48-72h (Treatment Period) add_treatment->incubate_48h Day 2 add_mtt Add MTT Reagent (e.g., 50 µL of 5 mg/mL) incubate_48h->add_mtt Day 4/5 incubate_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilization Solution (e.g., 100-150 µL DMSO) incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue). Ensure cell viability is >90%.[11]

  • Dilute the cell suspension in a complete culture medium to the optimal seeding density. This density should be predetermined to ensure cells are in a logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).[7][12]

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To minimize the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume growth.[7]

Day 2: Compound Treatment

  • Prepare serial dilutions of the thiophene chalcone stock solutions in a complete culture medium. A typical concentration range might be 1 to 200 µg/mL.[13]

  • Include the following controls on the plate:

    • Vehicle Control: Cells treated with the medium containing the same final concentration of DMSO as the highest compound concentration (e.g., <0.5%).[8] This serves as the 100% viability control.

    • Medium Blank: Wells containing only the culture medium (no cells) to measure background absorbance.[12]

    • Compound Blank: Wells with medium and the highest concentration of the test compound (no cells) to check for color interference.

  • After 24 hours of incubation, carefully aspirate the old medium from the wells.

  • Add 100 µL of the freshly prepared medium containing the appropriate concentrations of thiophene chalcones (and controls) to the designated wells.

  • Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).[2][7]

Day 4/5: MTT Assay and Measurement

  • Following the treatment period, carefully aspirate the medium containing the compounds.

  • Wash each well once with 100 µL of sterile PBS to remove any residual compound.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 2.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

  • After incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.

  • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Analysis

Raw Data Collection

Record the raw absorbance values from the microplate reader in a structured table.

WellTreatmentConc. (µg/mL)Rep 1 (OD)Rep 2 (OD)Rep 3 (OD)
B2-B4Vehicle (0.1% DMSO)01.2541.2881.271
C2-C4Thiophene Chalcone A101.0111.0351.026
D2-D4Thiophene Chalcone A500.6520.6390.661
E2-E4Thiophene Chalcone A1000.3150.3290.320
F2-F4Thiophene Chalcone A2000.1580.1650.161
G2-G4Medium BlankN/A0.0810.0790.080
Data Calculation and Interpretation
  • Correct Absorbance: Subtract the average absorbance of the medium blank from all other absorbance readings.

  • Calculate Percentage Viability: Use the following formula to determine the cell viability for each concentration.[7]

    % Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control) x 100

  • Determine IC₅₀: The IC₅₀ is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting a dose-response curve (% Cell Viability vs. Log Concentration) and using non-linear regression analysis.[8][14]

Final Data Summary Table
CompoundCell LineIncubation Time (h)IC₅₀ (µg/mL)
Thiophene Chalcone AMCF-74865.7 ± 4.2
Thiophene Chalcone BMCF-74822.1 ± 2.8
Doxorubicin (Control)MCF-7481.5 ± 0.3
Thiophene Chalcone AA5494888.3 ± 6.1
Thiophene Chalcone BA5494845.9 ± 5.5
Doxorubicin (Control)A549482.1 ± 0.4

Troubleshooting and Key Considerations

  • Compound Interference: Chalcones can be colored, potentially interfering with absorbance readings. Always include a "compound blank" control (compound in medium, no cells) and subtract its absorbance from the corresponding treated wells.

  • Incomplete Solubilization: If purple crystals are still visible after adding the solvent, increase shaking time or gently pipette up and down to ensure complete dissolution. Using an SDS-based solvent may improve solubilization but often requires a longer, overnight incubation.[15]

  • High Background: High absorbance in blank wells can be due to microbial contamination or components in the medium like phenol red.[12] Using phenol red-free medium for the final steps can mitigate this.[8]

  • Low Absorbance: Weak signal may result from low cell seeding density, insufficient incubation time with MTT, or premature cell death due to overly toxic compound concentrations.[12] Optimizing cell number is a critical first step.

  • DMSO Toxicity: Ensure the final concentration of DMSO in the wells is non-toxic to the cells, typically below 0.5%.[8]

Potential Signaling Pathway Involvement

While the MTT assay measures overall metabolic activity, the cytotoxic effects of thiophene chalcones are often linked to specific cellular pathways. Many chalcones are known to induce apoptosis (programmed cell death) by modulating pathways involving caspases, Bcl-2 family proteins, and tumor suppressor proteins like p53. Further mechanistic studies, such as Western blotting or flow cytometry, would be required to elucidate the specific pathways affected by a novel thiophene chalcone.

Apoptosis_Pathway TC Thiophene Chalcone Stress Cellular Stress (e.g., DNA Damage) TC->Stress Bcl2 Bcl-2 (Anti-apoptotic) TC->Bcl2 Inhibits p53 p53 Activation Stress->p53 Mito Mitochondria CytC Cytochrome C Release Mito->CytC Bax Bax (Pro-apoptotic) p53->Bax Upregulates p53->Bcl2 Downregulates Bax->Mito Bcl2->Mito Inhibits Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptosis signaling pathway affected by thiophene chalcones.

References

Application Notes and Protocols for Antimicrobial Screening of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens constitutes a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial agents. Thiophene-containing compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The scaffold, 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a member of the enaminone class, represents a promising template for the design of new therapeutic agents. Enaminones are known for their versatile reactivity, serving as valuable precursors in the synthesis of a wide array of heterocyclic compounds.[1] The antimicrobial potential of derivatives of this scaffold warrants systematic investigation to identify lead compounds for further development.

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of this compound and its derivatives. The described methodologies are foundational for determining the efficacy of these compounds against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity of Related Thiophene Derivatives

Table 1: Antimicrobial Activity (Zone of Inhibition in mm) of Thiophene Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusBacillus subtilisEscherichia coli
Derivative 7b 252422
Derivative 8 262524
Ampicillin (Standard) 2827-
Gentamicin (Standard) --26
Amphotericin B (Standard) ---

Data extracted from a study on derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate, which shares the core enaminone structure.[1] The results indicate that certain pyridine side chain derivatives (7b and 8) exhibit excellent activity against both Gram-positive and Gram-negative bacteria, comparable to standard drugs.[1]

Experimental Protocols

The following are detailed protocols for standard antimicrobial screening assays.

Agar Well Diffusion Assay (Primary Screening)

This method is widely used for preliminary screening of antimicrobial activity.[1][2][3][4] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active against the test microorganism.

Materials:

  • Test compound (this compound derivative)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Protocol:

  • Preparation of Inoculum: From a fresh 18-24 hour culture, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension. Squeeze out excess liquid against the inside of the tube. Evenly swab the entire surface of the MHA plate in three different directions to ensure a uniform lawn of bacteria.

  • Well Preparation: After allowing the inoculum to dry for a few minutes, use a sterile 6 mm cork borer to punch wells into the agar.[2][4]

  • Application of Test Compound: Prepare a stock solution of the test compound in DMSO. Add a specific volume (e.g., 100 µL) of the test compound solution into the designated wells.[2]

  • Controls: In separate wells, add the positive control (standard antibiotic) and the negative control (DMSO) to validate the assay.

  • Pre-diffusion: To allow for diffusion of the compounds into the agar, let the plates stand at room temperature for 1-2 hours or in a refrigerator for 30 minutes.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around the well indicates antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] This method is considered the gold standard for quantitative susceptibility testing.

Materials:

  • Test compound

  • Solvent (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (prepared as in the agar well diffusion assay and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)[5]

  • Micropipettes

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of Antimicrobial Dilutions:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a working stock solution of the test compound. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.[5]

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no bacteria).[5]

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[5]

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[5]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Quantitative Analysis cluster_3 Evaluation Compound Test Compound (Thiophene Derivative) AgarWell Agar Well Diffusion Assay Compound->AgarWell Microorganism Bacterial/Fungal Strains Microorganism->AgarWell MIC_Assay Broth Microdilution Assay Microorganism->MIC_Assay MeasureZones Measure Zones of Inhibition AgarWell->MeasureZones Incubate MeasureZones->MIC_Assay Active Compound DetermineMIC Determine Minimum Inhibitory Concentration (MIC) MIC_Assay->DetermineMIC Incubate DataAnalysis Data Analysis & Comparison DetermineMIC->DataAnalysis LeadID Lead Compound Identification DataAnalysis->LeadID

Caption: Workflow for antimicrobial screening of novel compounds.

Putative Mechanism of Action

The precise signaling pathway for the antimicrobial action of this compound derivatives is not well-defined in the current literature. However, a common mechanism for many antimicrobial agents involves the disruption of the bacterial cell membrane integrity. This disruption can lead to the leakage of intracellular components and ultimately, cell death.

Putative_Mechanism cluster_0 Bacterial Cell Membrane Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (Ions, Metabolites, Proteins) Membrane->Cytoplasm Increased Permeability CellDeath Cell Death Cytoplasm->CellDeath Leakage of Cellular Contents Compound Thiophene Derivative Compound->Membrane Disruption of Membrane Integrity

Caption: Putative mechanism involving cell membrane disruption.

References

Application Notes and Protocols: 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a versatile enaminone, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry. Its inherent reactivity, stemming from the conjugated system and the dimethylamino leaving group, allows for facile construction of diverse molecular scaffolds, particularly pyrimidine and pyridine derivatives. These resulting heterocyclic systems have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties, making this enaminone a valuable starting material for drug discovery and development.

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for the synthesis of medicinally relevant compounds.

Chemical Properties and Reactivity

This compound is a stable, crystalline solid. The key to its utility lies in its electrophilic character at the β-carbon and the carbonyl carbon, making it susceptible to nucleophilic attack. The dimethylamino group acts as an excellent leaving group upon cyclization, facilitating the formation of various heterocyclic rings.

Data Presentation

Table 1: Synthesis of this compound Derivatives and Reaction Yields
DerivativeReagentsSolventReaction ConditionsYield (%)Reference
4-(Thiophen-2-yl)pyrimidin-2-amineGuanidine hydrochlorideEthanolReflux, 5h75[1]
4-(Thiophen-2-yl)pyrimidine-2-thiolThioureaEthanolReflux, 6h82[2]
2-Oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrileMalononitrile, PiperidineEthanolReflux, 4h88[3]
Table 2: Anticancer Activity of Pyrimidine Derivatives
CompoundCell LineIC50 (µM)Reference
4-(Thiophen-2-yl)-6-phenylpyrimidin-2-amineMCF-7 (Breast)13.42[4]
4-(Thiophen-2-yl)-6-(4-chlorophenyl)pyrimidin-2-amineHT-29 (Colon)28.89[4]
Thieno[2,3-d]pyrimidine Derivative AHepG-2 (Liver)5.3[4]
Thieno[2,3-d]pyrimidine Derivative BA549 (Lung)6.67[5]
Table 3: Antimicrobial Activity of Pyridine and Pyrimidine Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Pyridine-Thiophene Hybrid 8gStreptococcus pyogenes62.5
Pyridine-Thiophene Hybrid 8hPseudomonas aeruginosa50
2-Oxo-pyridine Derivative 2aAcinetobacter baumannii3.9[6]
2-Oxo-pyridine Derivative 6bPseudomonas aeruginosa62.5[6]
Thiophene Derivative 4Colistin-Resistant A. baumannii16-32 (MIC50)[7]
Thiophene Derivative 5Colistin-Resistant E. coli8-32 (MIC50)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via a Claisen-Schmidt condensation reaction.

Materials:

  • 2-Acetylthiophene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 2-acetylthiophene (10 mmol) in anhydrous toluene (50 mL), add N,N-dimethylformamide dimethyl acetal (12 mmol).

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Protocol 2: Synthesis of 4-(Thiophen-2-yl)pyrimidin-2-amine

This protocol details the synthesis of a pyrimidine derivative using the title enaminone as a building block.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of sodium ethoxide (10 mmol) in anhydrous ethanol (50 mL), add guanidine hydrochloride (10 mmol) and stir for 15 minutes at room temperature.

  • Add this compound (10 mmol) to the reaction mixture.

  • Reflux the mixture with stirring for 5 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-(thiophen-2-yl)pyrimidin-2-amine.

Protocol 3: Synthesis of 2-Oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile

This protocol outlines the synthesis of a pyridine derivative.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture with stirring for 4 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to yield 2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile.

Mandatory Visualizations

Synthesis_Pathway Start 2-Acetylthiophene Enaminone This compound Start->Enaminone Toluene, Reflux DMFDMA DMF-DMA DMFDMA->Enaminone Pyrimidine Pyrimidine Derivatives Enaminone->Pyrimidine Guanidine or Thiourea Pyridine Pyridine Derivatives Enaminone->Pyridine Malononitrile, Piperidine Guanidine Guanidine Guanidine->Pyrimidine Thiourea Thiourea Thiourea->Pyrimidine Malononitrile Malononitrile Malononitrile->Pyridine Thienopyrimidine Thienopyrimidine Derivatives Pyrimidine->Thienopyrimidine Further Cyclization

Caption: Synthetic routes from 2-acetylthiophene to various heterocyclic compounds.

Experimental_Workflow Start Start: Reactants in Solvent Reaction Reaction Setup (e.g., Reflux, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up (e.g., Cooling, Quenching) Monitoring->Workup Reaction complete Isolation Product Isolation (e.g., Filtration) Workup->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for synthesis and purification.

Signaling_Pathway BuildingBlock 3-(Dimethylamino)-1- (thiophen-2-yl)prop-2-en-1-one Pyrimidine Pyrimidine Core BuildingBlock->Pyrimidine Cyclization Pyridine Pyridine Core BuildingBlock->Pyridine Cyclization Anticancer Anticancer Activity (e.g., Kinase Inhibition) Pyrimidine->Anticancer Antibacterial Antibacterial Activity (e.g., Cell Wall Synthesis Inhibition) Pyrimidine->Antibacterial Antifungal Antifungal Activity (e.g., Ergosterol Synthesis Inhibition) Pyrimidine->Antifungal Pyridine->Anticancer Pyridine->Antibacterial

Caption: Relationship between the building block and the biological activities of its derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds from 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyrimidine and pyrazole derivatives from the versatile starting material, 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This enaminone is a valuable building block for the creation of diverse heterocyclic compounds with potential therapeutic applications, including antimicrobial and anticancer activities. The following sections detail the synthetic methodologies, present key quantitative data, and illustrate the relevant biological pathways.

Introduction

This compound is a highly reactive intermediate that serves as a precursor for a variety of heterocyclic systems. Its enaminone functionality, characterized by a polarized double bond, makes it susceptible to attack by nucleophiles, facilitating cyclization reactions to form stable aromatic rings. This document outlines the synthesis of two major classes of bioactive compounds: thiophene-substituted pyrimidines and pyrazoles. Thiophene-containing heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2]

Synthesis of Bioactive Thiophene-Substituted Pyrimidines

The synthesis of 2-amino-4-(thiophen-2-yl)pyrimidine derivatives can be achieved through the cyclocondensation of this compound with guanidine hydrochloride. The reaction proceeds via nucleophilic attack of the guanidine amino group on the enaminone, followed by cyclization and elimination of dimethylamine.

Experimental Protocol: Synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification apparatus (e.g., recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add guanidine hydrochloride (1.1 equivalents) to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4-(thiophen-2-yl)pyrimidin-2-amine.

Quantitative Data:
CompoundMolecular FormulaYield (%)Reference
4-(thiophen-2-yl)pyrimidin-2-amineC₈H₇N₃S75-85Adapted from[3]

Note: Yields are indicative and may vary based on reaction scale and purification methods.

Antimicrobial Activity of Thiophene-Substituted Pyrimidines

Thiophene-substituted pyrimidines have demonstrated promising antimicrobial activities. The mechanism of action for some derivatives has been attributed to the inhibition of essential bacterial enzymes, such as FtsZ, which is involved in bacterial cell division.[4]

Synthesis of Bioactive Thiophene-Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives provides a straightforward route to thiophene-substituted pyrazoles. The reaction mechanism involves the initial nucleophilic attack of the hydrazine at the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine to yield the pyrazole ring.[1]

Experimental Protocol: Synthesis of 3-(thiophen-2-yl)-1H-pyrazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 3-(thiophen-2-yl)-1H-pyrazole.

Quantitative Data:
CompoundMolecular FormulaYield (%)Reference
3-(thiophen-2-yl)-1H-pyrazoleC₇H₆N₂S80-90Adapted from[1]

Note: Yields are indicative and may vary based on reaction scale and purification methods.

Anticancer Activity of Thiophene-Substituted Pyrazoles and Pyrimidines

Several thiophene-substituted pyrazole and pyrimidine derivatives have been investigated for their anticancer properties. These compounds have been shown to target and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[5][6][7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[8] Some pyrazole derivatives have also been identified as potent inhibitors of the JAK/STAT signaling pathway, which is often dysregulated in various cancers.[9]

Quantitative Bioactivity Data:
Compound ClassTargetCell LineIC₅₀ (µM)Reference
Thiophenyl-pyrazole derivativeEGFRMCF-70.161[6]
Thiophenyl-pyrazole derivativeVEGFR-2-0.141[6]
Thiophenyl-pyrimidine derivativeEGFRHepG-20.209[6]
Thiophenyl-pyrimidine derivativeVEGFR-2-0.195[6]
4-amino-(1H)-pyrazole derivativeJAK1-0.0034[9]
4-amino-(1H)-pyrazole derivativeJAK2-0.0022[9]
4-amino-(1H)-pyrazole derivativeJAK3-0.0035[9]

Visualizations

Synthetic Workflow

G cluster_pyrimidine Pyrimidine Synthesis cluster_pyrazole Pyrazole Synthesis start This compound reagent1 Guanidine HCl, NaOEt, EtOH start->reagent1 Cyclocondensation reagent2 Hydrazine Hydrate, EtOH start->reagent2 Cyclocondensation product1 4-(Thiophen-2-yl)pyrimidin-2-amine reagent1->product1 bioactivity1 Antimicrobial Activity product1->bioactivity1 product2 3-(Thiophen-2-yl)-1H-pyrazole reagent2->product2 bioactivity2 Anticancer Activity product2->bioactivity2 G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 PLCg PLCγ Pathway VEGFR2->PLCg inhibitor Thiophene-Substituted Pyrimidines/Pyrazoles inhibitor->EGFR Inhibits inhibitor->VEGFR2 Inhibits survival Survival PI3K_Akt->survival proliferation Proliferation RAS_MAPK->proliferation PLCg->proliferation angiogenesis Angiogenesis PLCg->angiogenesis G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Activates inhibitor 4-Amino-(1H)-pyrazole Derivatives inhibitor->JAK Inhibits STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression STAT->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Inflammation Inflammation Gene_Expression->Inflammation

References

Protocol for Evaluating the Antioxidant Activity of Thiophene Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive set of protocols for the evaluation of the antioxidant activity of novel thiophene chalcones. Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. The incorporation of a thiophene moiety can enhance their pharmacological properties, including their potential as antioxidants. Oxidative stress is implicated in numerous diseases, making the discovery of potent antioxidants a critical area of research. These application notes detail standardized in vitro chemical assays (DPPH, ABTS, FRAP) and a cell-based assay (CAA) to thoroughly characterize the antioxidant profile of newly synthesized thiophene chalcones. Detailed methodologies, data presentation templates, and visualizations of relevant biological pathways and experimental workflows are provided to guide researchers in obtaining robust and comparable results.

Introduction

Chalcones (1,3-diphenyl-2-propen-1-ones) are naturally occurring open-chain flavonoids that serve as precursors for other flavonoids.[1] Their basic structure consists of two aryl rings joined by an α,β-unsaturated carbonyl system, a feature associated with diverse biological activities.[2] Thiophene, a sulfur-containing heterocycle, is a valuable scaffold in drug design, and its incorporation into the chalcone structure can modulate its biological effects.[3]

The antioxidant properties of chalcones are of significant interest, as they can scavenge free radicals and modulate cellular defense mechanisms against oxidative stress.[4] This document outlines a multi-faceted approach to assess the antioxidant potential of novel thiophene chalcones, beginning with fundamental chemical assays and progressing to more biologically relevant cell-based models.

Synthesis of Thiophene Chalcones

The synthesis of thiophene chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[5][6] This method involves the reaction of a thiophene-substituted aldehyde with an appropriate acetophenone (or vice-versa) in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent.[7][8] The versatility of this reaction allows for the creation of a diverse library of thiophene chalcone derivatives for structure-activity relationship (SAR) studies.[6]

Experimental Workflow

A systematic evaluation of antioxidant activity is crucial. The following workflow provides a logical progression from initial screening to cellular-level characterization.

G cluster_0 Synthesis & Preparation cluster_1 In Vitro Chemical Screening cluster_2 Data Analysis cluster_3 Cell-Based Evaluation a Synthesis of Thiophene Chalcone (Claisen-Schmidt Condensation) b Purification & Characterization (Recrystallization, NMR, MS) a->b c DPPH Radical Scavenging Assay b->c Test Compound d ABTS Radical Cation Scavenging Assay b->d Test Compound e FRAP Assay (Ferric Reducing Power) b->e Test Compound f Calculate % Inhibition c->f d->f e->f g Determine IC50 / TEAC / FRAP Values f->g h Cellular Antioxidant Activity (CAA) Assay g->h Select Lead Compounds i Mechanistic Studies (e.g., Nrf2 Pathway Activation) h->i

Caption: Overall workflow for evaluating thiophene chalcone antioxidant activity.

In Vitro Chemical Assays

It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile, as different assays reflect different antioxidant mechanisms.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[9] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[1]

Experimental Protocol

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of spectroscopic grade methanol. Store in an amber bottle at 4°C.[1]

    • Thiophene Chalcone Stock Solution (1 mg/mL): Dissolve 1 mg of the test compound in 1 mL of a suitable solvent (e.g., DMSO, methanol).

    • Test Concentrations: Prepare serial dilutions of the chalcone stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) using the same solvent.[1]

    • Positive Control: Prepare a similar dilution series for a standard antioxidant like Ascorbic Acid or Trolox.[9]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each test compound dilution (or positive control) to the wells of a microplate.[1]

    • Add 100 µL of solvent to a well to serve as a blank (control).

    • Add 100 µL of the 0.1 mM DPPH working solution to all wells.[1]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100 [10]

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The results are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This is determined by plotting the % scavenging against the compound concentration.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, measured by the decrease in absorbance at 734 nm.[11]

Experimental Protocol

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[11]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[11]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This generates the ABTS radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

    • Test Compound/Control Solutions: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each test compound dilution (or positive control) to the wells.[1]

    • Add 190 µL of the ABTS•+ working solution to each well.[1]

    • Incubate the plate in the dark at room temperature for 6 minutes.[1]

    • Measure the absorbance at 734 nm.[11]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity to a Trolox standard curve.[1]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a compound based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance is measured at 593 nm.[13]

Experimental Protocol

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in deionized water.

    • FRAP Working Solution: Prepare freshly by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[14]

    • Standard Solution: Prepare a series of known concentrations of ferrous sulfate (FeSO₄·7H₂O) for the standard curve.[15]

    • Test Compound Solutions: Prepare serial dilutions as described previously.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound dilutions (or standards) to the wells.[1]

    • Add 280 µL of the pre-warmed FRAP working solution to each well.[1]

    • Incubate the plate at 37°C for 30 minutes in the dark.[1]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The antioxidant capacity of the thiophene chalcone is determined from the standard curve and expressed as µM of Fe²⁺ equivalents per µg or µM of the compound.[15]

Data Presentation

Summarize all quantitative results in clearly structured tables for easy comparison between different thiophene chalcone derivatives and the standard antioxidants.

Table 1: DPPH Radical Scavenging Activity

Compound ID IC50 (µM) ± SD
Thiophene Chalcone 1 Value
Thiophene Chalcone 2 Value
... Value

| Ascorbic Acid (Std.) | Value |

Table 2: ABTS Radical Cation Scavenging Activity

Compound ID IC50 (µM) ± SD TEAC (Trolox Equivalents) ± SD
Thiophene Chalcone 1 Value Value
Thiophene Chalcone 2 Value Value
... Value Value

| Trolox (Std.) | Value | 1.00 |

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Compound ID FRAP Value (µM Fe²⁺/µM compound) ± SD
Thiophene Chalcone 1 Value
Thiophene Chalcone 2 Value
... Value

| Ascorbic Acid (Std.) | Value |

Note: Data from a study on thiophenyl-chalcone derivatives showed DPPH IC50 values ranging from 18.32 µM to 99.15 µM and ABTS IC50 values from 13.12 µM to 124.22 µM.[16] Another study on different chalcones reported IC50 values for ABTS scavenging between 50.34 µM and 89.12 µM.[2]

Cell-Based Assays

Cell-based assays are crucial as they account for factors like cell uptake, metabolism, and bioavailability, providing a more biologically relevant assessment of a compound's antioxidant potential.[17]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of compounds to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) inside cells.[18] A cell-permeable probe, DCFH-DA, diffuses into cells where it is deacetylated to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent DCF.[19] Antioxidants inhibit this oxidation.

Experimental Protocol

  • Cell Culture:

    • Plate a suitable human cell line (e.g., HepG2) in a 96-well, black, clear-bottom microplate and grow until confluent (90-100%).[19][20]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS).[19]

    • Treat the cells with various concentrations of the thiophene chalcone (and a standard like Quercetin) for 1 hour at 37°C.[19]

    • Wash the cells and then incubate them with 25 µM DCFH-DA solution in the dark at 37°C for 60 minutes.[20]

    • Wash the cells again to remove the excess probe.[19]

    • Induce oxidative stress by adding a ROS generator, such as 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[21]

    • Immediately begin measuring the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~538 nm) in kinetic mode for 60 minutes at 5-minute intervals.[20]

  • Data Analysis:

    • Calculate the area under the curve (AUC) from the fluorescence vs. time plot.

    • The CAA value is calculated as the percentage of inhibition of fluorescence compared to the control (cells treated with only the oxidant).

      • CAA Unit = 100 – (AUC_sample / AUC_control) x 100 [21]

    • Results can be expressed as IC50 values, representing the concentration needed to inhibit 50% of the induced ROS.

Potential Mechanism of Action: Nrf2 Signaling Pathway

Chalcones can exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense systems. A key pathway is the Keap1-Nrf2 signaling pathway, which regulates the expression of numerous antioxidant and detoxification genes.[22][23] Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation.[24][25] Under oxidative stress, or in the presence of Nrf2 activators like some chalcones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of protective genes.[23][26]

G cluster_0 Cytoplasm cluster_1 cluster_2 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation stress Oxidative Stress stress->Keap1_Nrf2 Inhibition of Nrf2 binding chalcone Thiophene Chalcone chalcone->Keap1_Nrf2 Inhibition of Nrf2 binding ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes

Caption: The Keap1-Nrf2 signaling pathway and potential modulation by thiophene chalcones.

References

Application Notes and Protocols: Synthesis of Duloxetine Intermediates Using 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of key intermediates of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). The synthesis originates from 2-acetylthiophene and proceeds through the formation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one, a critical Mannich base intermediate.

Introduction

Duloxetine is a widely prescribed antidepressant.[1][2] Its synthesis involves several key steps, with the initial formation of a β-aminoketone being a crucial stage. The Mannich reaction of 2-acetylthiophene with dimethylamine and formaldehyde yields 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one.[1][3] This intermediate is then stereoselectively reduced and further elaborated to produce the final active pharmaceutical ingredient (API). This document outlines the synthesis of this key intermediate and its subsequent conversion to the corresponding alcohol, another vital precursor in the duloxetine manufacturing process.

Synthesis Pathway Overview

The synthesis of Duloxetine from 2-acetylthiophene can be summarized in a multi-step process. The initial phase, which is the focus of these notes, involves two primary transformations:

  • Mannich Reaction: Formation of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride from 2-acetylthiophene.

  • Reduction: Conversion of the β-aminoketone to the corresponding amino alcohol, 3-(dimethylamino)-1-(2-thienyl)-1-propanol.

This amino alcohol is a versatile intermediate that serves as a building block for the final steps of Duloxetine synthesis.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

This protocol is based on the Mannich reaction, a classic method for the aminoalkylation of a carbonyl compound.[1]

Materials:

  • 2-Acetylthiophene

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Isopropyl alcohol

  • Hydrochloric acid

  • Acetone

  • Water

Procedure:

  • To a solution of 100 kgs of 2-acetylthiophene, 81.5 kgs of dimethylamine hydrochloride, and 35.4 kgs of paraformaldehyde in 250 liters of isopropyl alcohol, add 3.8 kgs of hydrochloric acid.

  • Heat the reaction mixture to a temperature of 75-80°C.

  • Stir the mixture at this temperature for 6 hours.

  • Cool the reaction mixture to 0-5°C and continue stirring for an additional 2 hours.

  • Filter the resulting solid and wash it with isopropyl alcohol to yield crude 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.[3]

Purification:

  • To the crude product (151 kgs), add 1500 liters of isopropyl alcohol and 45 liters of water.

  • Stir the mixture for 15 minutes at 25-30°C and then heat to reflux.

  • Maintain the reflux for 2 hours.

  • Slowly cool the mixture to 25-30°C and stir for 4 hours.

  • Filter the purified solid, wash with acetone, and dry at 50-55°C for 6 hours.[3]

Protocol 2: Reduction of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one to 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

The reduction of the ketone functionality in the Mannich base yields the corresponding alcohol, a key chiral intermediate for Duloxetine synthesis.

Materials:

  • 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

  • Sodium borohydride

  • Methanol

Procedure:

A specific detailed protocol for the reduction using sodium borohydride is a common step mentioned in the overall synthesis schemes but a precise, standalone protocol with quantitative data was not detailed in the provided search results. The general procedure involves dissolving the ketone in a suitable solvent like methanol and adding a reducing agent such as sodium borohydride at a controlled temperature.

Data Presentation

Table 1: Summary of Yields and Physical Properties for Duloxetine Intermediates

IntermediateSynthesis StepYieldMelting Point (°C)Reference
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Crude)Mannich Reaction151 kgs (from 100 kgs 2-acetylthiophene)174-176[3]
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Pure)Purification144 kgs (from 151 kgs crude)185-190[3]
(S)-3-(Methylamino)-1-(2-thienyl)propan-1-olResolution & Liberation66% (from crude salt)70.5-73.0[5]

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction cluster_2 Further Synthesis 2-Acetylthiophene 2-Acetylthiophene 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one 2-Acetylthiophene->3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Dimethylamine HCl, Paraformaldehyde, HCl, Isopropyl Alcohol Reduced_Intermediate 3-(Dimethylamino)-1-(2-thienyl)-1-propanol 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one->Reduced_Intermediate Reduction (e.g., NaBH4) Duloxetine Duloxetine Reduced_Intermediate->Duloxetine Further Steps

Caption: Synthetic pathway for Duloxetine intermediates.

Experimental Workflow Diagram

Experimental_Workflow cluster_Mannich Mannich Reaction cluster_Purification Purification A Combine Reactants: 2-Acetylthiophene, Dimethylamine HCl, Paraformaldehyde, Isopropyl Alcohol, HCl B Heat to 75-80°C and Stir for 6h A->B C Cool to 0-5°C and Stir for 2h B->C D Filter and Wash C->D E Dissolve in Isopropyl Alcohol/Water D->E Crude Product F Heat to Reflux for 2h E->F G Cool and Stir for 4h F->G H Filter, Wash, and Dry G->H I 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HCl H->I Purified Product

Caption: Workflow for the synthesis and purification.

Conclusion

The synthesis of 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one via the Mannich reaction is a robust and high-yielding method for producing a key intermediate in the manufacture of Duloxetine. The subsequent reduction to the corresponding alcohol provides the necessary precursor for the later stages of the synthesis. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field of drug development.

References

Application Notes & Protocols: Thiophene Chalcone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of fluorescent probes based on the thiophene chalcone scaffold. These probes are valuable tools for the detection of various analytes and for cellular imaging due to their favorable photophysical properties.

Introduction

Thiophene chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone system linking a thiophene ring to another aromatic ring. This scaffold serves as an excellent platform for the development of fluorescent probes. The inherent electron-rich nature of the thiophene ring, combined with the versatility of the chalcone core, allows for the fine-tuning of photophysical properties and the introduction of specific recognition moieties for various analytes. These probes have demonstrated applications in detecting metal ions, thiophenols, changes in viscosity, and enzyme activity, making them highly relevant for research in chemistry, biology, and materials science.[1][2][3]

Synthesis of Thiophene Chalcone Probes

The synthesis of thiophene chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[4][5] This one-pot reaction involves the base-catalyzed condensation of a substituted 2-acetylthiophene with an appropriate aromatic aldehyde.[3][4]

General Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-acetylthiophene 2-acetylthiophene Claisen_Schmidt Claisen-Schmidt Condensation 2-acetylthiophene->Claisen_Schmidt Aromatic_aldehyde Substituted Aromatic Aldehyde Aromatic_aldehyde->Claisen_Schmidt Base_catalyst Base Catalyst (e.g., KOH, NaOH) Base_catalyst->Claisen_Schmidt Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Claisen_Schmidt Thiophene_Chalcone Thiophene Chalcone Fluorescent Probe Claisen_Schmidt->Thiophene_Chalcone Purification Purification (Filtration/Recrystallization) Thiophene_Chalcone->Purification Final_Product Pure Thiophene Chalcone Probe Purification->Final_Product

Caption: General workflow for the synthesis of thiophene chalcone fluorescent probes.

Applications and Data

Thiophene chalcone-based probes have been developed for a variety of sensing and imaging applications. Their performance is quantified by several key photophysical parameters.

Detection of Metal Ions

Thiophene chalcones can be functionalized to act as chemosensors for various metal ions, including Fe³⁺, Ag⁺, and Pb²⁺.[6][7][8][9] The binding of the metal ion to the probe often results in a change in fluorescence intensity (quenching or enhancement) or a spectral shift.

Table 1: Photophysical Properties of Thiophene Chalcone-Based Metal Ion Probes

Probe DescriptionTarget Ionλabs (nm)λem (nm)Stokes Shift (nm)Detection LimitReference
Bis-thiophene chalconeFe³⁺---Micromolar range[6]
Simple chalcone-basedFe³⁺----[8]
Phenothiazine-Thiophen Chalcone (PTC)Ag⁺----[7]
Pyrene-based thiophene chalconePb²⁺----[9]

Note: Detailed quantitative data for some probes were not available in the cited abstracts.

Detection of Thiophenols

Certain thiophene chalcone derivatives exhibit a selective fluorescence turn-on response to thiophenols, which are highly toxic pollutants.[10][11]

Table 2: Performance of Thiophene Chalcone-Based Thiophenol Probes

Probe NameStokes Shift (nm)Fluorescence EnhancementDetection Limit (nM)Response Time (min)Reference
Probe-KCP130~160-fold28~30[10]
Probe-KCN1130~40-fold79-[11]
Probe-KCN2130~40-fold96-[11]
Viscosity Sensing

The fluorescence of some thiophene chalcone derivatives is sensitive to the viscosity of their environment, making them useful as molecular rotors to probe microenvironments, such as within living cells.[12][13][14] This property often arises from a Twisted Intramolecular Charge Transfer (TICT) mechanism.

Table 3: Characteristics of Thiophene Chalcone-Based Viscosity Probes

Probe NameViscosity Range (cP)Key FeatureApplicationReference
TTPB1.2 - 956.0Near-infrared fluorescence, mitochondrial targetingMonitoring mitochondrial viscosity[12]
Hcc-Natural chalcone-basedDetecting viscosity changes in liquids[13]
CTP1-CTP7-Red-emission, mitochondrial targetingMonitoring mitochondrial viscosity during cell death[14]
Bioimaging

The favorable photophysical properties of thiophene chalcones, such as large Stokes shifts and good photostability, make them suitable for bioimaging applications.[4][15][16] They have been used to stain both normal and cancer cells, with some derivatives showing preferential accumulation in cancer cells.[4][16][17]

Table 4: Photophysical Properties of Thiophene Chalcones for Bioimaging

Compound Seriesλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference
Chalcones 3a-f412 - 431512 - 56793 - 139-[4][18]
Chalcones 12a-k----[15]

Note: Quantum yields were calculated using fluorescein as a standard (Φf = 0.95 in 0.1 M NaOH).[4]

Experimental Protocols

Protocol 1: General Synthesis of a Thiophene Chalcone Probe

This protocol is based on the Claisen-Schmidt condensation reaction.[4]

Materials:

  • Substituted 2-acetylthiophene (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (5.0 mmol)

  • Methanol (MeOH) or Ethanol (EtOH) (10 mL)

  • Stir bar and round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolve the substituted 2-acetylthiophene (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in the alcohol solvent (10 mL) in a round-bottom flask.

  • Add the base catalyst (e.g., KOH, 5.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the precipitate with cold alcohol (e.g., MeOH) to remove unreacted starting materials and impurities.

  • Dry the purified thiophene chalcone product under vacuum.

  • Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Fluorescence Spectroscopy for Analyte Detection

This protocol describes the general procedure for evaluating the sensing capabilities of a thiophene chalcone probe.

Materials:

  • Stock solution of the thiophene chalcone probe (e.g., 1 mM in DMSO).

  • Stock solutions of various analytes (e.g., metal ions, thiophenols) at known concentrations.

  • Appropriate buffer solution (e.g., PBS, HEPES).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

  • Place the probe solution in a quartz cuvette and record its initial fluorescence spectrum.

  • Titrate the probe solution with increasing concentrations of the target analyte.

  • After each addition of the analyte, allow the solution to incubate for a specific period (e.g., 5-30 minutes) and then record the fluorescence spectrum.[10]

  • To assess selectivity, repeat the experiment with other potential interfering species at the same concentration as the target analyte.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and linearity range.

Protocol 3: Live Cell Imaging with Thiophene Chalcone Probes

This protocol outlines the steps for staining and imaging live cells.[4][19]

Materials:

  • Cultured cells (e.g., HEK-293 or HepG2) grown on glass-bottom dishes or coverslips.

  • Stock solution of the thiophene chalcone probe in DMSO.

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Confocal laser scanning microscope (CLSM).

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution in the cell culture medium to a final concentration of 1-10 µM.

  • Remove the existing culture medium from the cells and wash them once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 1-3 hours at 37°C in a CO₂ incubator.[4][19]

  • After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.

  • Add fresh culture medium or PBS to the cells.

  • Image the stained cells using a CLSM with appropriate excitation and emission wavelengths.

Signaling and Detection Mechanisms

The fluorescence response of thiophene chalcone probes is often governed by specific photophysical mechanisms upon interaction with their target analyte.

Photoinduced Electron Transfer (PET) Mechanism

In many "turn-on" probes, the fluorescence of the chalcone fluorophore is initially quenched by a linked recognition unit through a Photoinduced Electron Transfer (PET) process. Binding of the analyte to the recognition unit inhibits PET, leading to a restoration of fluorescence.

G Fluorophore_OFF Thiophene Chalcone (Fluorophore) Receptor_OFF Receptor Fluorophore_OFF->Receptor_OFF Receptor_ON Receptor-Analyte Complex Fluorophore_ON Thiophene Chalcone (Fluorophore) Analyte Analyte Analyte->Receptor_OFF Binding G cluster_low Low Viscosity cluster_high High Viscosity Excitation Light Excitation (hν) Excited_State Locally Excited (LE) State Excitation->Excited_State TICT_State TICT State Excited_State->TICT_State Free Rotation Radiative Radiative Decay (High Fluorescence) Excited_State->Radiative Restricted Rotation Non_Radiative Non-Radiative Decay (Low Fluorescence) TICT_State->Non_Radiative

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation of 2-Acetylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Claisen-Schmidt condensation of 2-acetylthiophene, a critical reaction for the synthesis of various therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the Claisen-Schmidt condensation of 2-acetylthiophene?

Low yields can stem from several factors, broadly categorized as issues with reactants and reagents, reaction conditions, and the occurrence of side reactions. Inadequate purity of 2-acetylthiophene or the aromatic aldehyde, an inactive catalyst (e.g., old sodium hydroxide pellets), or improper stoichiometry are common reactant-related issues. Regarding reaction conditions, suboptimal temperature, incorrect reaction time, or an inappropriate solvent can all negatively impact the yield. Finally, competing side reactions such as the self-condensation of 2-acetylthiophene, the Cannizzaro reaction of the aldehyde, or Michael addition to the product can consume starting materials and reduce the desired product yield.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

The presence of multiple spots on a TLC plate, aside from your starting materials, likely indicates the formation of side products. The most common of these include:

  • Self-condensation product of 2-acetylthiophene: This occurs when the enolate of 2-acetylthiophene reacts with another molecule of itself.

  • Cannizzaro reaction products: If you are using an aromatic aldehyde without α-hydrogens under strongly basic conditions, it can disproportionate into the corresponding alcohol and carboxylic acid.

  • Michael adduct: The newly formed chalcone can be attacked by another enolate of 2-acetylthiophene, leading to a 1,4-conjugate addition product.

  • Cyclization products: Under certain conditions, the chalcone product can undergo further reactions to form cyclic byproducts.

Q3: How can I minimize the formation of these side products?

To minimize side reactions, consider the following strategies:

  • Method of Addition: Slowly add the 2-acetylthiophene to a mixture of the aldehyde and the base. This keeps the concentration of the enolate low, favoring its reaction with the more abundant aldehyde.

  • Control Stoichiometry: Using a slight excess of the aromatic aldehyde can help to ensure the 2-acetylthiophene enolate reacts preferentially with the aldehyde.

  • Milder Reaction Conditions: Avoid excessively high temperatures and strong base concentrations, which can promote the Cannizzaro reaction and other side reactions. Running the reaction at room temperature or in an ice bath can be beneficial.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials. Once the reaction is complete, work it up promptly to prevent the formation of subsequent products like the Michael adduct.

Q4: What is the best way to purify the crude product?

The most common and effective methods for purifying the chalcone product are recrystallization and column chromatography.

  • Recrystallization: Since the chalcone product is often a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) is a highly effective method for removing impurities.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can provide excellent separation and yield a highly pure product.

Troubleshooting Guides

Issue 1: Low to No Product Formation

If you are experiencing very low or no yield of your desired chalcone, a systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

low_yield_troubleshooting start Low/No Yield check_reactants 1. Verify Reactant & Reagent Quality start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions Reactants OK sub_reactants1 Purity of 2-acetylthiophene and aldehyde? check_reactants->sub_reactants1 sub_reactants2 Activity of catalyst (e.g., fresh NaOH)? check_reactants->sub_reactants2 sub_reactants3 Correct stoichiometry? check_reactants->sub_reactants3 check_setup 3. Review Experimental Setup check_conditions->check_setup Conditions OK sub_conditions1 Optimal temperature? check_conditions->sub_conditions1 sub_conditions2 Sufficient reaction time (monitor by TLC)? check_conditions->sub_conditions2 sub_conditions3 Appropriate solvent? check_conditions->sub_conditions3 solution Improved Yield check_setup->solution Setup OK sub_setup1 Efficient stirring? check_setup->sub_setup1 sub_setup2 Moisture contamination? check_setup->sub_setup2

A logical workflow for troubleshooting low product yield.

Possible Causes and Solutions

Potential Cause Recommended Action
Impure Reactants Ensure the purity of 2-acetylthiophene and the aromatic aldehyde. Distill or recrystallize starting materials if necessary.
Inactive Catalyst Use a fresh batch of catalyst. For solid bases like NaOH or KOH, ensure they are not old or excessively exposed to air, which can lead to carbonate formation.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A 1:1 ratio of 2-acetylthiophene to aldehyde is typical, but a slight excess of the aldehyde may be beneficial.
Suboptimal Temperature The reaction may require heating, or conversely, cooling to prevent side reactions. Experiment with running the reaction at room temperature, 0°C, or gentle reflux.
Insufficient Reaction Time Monitor the reaction progress by TLC. If starting materials are still present, extend the reaction time.
Inappropriate Solvent The polarity of the solvent can significantly affect the reaction. Ethanol is commonly used, but other solvents or even solvent-free conditions may provide better results.
Issue 2: Product is an Oil or Difficult to Crystallize

If your product is an oil or proves difficult to crystallize from the reaction mixture, consider the following.

Troubleshooting Workflow

crystallization_troubleshooting start Product is an Oil check_purity 1. Assess Purity of the Oil start->check_purity purification 2. Attempt Purification check_purity->purification Impure sub_purity Run TLC or NMR of the crude oil. check_purity->sub_purity crystallization 3. Induce Crystallization purification->crystallization sub_purification Purify by column chromatography. purification->sub_purification solution Crystalline Product crystallization->solution Successful sub_crystallization1 Scratch the flask with a glass rod. crystallization->sub_crystallization1 sub_crystallization2 Add a seed crystal. crystallization->sub_crystallization2 sub_crystallization3 Triturate with a non-polar solvent (e.g., hexane). crystallization->sub_crystallization3

A logical workflow for addressing product crystallization issues.

Possible Causes and Solutions

Potential Cause Recommended Action
Presence of Impurities Impurities can inhibit crystallization. Purify the crude product using silica gel column chromatography.
Supersaturation The product may be too concentrated in the solvent. Try adding a co-solvent of different polarity to induce precipitation.
No Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
Metastable Oil Phase If you have a small amount of solid product from a previous batch, add a seed crystal to the oil.
Residual Solvent Ensure all reaction solvent has been removed under reduced pressure. Triturating the oil with a non-polar solvent like cold hexane can sometimes induce solidification.

Data Presentation

The following tables summarize reported yields for the Claisen-Schmidt condensation of 2-acetylthiophene with various aromatic aldehydes under different reaction conditions.

Table 1: Comparison of Catalysts and Solvents

AldehydeCatalystSolventTemperatureTimeYield (%)Reference
BenzaldehydeNaOHEthanolRoom Temp.4 h43[1]
4-MethylbenzaldehydeSolid NaOHSolvent-freeRoom Temp.5 minHigh[1]
4-MethoxybenzaldehydeSolid NaOHSolvent-freeRoom Temp.5 minHigh[1]
4-Chlorobenzaldehydeaq. KOHEthanolNot specifiedNot specifiedHigh[2]
3-NitrobenzaldehydeNaOHEthanolRoom Temp.Not specifiedHigh[1]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

AldehydeMethodCatalystTimeYield (%)Reference
Substituted BenzaldehydesConventional40% NaOH60-120 minNot specified[3]
Substituted BenzaldehydesMicrowave40% NaOH60-120 secHigher than conventional[3]
o-HydroxybenzaldehydesConventionalAnhydrous K2CO36-9 h67-72[4]
o-HydroxybenzaldehydesMicrowaveAnhydrous K2CO31.5-3.5 min82-88[4]

Experimental Protocols

Protocol 1: Conventional Synthesis using NaOH in Ethanol

This protocol is a standard method for the synthesis of 2-thienylchalcones.

Materials:

  • 2-Acetylthiophene (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-acetylthiophene and the substituted aromatic aldehyde in a minimal amount of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. Reaction times can range from 4 to 24 hours.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Grinding Method

This environmentally friendly protocol avoids the use of organic solvents.[5]

Materials:

  • 2-Acetylthiophene (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH), solid (20 mol%)

  • Mortar and pestle

  • Deionized water

Procedure:

  • In a porcelain mortar, combine 2-acetylthiophene, the substituted aromatic aldehyde, and solid NaOH.

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture will likely become a thick paste and may solidify.

  • After grinding, add chilled deionized water to the mortar and continue to grind to break up the solid mass.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The product can be further purified by recrystallization.

Protocol 3: Microwave-Assisted Synthesis

This method significantly reduces reaction times.[4][6]

Materials:

  • 2-Acetylthiophene (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Anhydrous Potassium Carbonate (K2CO3) or other suitable catalyst

  • Microwave reactor

Procedure:

  • Thoroughly mix 2-acetylthiophene, the substituted aromatic aldehyde, and the catalyst (e.g., anhydrous K2CO3) in a microwave-safe vessel to form a thick paste.

  • Subject the mixture to microwave irradiation for 2-10 minutes at a suitable power level.

  • After the reaction is complete, allow the mixture to cool.

  • Dissolve the contents in a suitable solvent (e.g., ethanol), filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by recrystallization.

References

Optimization of reaction conditions for 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a valuable intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two primary and most effective methods for synthesizing this compound are the Claisen-Schmidt condensation and a two-step approach involving an initial Mannich reaction followed by an elimination step.

Q2: Which synthesis route is generally preferred?

A2: The Claisen-Schmidt condensation is often the more direct, one-pot synthesis method. However, the success of each route can be highly dependent on the specific laboratory conditions, purity of starting materials, and the desired scale of the reaction. The Mannich reaction route offers an alternative that may provide better yields or easier purification in certain cases.

Q3: What are the typical starting materials for the Claisen-Schmidt condensation?

A3: The Claisen-Schmidt condensation for this specific compound typically involves the reaction of 2-acetylthiophene with a suitable dimethylamino-functionalized aldehyde, such as 4-(dimethylamino)benzaldehyde, in the presence of a base catalyst.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q5: What are the expected spectroscopic characteristics of the final product?

A5: The final product, this compound, can be characterized using various spectroscopic techniques. For instance, in Infrared (IR) spectroscopy, you would expect to see characteristic stretches for C=O, C-N, C-S, and C=C bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the chemical structure and purity of the compound.

Troubleshooting Guides

Claisen-Schmidt Condensation Route
Problem Possible Cause Solution
Low or No Product Yield Inactive or insufficient catalyst (e.g., NaOH, KOH).Use fresh, high-purity base. Ensure the correct molar ratio of the catalyst is used.
Low reaction temperature.Gently heat the reaction mixture as some condensations require thermal energy to proceed to completion.
Impure starting materials.Purify the 2-acetylthiophene and the aldehyde (e.g., by distillation or recrystallization) before use. Aldehydes can oxidize to carboxylic acids over time.
Incorrect stoichiometry.While a 1:1 molar ratio is common, using a slight excess of the aldehyde can sometimes drive the reaction to completion.
Formation of Multiple Products/Side Reactions Self-condensation of 2-acetylthiophene.This can occur if the aldehyde is not reactive enough. Ensure the aldehyde is of high purity and consider adding it dropwise to the mixture of the ketone and base.
Cannizzaro reaction of the aldehyde.This is more likely with strong bases and aldehydes lacking alpha-hydrogens. Using a milder base or carefully controlling the reaction temperature can minimize this side reaction.
Difficulty in Product Purification Product is an oil or does not precipitate.Try changing the solvent for precipitation or use column chromatography for purification.
Contamination with starting materials.Optimize the reaction time to ensure complete consumption of the limiting reagent. Wash the crude product with a solvent that dissolves the starting materials but not the product.
Mannich Reaction and Elimination Route
Problem Possible Cause Solution
Low Yield of Mannich Base Incomplete formation of the iminium ion.Ensure the reaction is run under appropriate pH conditions (often slightly acidic) to facilitate iminium ion formation.
Low reactivity of the enolizable ketone.The reaction may require heating to proceed at a reasonable rate.
Side reactions of formaldehyde.Use paraformaldehyde and ensure it fully depolymerizes. Add the formaldehyde solution slowly to the reaction mixture.
Incomplete Elimination to Form the Enaminone The base used for elimination is not strong enough.Consider using a stronger base such as potassium tert-butoxide or sodium hydride for the elimination step.
The reaction temperature is too low.Heating is often required to promote the elimination reaction.
Formation of Polymeric Byproducts Polymerization of the starting materials or product.This can be an issue with reactive aldehydes and ketones. Control the reaction temperature and consider using a more dilute solution.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Claisen-Schmidt Condensation

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaOH10EthanolRoom Temp4~80
2KOH15Methanol403Varies-
3LiOH·H₂O2.2 (w/w)None (Neat)551.582.2[2]
4NaOH20Ethanol-WaterReflux2Varies-

Note: Yields are highly substrate-dependent and the data presented is a compilation from related reactions to provide a general guideline.

Experimental Protocols

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of a similar chalcone derivative.[1]

Materials:

  • 2-Acetylthiophene

  • 4-(Dimethylamino)benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of 2-acetylthiophene (e.g., 10 mmol) and 4-(dimethylamino)benzaldehyde (e.g., 10 mmol) in ethanol (e.g., 80 mL).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for approximately 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and excess base.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis via Mannich Reaction and Elimination

This is a two-step procedure involving the formation of the Mannich base followed by elimination.

Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one Hydrochloride (Mannich Base)

This protocol is based on the general principles of the Mannich reaction.[3][4][5]

Materials:

  • 2-Acetylthiophene

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and isolate the hydrochloride salt of the Mannich base, which may precipitate upon cooling or after partial removal of the solvent.

  • Filter the solid and wash with a cold solvent like acetone to remove impurities.

Step 2: Elimination to form this compound

This is a general procedure for the base-mediated elimination of a Mannich base.[5]

Materials:

  • 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, water)

Procedure:

  • Dissolve the Mannich base hydrochloride in a suitable solvent.

  • Add a solution of the base and stir the mixture. The reaction may require heating.

  • Monitor the formation of the enaminone product by TLC.

  • Once the reaction is complete, the product can be isolated by extraction with an organic solvent followed by removal of the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualization

Claisen_Schmidt_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Acetylthiophene 2-Acetylthiophene Mixing Mixing 2-Acetylthiophene->Mixing 4-(Dimethylamino)benzaldehyde 4-(Dimethylamino)benzaldehyde 4-(Dimethylamino)benzaldehyde->Mixing Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Mixing NaOH (Catalyst) NaOH (Catalyst) NaOH (Catalyst)->Mixing Stirring (4h, RT) Stirring (4h, RT) Mixing->Stirring (4h, RT) Cooling (Ice Bath) Cooling (Ice Bath) Stirring (4h, RT)->Cooling (Ice Bath) Filtration Filtration Cooling (Ice Bath)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Experimental workflow for the Claisen-Schmidt synthesis.

Troubleshooting_Workflow Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity & Loading Low_Yield->Check_Catalyst Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Check_Purity Check Reactant Purity Optimize_Temp->Check_Purity Adjust_Stoichiometry Adjust Stoichiometry Check_Purity->Adjust_Stoichiometry Adjust_Stoichiometry->Side_Products Control_Temp Control Temperature Side_Products->Control_Temp Yes Purification_Issues Purification Difficulties? Side_Products->Purification_Issues No Milder_Base Use Milder Base Control_Temp->Milder_Base Milder_Base->Purification_Issues Change_Solvent Change Precipitation Solvent Purification_Issues->Change_Solvent Yes Successful_Synthesis Successful_Synthesis Purification_Issues->Successful_Synthesis No Column_Chromatography Use Column Chromatography Change_Solvent->Column_Chromatography Column_Chromatography->Successful_Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

Mannich_Route_Workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Elimination Start_Materials_1 2-Acetylthiophene Dimethylamine HCl Paraformaldehyde Reaction_1 Reflux in Ethanol with H+ catalyst Start_Materials_1->Reaction_1 Mannich_Base 3-(Dimethylamino)-1-(thiophen-2-yl) propan-1-one HCl Reaction_1->Mannich_Base Reaction_2 Base-mediated Elimination (e.g., NaOH) Mannich_Base->Reaction_2 Final_Product 3-(Dimethylamino)-1-(thiophen-2-yl) prop-2-en-1-one Reaction_2->Final_Product

Caption: Two-step synthesis via Mannich reaction and elimination.

References

Purification challenges of polar enaminones in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of polar enaminones, a common challenge in organic synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of polar enaminones in a direct question-and-answer format.

Question: My polar enaminone is showing significant tailing or is completely retained on my silica gel column. What is happening and how can I fix it?

Answer: This is a frequent issue caused by the basic nature of the enaminone's amine group interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This acid-base interaction leads to poor elution, streaking, or irreversible adsorption.[1][3]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.1-2%) of a competing base like triethylamine (TEA) or ammonia into your eluent system (e.g., Hexane/Ethyl Acetate). The modifier neutralizes the acidic sites on the silica, allowing your compound to elute properly.[1]

  • Change the Stationary Phase: For strongly basic enaminones, silica gel may not be suitable. Consider these alternatives:

    • Basic Alumina: The basic surface of alumina minimizes acidic interactions.[1][3]

    • Amine-Functionalized Silica: This stationary phase presents a more neutral surface, preventing the strong binding of basic compounds.[1][4]

  • Use Reversed-Phase Chromatography: For highly polar enaminones, reversed-phase chromatography can be effective. Using a mobile phase with an alkaline pH (at least two units above the enaminone's pKa) will ensure the compound is in its neutral, more lipophilic free-base form, which improves retention and separation.[1][2]

Question: I suspect my enaminone is decomposing on the silica gel column. My recovery is very low and I see new, unexpected spots on my TLC analysis of the collected fractions. How can I prevent this?

Answer: The acidic surface of standard silica gel can catalyze the degradation of sensitive compounds like enaminones.[1] If you observe low recovery or the appearance of new impurities post-column, decomposition is a likely cause.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base. This is commonly done by preparing a slurry of the silica in the mobile phase that already contains a basic modifier like triethylamine.

  • Switch to a Less Acidic Stationary Phase: As mentioned previously, using neutral or basic alumina or an amine-functionalized silica gel can prevent acid-catalyzed decomposition.[1][3]

Question: I am trying to recrystallize my polar enaminone, but it keeps "oiling out" or fails to crystallize altogether. What should I do?

Answer: This typically happens due to an inappropriate solvent system, excessively high impurity levels, or cooling the solution too rapidly.[5]

Solutions:

  • Optimize the Solvent System:

    • Single Solvent: The ideal solvent should dissolve the enaminone poorly at low temperatures but completely at high temperatures.[6][7]

    • Co-solvent System: If a single suitable solvent cannot be found, use a binary system. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and slowly add a "poor" hot solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[5][8]

  • Ensure Slow Cooling: Do not place the hot flask directly into an ice bath.[5] Allow the solution to cool gradually to room temperature. This slow process allows for the formation of a crystal lattice rather than amorphous precipitation. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[5][7]

  • Induce Crystallization: If crystals do not form spontaneously, you can:

    • Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

    • Seed: Add a single, tiny crystal of the pure enaminone to the solution to act as a template for crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for purification difficulties with polar enaminones? The primary challenge stems from their dual functionality: the polar carbonyl group and the basic amino group. This bifunctional nature can lead to high water solubility and strong interactions with acidic stationary phases like silica gel, complicating standard purification methods.[1][2]

Q2: How does an acid-base extraction work to purify a basic enaminone? Acid-base extraction separates compounds based on their differing acid-base properties and solubility.[9] The process for an enaminone involves:

  • Dissolving the crude reaction mixture in an organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing this organic solution with an aqueous acid (e.g., 1M HCl). The acid protonates the basic enaminone, forming a water-soluble ammonium salt which migrates to the aqueous layer.[10][11][12]

  • Neutral impurities remain in the organic layer, which is separated and discarded.

  • The aqueous layer containing the enaminone salt is then made basic (e.g., with NaOH or NaHCO₃) to regenerate the neutral, water-insoluble enaminone.

  • Finally, the pure enaminone is "back-extracted" into a fresh portion of organic solvent, which can then be dried and evaporated to yield the purified product.[11]

Q3: When is recrystallization a better choice than column chromatography? Recrystallization is an excellent choice when:

  • The desired compound is a stable solid at room temperature.

  • The crude product is already relatively high in purity (>80-90%).

  • A suitable solvent system that provides a significant difference in solubility at hot and cold temperatures can be identified.[6]

  • You are working on a large scale (multi-gram), as chromatography can become cumbersome and expensive.

Chromatography is preferred for separating complex mixtures with multiple components or when impurities have very similar solubility profiles to the desired product.

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Enaminones

TechniquePrinciple of SeparationAdvantagesCommon Challenges & DisadvantagesBest Suited For
Normal-Phase Chromatography (Silica Gel) Adsorption based on polarity. Polar compounds are retained longer.[13]High resolution for complex mixtures; applicable to a wide range of compounds.Strong interaction with basic enaminones causing tailing/retention; potential for sample decomposition on acidic silica.[1][2]Complex mixtures; separation of isomers; small to medium scale purification.
Acid-Base Extraction Differential solubility of neutral compounds and their protonated/deprotonated salt forms in organic and aqueous phases.[9][10]Fast, inexpensive, and highly effective for separating basic compounds from neutral or acidic impurities; easily scalable.Not effective for separating compounds with similar pKa values; risk of hydrolysis for sensitive functional groups (e.g., esters).[9]Removing acidic or neutral starting materials/byproducts from a basic enaminone product.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[6][8]Can yield very high purity material; cost-effective and scalable; removes insoluble and colored impurities effectively.[6]Requires the compound to be a solid; finding a suitable solvent can be trial-and-error; potential for low recovery if the compound is somewhat soluble at low temperatures.[5][6]Final purification step for thermally stable solids that are already of moderate-to-high purity.

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Modifier (Triethylamine)

  • Solvent System Selection: Identify a suitable eluent system using Thin Layer Chromatography (TLC). Add 0.5-1% triethylamine (TEA) to the mobile phase to see if it improves the spot shape and Rf value.

  • Slurry Preparation: In a beaker, add the required amount of silica gel to your chosen mobile phase (containing 0.5-1% TEA). Stir to create a homogenous slurry.

  • Column Packing: Secure the column vertically. Add a small amount of the mobile phase, then a plug of cotton or glass wool. Pour in the silica slurry, tapping the column gently to ensure even packing.[13] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to protect the silica surface.[13]

  • Sample Loading: Dissolve your crude enaminone in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Combine the fractions containing the pure product, and remove the solvent and TEA under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture (e.g., 1 gram) in an appropriate organic solvent (e.g., 50 mL of diethyl ether or dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq) and shake vigorously, venting frequently. Allow the layers to separate.[9]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete transfer of the enaminone. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper).[12] The neutral enaminone should precipitate or form an oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL of diethyl ether) and shake to extract the neutral enaminone back into the organic phase.[11]

  • Drying and Evaporation: Drain the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified enaminone.

Mandatory Visualization

// Node Definitions start [label="Problem:\nPoor Separation or Recovery\nin Silica Gel Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tailing [label="Symptom:\nSignificant Tailing/Streaking?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_decomp [label="Symptom:\nLow Recovery &\nNew TLC Spots?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

cause_interaction [label="Likely Cause:\nStrong Acid-Base Interaction\n(Basic Enaminone + Acidic Silica)", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_decomp [label="Likely Cause:\nAcid-Catalyzed Decomposition\non Silica Surface", fillcolor="#F1F3F4", fontcolor="#202124"];

solution_modifier [label="Solution 1:\nAdd Basic Modifier to Eluent\n(e.g., 0.5-2% Triethylamine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_phase [label="Solution 2:\nSwitch Stationary Phase\n(Alumina, Amine-Silica)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_rp [label="Solution 3:\nUse Reversed-Phase\nwith Alkaline Mobile Phase", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

result [label="Improved Separation\nand Recovery", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_tailing; start -> check_decomp [style=dashed];

check_tailing -> cause_interaction [label=" Yes"]; check_decomp -> cause_decomp [label=" Yes"];

cause_interaction -> solution_modifier; cause_interaction -> solution_phase; cause_interaction -> solution_rp;

cause_decomp -> solution_phase;

solution_modifier -> result; solution_phase -> result; solution_rp -> result;

check_tailing -> check_decomp [label="No"]; check_decomp -> start [label="No, re-evaluate\nproblem", style=dashed, color="#5F6368"]; } enddot Caption: Troubleshooting workflow for polar enaminone purification by column chromatography.

// Node Definitions start [label="Start: Crude Polar\nEnaminone Mixture", fillcolor="#F1F3F4", fontcolor="#202124"];

check_impurities [label="What are the main impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

impurities_neutral [label="Neutral / Acidic\n(e.g., starting materials)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; impurities_isomeric [label="Isomers / Structurally\nSimilar Byproducts", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

method_extraction [label="Recommended Method:\nAcid-Base Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; method_chromatography [label="Recommended Method:\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_solid [label="Is the product a\nthermally stable solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

method_recrystallization [label="Consider Final Polish:\nRecrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"];

final_product [label="Purified Enaminone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges start -> check_impurities;

check_impurities -> impurities_neutral [label=""]; check_impurities -> impurities_isomeric [label=""];

impurities_neutral -> method_extraction; impurities_isomeric -> method_chromatography;

method_extraction -> check_solid; method_chromatography -> check_solid;

check_solid -> method_recrystallization [label="Yes"]; check_solid -> final_product [label="No"];

method_recrystallization -> final_product; } enddot Caption: Logic diagram for selecting a suitable purification method for polar enaminones.

References

Technical Support Center: Improving the Solubility of Thiophene Chalcones for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of thiophene chalcones in biological assays. Thiophene chalcones are a class of organic compounds with significant therapeutic potential, but their inherent hydrophobicity often leads to challenges in aqueous environments typical of biological experiments. This resource offers practical solutions and detailed protocols to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are many thiophene chalcones poorly soluble in aqueous solutions for biological assays?

A1: The low aqueous solubility of thiophene chalcones is primarily due to their chemical structure. These compounds consist of two aromatic rings, one of which is a thiophene ring, connected by a three-carbon α,β-unsaturated carbonyl system. This structure is predominantly nonpolar and hydrophobic (lipophilic), making it difficult to dissolve in polar, aqueous environments like cell culture media and assay buffers. The functionalized rings can lead to strong intermolecular interactions, further reducing their solubility compared to simpler chalcones.[1][2]

Q2: What are the initial signs of a solubility problem in my experiment?

A2: You may be encountering a solubility issue if you observe any of the following:

  • Precipitation: A visible precipitate or cloudiness forms when you dilute your concentrated stock solution (typically in an organic solvent like DMSO) into your aqueous assay medium.[2][3]

  • Inconsistent Results: High variability or poor reproducibility between replicate wells or experiments can be a strong indicator of incomplete solubilization of the test compound.

  • Adsorption to Plastics: Hydrophobic compounds have a tendency to adhere to plastic labware, such as microplates and pipette tips, which reduces the effective concentration of the thiophene chalcone delivered to the cells.

  • Assay Interference: Undissolved particles of the compound can interfere with the readout of various assays, particularly colorimetric or fluorometric assays like the MTT assay.

Q3: What is the recommended solvent for preparing a stock solution of a thiophene chalcone?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like thiophene chalcones for in vitro testing.[4] DMSO is a powerful solvent that is miscible with water. However, it is crucial to keep the final concentration of DMSO in your assay low, as it can be toxic to cells.

Q4: What is the maximum final concentration of DMSO that is generally considered safe for most cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%.[3] Many researchers aim for even lower concentrations, such as 0.1%, to minimize any potential off-target effects of the solvent on the biological system being studied.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with poorly soluble thiophene chalcones.

Issue Possible Cause Troubleshooting Steps & Solutions
Immediate precipitation upon dilution of DMSO stock into aqueous media. 1. The final concentration of the thiophene chalcone exceeds its aqueous solubility limit. 2. Improper dilution technique. 3. The stock solution is too concentrated.1. Lower the final working concentration: Perform a dose-response experiment starting from a lower concentration range. 2. Optimize the dilution technique: Pre-warm the aqueous medium to 37°C. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[3] 3. Use an intermediate dilution step: Prepare a less concentrated intermediate stock solution in the organic solvent before the final dilution into the aqueous medium.
Precipitation observed after several hours or a full day of incubation. 1. The thiophene chalcone is unstable in the aqueous environment over time. 2. The compound is interacting with components in the cell culture medium (e.g., proteins in fetal bovine serum). 3. Evaporation of the medium in the incubator is leading to an increased concentration of the compound.1. Perform a stability check: Incubate the thiophene chalcone in the complete cell culture medium without cells and observe for precipitation over the same time course as your experiment. If precipitation occurs, consider using a more stable formulation. 2. Consider serum-free media: If compatible with your cell line, using a serum-free medium during the compound treatment period can reduce interactions with serum proteins. 3. Ensure proper humidification: Maintain proper humidity levels in the incubator to minimize evaporation from the wells of the microplate.
High variability and poor reproducibility in experimental results. 1. Incomplete dissolution of the thiophene chalcone is leading to an inconsistent effective concentration in the assay wells. 2. The compound is adsorbing to the plastic surfaces of the labware.1. Visually confirm dissolution: Before starting the experiment, visually inspect the prepared solutions for any signs of precipitation. Gentle warming or brief sonication of the stock solution can sometimes aid dissolution, but be cautious of compound stability.[2] 2. Use low-adhesion plasticware: Utilize labware designed to minimize the binding of hydrophobic compounds. 3. Pre-treat plates: Consider pre-treating the microplates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding of the compound to the plastic.
Assay interference, particularly in colorimetric assays like MTT. 1. Undissolved particles of the thiophene chalcone are scattering light, leading to inaccurate absorbance readings. 2. The colored nature of some chalcone solutions can contribute to the background absorbance.1. Centrifuge the plate: Before reading the absorbance, centrifuge the microplate to pellet any precipitate. 2. Run a blank control: Always include control wells containing the thiophene chalcone in the medium but without cells to measure the background absorbance of the compound itself. Subtract this background value from your experimental readings.

Solubility Enhancement Strategies & Data

Several formulation strategies can significantly improve the aqueous solubility of thiophene chalcones. The choice of method will depend on the specific chalcone derivative and the requirements of the biological assay.

Data Presentation: Solubility of a Thiophene Chalcone in Organic Solvents

The following table summarizes the solubility of a specific heterocyclic chalcone containing a thiophene ring, (E)-1-(1H-pyrrol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one, in various organic solvents at 295 K. This data can guide the selection of an appropriate solvent for preparing a stock solution.

SolventRelative PolaritySolubility (mg/mL)
n-Hexane0.0090.011
Toluene0.0990.105
Ethyl acetate0.22849.5
Chloroform0.25965.5
Acetone0.355101
Ethanol0.6549.00
Methanol0.76215.5
Data sourced from Sweeting et al. (2020)[1]
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like thiophene chalcones, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Table 2: Representative Increase in Aqueous Solubility of a Poorly Soluble Compound with HP-β-Cyclodextrin

HP-β-CD Concentration (mM)Apparent Aqueous Solubility (µM)Fold Increase
0 (Intrinsic Solubility)51
2255
45010
67515
810020
1012525
This table provides a generalized representation of the linear increase in solubility (AL-type phase solubility diagram) often observed for poorly soluble compounds upon complexation with a soluble cyclodextrin derivative.
Nanosuspensions

Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and, consequently, the dissolution rate and saturation solubility. This technique is suitable for compounds that are poorly soluble in both aqueous and organic media. The nanosuspension consists of the pure drug particles stabilized by surfactants and/or polymers.

Experimental Protocols

Protocol 1: Preparation of a Thiophene Chalcone Stock Solution and Working Dilutions
  • Stock Solution Preparation:

    • Accurately weigh the desired amount of the thiophene chalcone powder in a sterile microcentrifuge tube.

    • Add the required volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary, but avoid excessive heating.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Dilutions for Cell-Based Assays:

    • Thaw an aliquot of the concentrated stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.

    • When diluting, add the stock solution to the medium and immediately mix thoroughly by gentle pipetting or vortexing to prevent precipitation. The final DMSO concentration should ideally be below 0.5%.[3]

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol determines the ability of a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to enhance the aqueous solubility of a thiophene chalcone.

  • Materials: Thiophene chalcone, Hydroxypropyl-β-cyclodextrin (HP-β-CD), phosphate-buffered saline (PBS) or other relevant aqueous buffer, conical tubes or vials, orbital shaker, spectrophotometer or HPLC system, 0.22 µm syringe filters.

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in your chosen buffer.

    • Add an excess amount of the thiophene chalcone powder to each cyclodextrin solution.

    • Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • After equilibration, centrifuge the samples to pellet the excess, undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Determine the concentration of the dissolved thiophene chalcone in each filtered sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

    • Plot the concentration of the dissolved thiophene chalcone against the concentration of HP-β-CD to generate a phase solubility diagram.

Protocol 3: MTT Cytotoxicity Assay with a Poorly Soluble Thiophene Chalcone

This protocol is adapted for testing the cytotoxicity of thiophene chalcones where solubility is a concern.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the thiophene chalcone in cell culture medium from a DMSO stock solution as described in Protocol 1. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the thiophene chalcone. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6][7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or a specialized formazan solubilization buffer, to each well to dissolve the purple formazan crystals.[5][6][7]

  • Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]

  • Data Analysis: Subtract the absorbance of the blank (medium only) and the compound control (medium with compound, no cells) from the experimental wells. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue Identified cluster_prep Initial Solution Preparation cluster_troubleshoot Troubleshooting cluster_formulation Advanced Formulation Strategies cluster_assay Biological Assay start Poorly Soluble Thiophene Chalcone stock Prepare Concentrated Stock in 100% DMSO start->stock dilution Dilute Stock into Aqueous Assay Medium stock->dilution precipitate Precipitation Observed? dilution->precipitate no_precipitate No Precipitation precipitate->no_precipitate No optimize Optimize Dilution: - Lower Concentration - Modify Technique - Intermediate Dilution precipitate->optimize Yes assay Proceed with Biological Assay (e.g., MTT, Western Blot) no_precipitate->assay optimize->dilution Re-attempt cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) optimize->cyclodextrin If still problematic nanosuspension Prepare Nanosuspension optimize->nanosuspension Alternative cyclodextrin->assay nanosuspension->assay NFkB_Pathway cluster_nucleus Nuclear Events ext_stimulus External Stimulus (e.g., TNF-α) receptor Receptor ext_stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation ikb_nfkb_complex IκBα-NF-κB (Inactive Complex) nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->gene_transcription induces thiophene_chalcone Thiophene Chalcone thiophene_chalcone->ikk inhibits thiophene_chalcone->nfkb may inhibit nuclear translocation ikb_nfkb_complex->ikb releases

References

Technical Support Center: Stability of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one in acidic and basic media. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in acidic and basic conditions?

A1: this compound, an enaminone, is generally susceptible to hydrolysis under both acidic and basic conditions. The stability is pH-dependent, with the rate of degradation varying with the strength of the acid or base. Enaminones can hydrolyze to their corresponding β-dicarbonyl compounds and amines.[1][2][3]

Q2: What are the expected degradation products in acidic media?

A2: In acidic media, the enamine functionality is prone to hydrolysis. The expected degradation products are 1-(thiophen-2-yl)butane-1,3-dione and dimethylamine. The reaction is initiated by the protonation of the enamine nitrogen or the α-carbon.[2][3][4][5]

Q3: What are the expected degradation products in basic media?

A3: Under basic conditions, while the synthesis of similar chalcone derivatives is often carried out in a basic medium suggesting some degree of stability, prolonged exposure or harsh basic conditions can lead to hydrolysis.[6][7] The expected products are similar to those in acidic hydrolysis: 1-(thiophen-2-yl)butane-1,3-dione and dimethylamine.

Q4: How can I monitor the degradation of this compound?

A4: The degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the separation and quantification of the parent compound and its degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of the degradation products.

Q5: Are there any specific storage recommendations to enhance stability?

A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For solutions, it is advisable to use a buffered system at a pH of maximum stability, which would need to be determined experimentally. If possible, storing solutions at low temperatures (e.g., 2-8 °C) can also slow down degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound Upon Dissolving in an Acidic Solution
Possible Cause Troubleshooting Step
Acid-catalyzed hydrolysis Enaminones are known to be susceptible to acid-catalyzed hydrolysis.[1][2][3]
- Immediately analyze the sample after preparation to establish a baseline (t=0).
- Consider using a less acidic medium if the experimental conditions allow.
- Perform the experiment at a lower temperature to decrease the rate of hydrolysis.
Incorrect Solvent The solvent may be contributing to the instability.
- Ensure the solvent is of high purity and free from acidic impurities.
- If possible, use aprotic solvents for non-aqueous experiments.
Issue 2: Inconsistent Results in Stability Studies Under Basic Conditions
Possible Cause Troubleshooting Step
Variability in pH Small changes in pH can significantly affect the rate of degradation.
- Use a reliable buffer system to maintain a constant pH throughout the experiment.
- Regularly check the pH of the solution.
Exposure to Air (Oxidation) While hydrolysis is the primary concern, oxidation could be a secondary degradation pathway.
- Perform experiments under an inert atmosphere (e.g., nitrogen or argon).
Adsorption to Container The compound or its degradation products may be adsorbing to the surface of the experimental vials.
- Use silanized glass vials or polypropylene tubes to minimize adsorption.
- Include a control sample to assess for loss due to adsorption.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10]

1. Acidic Hydrolysis:

  • Reagents: 0.1 M Hydrochloric Acid (HCl), 1 M HCl.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • In separate vials, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl.

    • Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.

    • Analyze the samples by a validated HPLC method.

2. Basic Hydrolysis:

  • Reagents: 0.1 M Sodium Hydroxide (NaOH), 1 M NaOH.

  • Procedure:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH and 1 M NaOH as the stress agents.

    • Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.

3. Data Analysis:

  • Quantify the amount of the parent compound remaining at each time point.

  • Identify and quantify the major degradation products.

  • Calculate the degradation rate constants if possible.

Data Presentation

Table 1: Exemplary Data for Acidic Degradation of this compound at 60°C

Time (hours)% Parent Compound Remaining (0.1 M HCl)% Degradation Product 1 (Area)
0100.00.0
285.214.8
471.528.5
850.149.9
1235.864.2
2412.387.7

Table 2: Exemplary Data for Basic Degradation of this compound at 60°C

Time (hours)% Parent Compound Remaining (0.1 M NaOH)% Degradation Product 1 (Area)
0100.00.0
292.77.3
485.114.9
870.429.6
1258.941.1
2434.665.4

Visualizations

Degradation Pathway in Acidic Media

Acid_Degradation Parent This compound Protonated Protonated Intermediate Parent->Protonated + H+ Intermediate Hemiaminal Intermediate Protonated->Intermediate + H2O Product1 1-(Thiophen-2-yl)butane-1,3-dione Intermediate->Product1 Elimination Product2 Dimethylamine Intermediate->Product2 Elimination

Caption: Proposed acid-catalyzed hydrolysis pathway.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL) Stress Add Acidic/Basic Stressor Prep->Stress Incubate Incubate at Controlled Temperature Stress->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Neutralize Neutralize Sample Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data Troubleshooting_Logic rect_node rect_node Start Unexpected Degradation Observed CheckpH Is pH Correct & Stable? Start->CheckpH CheckTemp Is Temperature Correct? CheckpH->CheckTemp Yes rect_node1 Adjust pH/Use Buffer CheckpH->rect_node1 No CheckPurity Are Reagents High Purity? CheckTemp->CheckPurity Yes rect_node2 Calibrate/Verify Temperature CheckTemp->rect_node2 No CheckAtmosphere Inert Atmosphere Needed? CheckPurity->CheckAtmosphere Yes rect_node3 Use High-Purity Reagents CheckPurity->rect_node3 No End Identify Root Cause CheckAtmosphere->End No rect_node4 Repeat Under Inert Gas CheckAtmosphere->rect_node4 Yes rect_node1->CheckTemp rect_node2->CheckPurity rect_node3->CheckAtmosphere rect_node4->End

References

Common side reactions in the synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-acetylthiophene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is typically performed under heating, and the DMF-DMA serves as both a reagent and a solvent.

Q2: What are the expected spectroscopic characteristics of the final product?

While specific values can vary slightly based on the solvent and instrumentation, you can generally expect the following spectroscopic data for this compound:

Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to the dimethylamino protons, the vinylic protons, and the thiophene ring protons.
¹³C NMR Resonances for the carbonyl carbon, the vinylic carbons, the carbons of the thiophene ring, and the dimethylamino carbons.
IR Spectroscopy Characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁NOS, 181.26 g/mol ).

Q3: What are the typical appearances and storage conditions for the product?

This compound is typically a yellow solid. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dry, and dark place to prevent hydrolysis and degradation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

Issue: The reaction does not proceed to completion, resulting in a low yield or no desired product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Impure Starting Materials Ensure that 2-acetylthiophene and DMF-DMA are of high purity. Impurities in 2-acetylthiophene, such as the 3-acetylthiophene isomer, can lead to the formation of undesired side products.[1]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
Hydrolysis of DMF-DMA DMF-DMA is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
Problem 2: Presence of Significant Impurities in the Crude Product

Issue: The crude product contains one or more significant impurities, complicating purification.

Common Side Reactions and Byproducts:

  • Self-Condensation of 2-Acetylthiophene: Under certain conditions, 2-acetylthiophene can undergo a self-aldol condensation to form (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one.[2] This is more likely to occur if the reaction conditions inadvertently promote enolate formation of the starting ketone.

  • Hydrolysis of the Enaminone Product: Enaminones are susceptible to hydrolysis, which can revert the product back to the starting ketone, 2-acetylthiophene.[3][4][5] This can occur during the reaction workup or on storage if the product is exposed to moisture.

  • Formation of Isomeric Enaminone: If the starting 2-acetylthiophene contains the 3-acetylthiophene isomer, the corresponding isomeric enaminone will also be formed.[1]

Troubleshooting and Mitigation Strategies:

IssueMitigation Strategy
Self-Condensation Use an appropriate stoichiometry of DMF-DMA to 2-acetylthiophene. Ensure the reaction conditions favor the desired condensation over self-condensation.
Product Hydrolysis During the workup, avoid prolonged exposure to aqueous acidic or basic conditions. Ensure the final product is thoroughly dried before storage.[3][4]
Isomeric Impurities Use highly pure 2-acetylthiophene as the starting material. If isomeric impurities are present, they may need to be removed through careful chromatographic purification.[1]
Problem 3: Difficulty in Product Purification

Issue: The crude product is difficult to purify, and standard crystallization techniques are ineffective.

Purification Recommendations:

Purification MethodProtocol
Recrystallization If the product is a solid, attempt recrystallization from a suitable solvent system. Common solvents for enaminones include ethanol, ethyl acetate, or mixtures with hexanes.
Column Chromatography For oily products or mixtures that are difficult to separate by crystallization, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.
Trituration If the product is a solid with highly soluble impurities, trituration with a solvent in which the product is insoluble but the impurities are soluble can be an effective purification method.

Experimental Protocols

Synthesis of this compound

This is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Acetylthiophene (1 equivalent)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2 equivalents)

  • Anhydrous toluene or xylene (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetylthiophene and DMF-DMA. If using a solvent, add it to the flask.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent and excess DMF-DMA under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualized Workflows and Pathways

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Acetylthiophene 2-Acetylthiophene Reaction_Vessel Reaction at Reflux (120-140 °C, 2-4h) 2-Acetylthiophene->Reaction_Vessel DMF-DMA DMF-DMA DMF-DMA->Reaction_Vessel Evaporation Solvent Removal Reaction_Vessel->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of the target enaminone.

Side_Reactions 2-Acetylthiophene 2-Acetylthiophene Target_Product This compound 2-Acetylthiophene->Target_Product + DMF-DMA Self_Condensation Self-Condensation Product ((E)-1,3-di(thiophen-2-yl)prop-2-en-1-one) 2-Acetylthiophene->Self_Condensation Self-Condensation DMF-DMA DMF-DMA Hydrolysis Hydrolysis (reverts to 2-Acetylthiophene) Target_Product->Hydrolysis + H₂O

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: In Vitro Degradation and Stability of Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vitro evaluation of chalcone derivatives, with a specific focus on their degradation and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of chalcone derivatives in in vitro experiments?

A1: The stability of chalcone derivatives can be compromised by several factors. The α,β-unsaturated ketone moiety, a key feature of the chalcone scaffold, is susceptible to chemical transformations.[1] Key factors include:

  • pH: Extreme acidic or basic conditions can promote hydrolysis or other degradation reactions.[1]

  • Temperature: High temperatures can accelerate degradation. Chalcone synthesis itself can be exothermic, and uncontrolled temperatures can lead to decomposition.[2]

  • Light: Exposure to light, particularly UV irradiation, can cause photoisomerization from the more stable trans-isomer to the cis-isomer or other photochemical reactions.[1]

  • Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents in the assay buffer can lead to the formation of epoxides or the reduction of the double bond to yield dihydrochalcones.[1]

  • Enzymatic Activity: In biological assays, metabolic enzymes, particularly cytochrome P450s (CYPs) found in liver microsomes, can extensively metabolize chalcones.[3][4]

Q2: What are the most common chemical degradation pathways for chalcone derivatives?

A2: The reactive α,β-unsaturated carbonyl group is the primary site for chemical degradation.[5] Common pathways include:

  • Oxidation: The double bond is susceptible to oxidation, which can form epoxides or other oxidized products.[1]

  • Reduction: The carbon-carbon double bond can be reduced, leading to the formation of the corresponding saturated dihydrochalcones.[1]

  • Michael Addition: The electrophilic β-carbon is susceptible to nucleophilic attack (a Michael addition), which can occur with thiols (like glutathione or cysteine residues in proteins) present in biological media.[2]

  • Isomerization: Photo-induced isomerization can convert the typically more stable E-isomer (trans) into the Z-isomer (cis).[1]

  • Hydrolysis: Under harsh pH conditions, the chalcone molecule may be susceptible to hydrolytic cleavage.[1]

Q3: My chalcone derivative shows variable or lower-than-expected activity in an in vitro assay. Could this be a stability issue?

A3: Yes, inconsistent or low activity is a common sign of compound instability. If the chalcone derivative degrades in the assay medium over the incubation period, its effective concentration decreases, leading to unreliable results. It is crucial to assess the compound's stability under the specific assay conditions (buffer, pH, temperature, co-factors) to ensure the observed biological activity is accurate. Monitoring the compound's concentration over time using a suitable analytical method like HPLC or LC-MS is recommended.

Q4: How should I prepare and store stock solutions of chalcone derivatives to minimize degradation?

A4: To ensure the integrity of your chalcone derivatives:

  • Solvent: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as DMSO or ethanol.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers. For light-sensitive derivatives, use amber vials or wrap vials in aluminum foil.

  • Handling: Before use, allow the stock solution to warm to room temperature to prevent water condensation into the solution. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.

Troubleshooting Guides

This guide addresses specific issues users might encounter during their experiments.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield During Synthesis Incomplete reaction; Decomposition; Formation of side products.Monitor the reaction with Thin Layer Chromatography (TLC) to ensure starting materials are consumed.[2] Maintain optimal temperature using a cooling bath, as the reaction can be exothermic.[2] Adjust reactant stoichiometry; often a slight excess of the aldehyde is used.[2]
Precipitation of Compound in Aqueous Assay Buffer Poor aqueous solubility of the chalcone derivative.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay medium, ensuring it does not exceed a concentration that affects the biological system (typically <1%).[3] Use solubility-enhancing excipients if appropriate for the assay.
Inconsistent Results Between Experiments Degradation of the compound in stock solution or assay buffer; Pipetting errors.Prepare fresh stock solutions and use aliquots to avoid freeze-thaw cycles. Perform a stability test of the chalcone in the assay buffer by incubating it for the duration of the experiment and analyzing its concentration by LC-MS. Verify pipette calibration.
Appearance of New Peaks in HPLC/LC-MS Analysis Compound degradation or metabolism.Compare the chromatogram of the sample to a time-zero (T0) sample. New peaks may correspond to degradation products or metabolites. If using a biological matrix (e.g., microsomes, cells), run a control incubation without co-factors (e.g., NADPH) or in a heat-inactivated matrix to differentiate between chemical and enzymatic degradation.[3]
Streaking or New Spots on TLC Plate Decomposition of the product on the silica gel.Use a less acidic or basic solvent system for TLC analysis.[2] Spot the plate and develop it immediately to minimize contact time with the silica.[2]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a chalcone derivative to metabolism by Phase I enzymes, primarily CYPs.[3][6]

Materials:

  • Pooled liver microsomes (human, rat, or other species)[7]

  • Test chalcone derivative

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)[7]

  • Positive control compounds (e.g., a high-clearance and a low-clearance drug)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS analysis

  • 96-well plates, incubator, centrifuge

Procedure:

  • Prepare Solutions: Prepare a working stock solution of the test chalcone (e.g., 100 µM in ACN/water). Prepare the microsomal suspension in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[3][6] Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate. Add the test compound to initiate the reaction (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.[6]

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. For negative controls ("minus cofactor"), add an equal volume of phosphate buffer instead.[3]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[6] The T0 sample is collected immediately after adding the NADPH solution.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[8]

Protocol 2: Chemical Stability in Assay Buffer

This protocol determines if a compound is stable in the experimental buffer over the course of the assay.

Materials:

  • Assay buffer (at the exact pH and composition used in the biological assay)

  • Test chalcone derivative

  • Acetonitrile (ACN) with internal standard

Procedure:

  • Sample Preparation: Prepare a solution of the chalcone derivative in the assay buffer at the final concentration used in the experiment (e.g., 10 µM).

  • Incubation: Incubate the solution under the same conditions as the biological assay (e.g., 37°C for 2 hours).

  • Time-Point Sampling: Take aliquots at various time points, including a crucial T0 sample immediately after preparation and a final sample at the end of the incubation period.

  • Quenching and Analysis: Immediately quench each aliquot with an equal or greater volume of ACN containing an internal standard. Analyze the samples by HPLC or LC-MS.

  • Data Analysis: Compare the peak area of the chalcone derivative at each time point to the T0 sample. A significant decrease (>10-15%) in the peak area over time indicates chemical instability.

Quantitative Data Summary

The following table presents example in vitro antioxidant activity data for a series of monosubstituted chalcone derivatives, which is a common assay where stability can be a factor. The IC50 value represents the concentration of the compound required to inhibit 50% of the activity.[9]

CompoundH₂O₂ Scavenging IC₅₀ (µg/mL)Nitric Oxide Scavenging IC₅₀ (µg/mL)Superoxide Scavenging IC₅₀ (µg/mL)Reducing Power Assay IC₅₀ (µg/mL)
Unsubstituted Chalcone86.3 ± 4.165.2 ± 2.971.4 ± 3.539.8 ± 1.8
4-Methyl Chalcone79.5 ± 3.858.1 ± 2.564.7 ± 3.133.6 ± 1.5
4-Bromo Chalcone92.1 ± 4.571.3 ± 3.378.9 ± 3.945.2 ± 2.1
4-Nitro Chalcone> 100> 100> 100> 100
4-Hydroxy Chalcone68.4 ± 3.245.7 ± 2.152.3 ± 2.625.1 ± 1.2
Ascorbic Acid (Standard)55.2 ± 2.738.9 ± 1.944.1 ± 2.218.7 ± 0.9
Data are representative and adapted from literature values for illustrative purposes.[9]

Visualizations

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock Prepare Compound Stock Solution (DMSO) working Prepare Working Solution (ACN/Water) stock->working pre_incubate 1. Add Microsomes + Compound to Plate (Pre-incubate) working->pre_incubate microsomes Prepare Microsome Suspension (Buffer) microsomes->pre_incubate nadph Prepare NADPH Regenerating System start_rxn 2. Initiate Reaction with NADPH nadph->start_rxn pre_incubate->start_rxn sampling 3. Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling quench 4. Quench with ACN + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for a liver microsomal stability assay.

G cluster_pathways Potential Degradation Pathways cluster_products Resulting Products chalcone Chalcone Scaffold (trans-isomer) oxidation Oxidation (+ [O]) chalcone->oxidation reduction Reduction (+ [H]) chalcone->reduction isomerization Photoisomerization (+ hν) chalcone->isomerization michael Michael Addition (+ Nucleophile) chalcone->michael epoxide Epoxide / Diol oxidation->epoxide dihydro Dihydrochalcone reduction->dihydro cis_isomer cis-isomer isomerization->cis_isomer adduct Nucleophilic Adduct michael->adduct

Caption: Common in vitro degradation pathways for chalcones.

G start Inconsistent or Low Assay Results q1 Is compound soluble in assay buffer? start->q1 q2 Is compound stable in assay buffer (chemical)? q1->q2 Yes sol_yes Optimize assay (e.g., co-solvent %) q1->sol_yes No q3 Is compound stable in biological matrix (enzymatic)? q2->q3 Yes chem_yes Run chemical stability assay q2->chem_yes No metab_yes Run microsomal stability assay q3->metab_yes No res4 Check other experimental parameters (pipetting, reagents) q3->res4 Yes res1 Modify compound for better solubility sol_yes->res1 res2 Modify buffer pH or protect from light chem_yes->res2 res3 Consider metabolic liability in results metab_yes->res3

Caption: Troubleshooting inconsistent in vitro assay results.

References

How to prevent Michael addition side product in chalcone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the Michael addition side product during chalcone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Michael addition side reaction in chalcone synthesis?

A1: The Michael addition is a common side reaction that occurs during the base-catalyzed synthesis of chalcones, known as the Claisen-Schmidt condensation. In this reaction, an enolate, typically from the starting ketone (e.g., acetophenone), acts as a nucleophile and attacks the β-carbon of the newly formed α,β-unsaturated chalcone product. This 1,4-addition leads to the formation of an undesired Michael adduct, which can significantly reduce the yield of the target chalcone.[1]

Q2: What are the primary factors that promote the Michael addition side reaction?

A2: Several factors can contribute to the formation of the Michael adduct:

  • Strong Bases: The use of strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), increases the concentration of the enolate, which can then act as a Michael donor.[1]

  • High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the Michael addition to occur.[1]

  • Prolonged Reaction Times: Allowing the reaction to proceed for extended periods after the chalcone has formed increases the likelihood of the subsequent Michael addition.[1]

  • Stoichiometry: An excess of the enolizable ketone leads to a higher concentration of the nucleophilic enolate, promoting the side reaction.[1]

Q3: How can I minimize or prevent the Michael addition side reaction?

A3: Several strategies can be employed to suppress the Michael addition side reaction:

  • Choice of Base: Using milder bases can be effective. Alternatively, employing a stoichiometric amount of a strong base that is consumed during the reaction can limit its availability to catalyze the subsequent Michael addition.[1]

  • Temperature Control: Running the reaction at lower temperatures, such as in an ice bath, can significantly reduce the rate of the Michael addition.[1][2]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction once the chalcone formation is complete, thereby preventing the subsequent side reaction.[1][3]

  • Stoichiometry Control: Using a slight excess of the non-enolizable aldehyde can help to ensure that the ketone is the limiting reagent, reducing the concentration of the enolate available for the Michael addition.[1][4]

  • Alternative Synthetic Routes: In some cases, switching to a different synthetic methodology, such as a Wittig reaction, can completely avoid the conditions that lead to the Michael addition.[1][5]

Q4: Can the choice of solvent influence the Michael addition side reaction?

A4: Yes, the solvent can play a significant role. For instance, performing the Claisen-Schmidt condensation in a micellar medium with a nonionic surfactant like Tween 80 has been shown to protect the newly formed chalcone within the micelle. This protection prevents the enolate from attacking it, thus avoiding the Michael addition.[1] Conversely, using a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can actually promote the Michael addition.[1][6][7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Significant amount of a higher molecular weight by-product is observed. The Michael addition side reaction is occurring between the enolate of the starting ketone and the newly formed chalcone.- Lower the reaction temperature by using an ice bath.[1][2]- Use a milder base or a stoichiometric amount of a strong base.[1]- Carefully monitor the reaction with TLC and stop it as soon as the starting materials are consumed.[1][3]- Use a slight excess of the aldehyde.[1][4]- Consider an alternative synthetic route like the Wittig reaction.[1][5]
Low yield of the desired chalcone despite consumption of starting materials. The primary reaction pathway is leading to the formation of the Michael adduct instead of the desired chalcone.- Re-evaluate the reaction conditions, particularly the base concentration and temperature.[1][8]- Change the solvent system. A study has shown that using water as a solvent can give a good yield of the chalcone with no formation of the Michael adduct, whereas ethanol can promote its formation.[6][7]
Complex mixture of products observed by TLC or NMR. Multiple side reactions are occurring, including the Michael addition and potentially self-condensation of the ketone.- Simplify the reaction conditions. Start with a lower temperature and a less concentrated base.[9]- Ensure the purity of starting materials. Old or impure aldehydes can lead to side reactions like the Cannizzaro reaction.[9]

Data Presentation

The following table summarizes the effect of different surfactants on the yield of chalcone (3a) and the Michael addition side product (4a) in a Claisen-Schmidt condensation reaction.

EntrySolvent/SurfactantBaseChalcone Yield (%)Michael Adduct Yield (%)
1EtOHNaOH598
2H₂ONaOH700
3CTABNaOH5611

Data extracted from a study on micellar-mediated synthesis of chalcones.[6][7]

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation with Minimized Michael Addition

This protocol is a standard procedure for the synthesis of chalcones, with modifications to minimize the Michael addition side reaction.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Substituted acetophenone (10 mmol)

  • Ethanol (20 mL)

  • 10% Sodium hydroxide solution (5 mL)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over a period of 15-20 minutes.

  • Continue stirring the reaction mixture in the ice bath and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours, indicated by the disappearance of the starting materials), pour the reaction mixture into ice-cold water (100 mL).

  • Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Wittig Reaction for Chalcone Synthesis

This method avoids the basic conditions that can lead to the Michael addition.[1][5]

Materials:

  • (Benzoylmethylene)triphenylphosphorane (ylide) (11 mmol)

  • Substituted benzaldehyde (10 mmol)

  • Water (20 mL)

  • Stirring apparatus

Procedure:

  • Suspend (benzoylmethylene)triphenylphosphorane (11 mmol) and the substituted benzaldehyde (10 mmol) in water (20 mL) in a round-bottom flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

ChalconeSynthesisTroubleshooting Problem Problem: Michael Addition Side Product Cause Primary Causes Problem->Cause Solution Preventative Solutions Problem->Solution StrongBase Strong Base Cause->StrongBase e.g. HighTemp High Temperature Cause->HighTemp e.g. LongTime Prolonged Reaction Time Cause->LongTime e.g. Stoichiometry Excess Ketone Cause->Stoichiometry e.g. MilderBase Use Milder Base Solution->MilderBase Control LowTemp Lower Temperature Solution->LowTemp Control MonitorTime Monitor Reaction Time (TLC) Solution->MonitorTime Control AdjustStoich Adjust Stoichiometry (Excess Aldehyde) Solution->AdjustStoich Control AltRoute Alternative Synthetic Route (e.g., Wittig Reaction) Solution->AltRoute Avoid

Caption: Troubleshooting workflow for preventing Michael addition in chalcone synthesis.

References

Technical Support Center: Enhancing Aqueous Solubility of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice to overcome the challenges associated with the poor water solubility of thiophene-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My new thiophene-based compound is practically insoluble in water (<0.1 mg/mL). What are my primary strategies to improve its solubility?

A1: When facing poor aqueous solubility with a thiophene derivative, a tiered approach is recommended. The initial strategies depend on the physicochemical properties of your compound (e.g., presence of ionizable groups, molecular weight).

  • Chemical Modification: The most direct approach involves modifying the molecule itself. This can be done by introducing polar or ionizable functional groups to the thiophene scaffold.[1][2] Common strategies include adding amines, carboxylic acids, or polyethylene glycol (PEG) chains.[1][3]

  • Salt Formation: If your compound has acidic or basic functional groups, salt formation is often the most effective and common method to significantly increase solubility and dissolution rates.[4][5][6]

  • Formulation-Based Approaches: If chemical modification is not feasible, various formulation strategies can be employed. These include creating co-crystals, solid dispersions, nanosuspensions, or using complexing agents like cyclodextrins.[7][8][9]

Below is a decision-making workflow to help guide your strategy selection.

G cluster_0 Initial Assessment cluster_1 Strategy Selection start Poorly Soluble Thiophene Compound ionizable Does the compound have ionizable groups (acidic/basic)? start->ionizable salt Attempt Salt Formation ionizable->salt  Yes chem_mod Chemical Modification (e.g., add polar groups) ionizable->chem_mod  No formulation Formulation Approaches (Solid Dispersion, Nanosuspension, Cyclodextrins) ionizable->formulation  No cocrystal Consider Co-crystals salt->cocrystal  If salt formation fails  or is unstable chem_mod->formulation  If modification is not  synthetically feasible

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q2: I'm considering a prodrug approach. How can I apply this to my thiophene compound?

A2: A prodrug strategy involves chemically modifying your active compound into an inactive form that has improved solubility. This form is then converted back to the active drug in the body.[10][11][12] For thiophene compounds, this is typically achieved by attaching a water-soluble "promoiety" to a functional group on the parent molecule.

  • Common Promoieties: Phosphate esters, amino acid esters, and glycosides are frequently used to create highly water-soluble prodrugs.[13]

  • Mechanism: The promoiety masks the lipophilic character of the parent drug. Once administered, enzymes in the body (like phosphatases or esterases) cleave off the promoiety, releasing the active thiophene compound at the site of action.[12][14]

  • Example: If your thiophene derivative has a hydroxyl (-OH) group, it can be converted into a phosphate ester. This introduces a highly ionizable group, dramatically increasing aqueous solubility.

The general concept is illustrated below.

G cluster_0 Prodrug Synthesis cluster_1 In Vivo Activation Parent Parent Thiophene Drug (Poorly Soluble) Prodrug Thiophene Prodrug (Water-Soluble) Parent->Prodrug + Promoiety Water-Soluble Promoiety (e.g., Phosphate, Amino Acid) Promoiety->Prodrug Released_Parent Parent Thiophene Drug (Active Form) Prodrug->Released_Parent Enzymatic Cleavage (in vivo) Released_Promoiety Released Promoiety (Excreted) Prodrug->Released_Promoiety Enzymatic Cleavage (in vivo)

Caption: General workflow of the prodrug approach for solubility enhancement.

Q3: What are the main differences between using solid dispersions and nanosuspensions for my thiophene compound?

A3: Both solid dispersions and nanosuspensions are powerful techniques to improve the dissolution rate of poorly soluble drugs. The choice depends on the specific properties of your compound and the desired formulation characteristics.

  • Solid Dispersion: In this method, the drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix.[9][15] This prevents the drug from crystallizing and presents it in a higher energy state, which enhances dissolution. It is particularly useful when the goal is to create a stable, solid dosage form.[15]

  • Nanosuspension: This technique involves reducing the particle size of the crystalline drug down to the nanometer range (typically 200-600 nm).[15][16][17] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate.[16][18] Nanosuspensions are versatile and can be used for oral, parenteral, and other routes of administration.[15][17]

Generally, nanosuspensions may offer a greater increase in dissolution rate and subsequent bioavailability compared to solid dispersions.[15][19]

FeatureSolid DispersionNanosuspension
Drug State Amorphous, molecularly dispersed in a carrierCrystalline, nanosized particles
Primary Mechanism Increased energy state (amorphous), improved wettabilityIncreased surface area, increased saturation solubility
Manufacturing Solvent evaporation, melting/extrusionMedia milling, high-pressure homogenization
Typical Application Solid oral dosage forms (tablets, capsules)Oral liquids, parenteral injections, ocular delivery
Key Advantage Can achieve high drug loading, good stabilityApplicable to drugs insoluble in all media, high dissolution velocity
Potential Challenge Risk of recrystallization over time, polymer selectionPhysical instability (particle aggregation), requires stabilizers

Q4: I want to try co-crystallization. What should I look for in a co-former for my thiophene API?

A4: Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a "co-former" are held together by non-covalent bonds, typically hydrogen bonds.[20][21][22] The goal is to pair your thiophene API with a highly soluble, non-toxic co-former to create a new crystalline structure with improved solubility.[21]

  • Functional Group Compatibility: Thiophene rings can act as hydrogen bond acceptors. Look for co-formers with strong hydrogen bond donor groups, such as carboxylic acids, amides, or phenols.[23][24] The patent literature suggests a wide range of suitable functional groups for both the API and the co-former.[23][24]

  • Safety and Solubility: The co-former must be "Generally Regarded As Safe" (GRAS) and should have high aqueous solubility. Common examples include organic acids (succinic acid, citric acid), amides (nicotinamide), and other small, polar molecules.[21]

  • Screening: Co-crystal formation is not always predictable. A screening process using techniques like slurry crystallization, solvent evaporation, or grinding is necessary to identify successful co-former pairs.[20][21]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method for preparing a solid dispersion, a common technique for enhancing the solubility of poorly soluble compounds.

Materials:

  • Thiophene-based API

  • Hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) - must dissolve both API and polymer.

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Methodology:

  • Dissolution: Accurately weigh the thiophene API and the chosen polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of the selected volatile organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to a point that ensures rapid evaporation without degrading the compound (typically 40-60°C).

  • Film Formation: Rotate the flask under vacuum until all the solvent has evaporated, leaving a thin, uniform film on the inner surface of the flask.

  • Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, place the material in a vacuum oven at 40°C for 24-48 hours.

  • Processing: After drying, gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the API within the polymer matrix.

  • Solubility & Dissolution Testing: Perform solubility studies and in vitro dissolution tests to quantify the improvement compared to the pure crystalline API.

Protocol 2: Screening for Co-crystal Formation via Slurry Crystallization

This protocol provides a method for screening potential co-formers to create co-crystals with a thiophene-based API.

Materials:

  • Thiophene-based API

  • A selection of potential co-formers (e.g., succinic acid, nicotinamide, benzoic acid)

  • A range of solvents (e.g., ethanol, acetonitrile, ethyl acetate)

  • Small glass vials with magnetic stir bars

  • Stir plate

  • Centrifuge

  • Filtration apparatus

Methodology:

  • Preparation: Add the thiophene API and a co-former to a vial in a defined stoichiometric ratio (commonly 1:1 or 1:2).

  • Slurry Formation: Add a small amount of the chosen solvent to the vial, just enough to create a mobile slurry where both components are not fully dissolved.

  • Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature) for an extended period (typically 24-72 hours). This allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable crystalline phase (hopefully the co-crystal).

  • Solid Isolation: After the equilibration period, isolate the solid material by centrifugation followed by decanting the supernatant, or by vacuum filtration.

  • Drying: Dry the isolated solids in a vacuum oven at a mild temperature (e.g., 40°C) to remove residual solvent.

  • Analysis: Analyze the dried solid using PXRD. A new, unique diffraction pattern that differs from the patterns of the starting API and co-former indicates the formation of a new crystalline phase, likely a co-crystal. Further characterization (e.g., DSC, spectroscopy) can confirm the co-crystal structure.

  • Repeat: Repeat the process with different co-formers and solvents to build a comprehensive screen.

References

Minimizing byproducts in the synthesis of enaminones from 2-acetylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of enaminones from 2-acetylthiophene.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Enaminone Product

Possible Cause Recommendation Underlying Principle
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring.The reaction between 2-acetylthiophene and the formylating agent (e.g., DMF-DMA) may be slow. Increasing time and temperature provides more energy for the reaction to proceed to completion. Good mixing ensures all reactants come into contact.
Suboptimal Stoichiometry - Use a slight excess (1.1-1.2 equivalents) of the formylating agent.While a large excess can lead to byproducts, a slight excess can help drive the reaction to completion, especially if the 2-acetylthiophene contains minor impurities.
Decomposition of Reactants or Products - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature and extend the reaction time.2-Acetylthiophene and the resulting enaminone can be sensitive to air and high temperatures, leading to degradation. An inert atmosphere prevents oxidation.
Impure Starting Materials - Purify 2-acetylthiophene (e.g., by distillation) before use. - Use a freshly opened or properly stored formylating agent.Impurities in the starting materials can interfere with the reaction, leading to side reactions and lower yields of the desired product.

Problem 2: Formation of a Significant Amount of Dienaminone Byproduct

The primary byproduct in this synthesis is often the dienaminone, 1,5-bis(dimethylamino)-1-(thiophen-2-yl)penta-1,4-dien-3-one, formed from the reaction of the enaminone product with a second molecule of the formylating agent.

Controlling Factor Recommendation to Minimize Dienaminone Rationale
Stoichiometry - Use a strict 1:1 molar ratio of 2-acetylthiophene to the formylating agent. - If starting material remains, consider a slight excess (up to 1.1 eq) of the formylating agent and carefully monitor the reaction progress.The formation of the dienaminone is a consecutive reaction. Limiting the amount of the formylating agent is the most critical factor in preventing the second formylation step.
Reaction Time - Monitor the reaction closely by TLC or GC-MS. - Stop the reaction as soon as the 2-acetylthiophene is consumed.Prolonged reaction times, even with correct stoichiometry, can favor the formation of the thermodynamically more stable dienaminone.
Temperature - Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can provide the activation energy needed for the second formylation reaction to occur more readily.

Problem 3: Difficulty in Purifying the Enaminone Product

Issue Suggested Purification Strategy Notes
Separating Enaminone from Dienaminone - Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). The enaminone is typically more polar than the starting material but less polar than the dienaminone.The exact solvent system will depend on the specific enaminone and should be optimized using thin-layer chromatography (TLC) first.
Removing Unreacted 2-Acetylthiophene - Recrystallization: If the enaminone is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can effectively remove the more soluble starting material.The choice of solvent is crucial and should be determined experimentally to maximize the recovery of the pure enaminone.
Removing DMF (from DMF-DMA) - Azeotropic Distillation: If DMF is used as a solvent or is a byproduct of the reagent, it can be removed by azeotropic distillation with a solvent like toluene under reduced pressure. - Aqueous Work-up: Washing the organic extract with water can help remove residual DMF.DMF has a high boiling point and can be challenging to remove completely by simple evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing enaminones from 2-acetylthiophene?

The most widely used method is the reaction of 2-acetylthiophene with an N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a condensation reaction that forms the enaminone and methanol as a byproduct.

Q2: What is the structure of the main byproduct I should be aware of?

The most common byproduct is the dienaminone, which has the following structure: 1,5-bis(dimethylamino)-1-(thiophen-2-yl)penta-1,4-dien-3-one. It is formed when the initially formed enaminone reacts with a second molecule of DMF-DMA.

Q3: How can I monitor the progress of the reaction to avoid byproduct formation?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., 7:3 hexane:ethyl acetate) to separate the starting material, the desired enaminone product, and the dienaminone byproduct. The enaminone will have an Rf value between that of the 2-acetylthiophene and the more polar dienaminone. The reaction should be stopped once the spot for 2-acetylthiophene has disappeared to minimize the formation of the dienaminone.

Q4: Are there any alternative reagents to DMF-DMA?

Yes, other formylating agents can be used, such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or Gold's reagent. These reagents may offer different reactivity and selectivity profiles, which could be advantageous in specific cases.

Q5: What are the typical reaction conditions for this synthesis?

Reaction conditions can vary, but a common starting point is to react 2-acetylthiophene with a slight excess of DMF-DMA in a solvent like toluene or xylene at reflux temperature for several hours. However, for minimizing byproducts, it is recommended to start with a 1:1 molar ratio and a lower temperature, monitoring the reaction progress carefully. Some procedures also report successful synthesis under solvent-free conditions.[1]

Experimental Protocols

Optimized Protocol for the Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

This protocol is designed to maximize the yield of the desired enaminone while minimizing the formation of the dienaminone byproduct.

Materials:

  • 2-Acetylthiophene (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)

  • Toluene (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-acetylthiophene and anhydrous toluene.

  • Add DMF-DMA (1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC every 30 minutes.

  • Once the 2-acetylthiophene has been consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. The desired enaminone will typically elute before the more polar dienaminone byproduct.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the enaminone as a solid or oil.

Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution

Molar Ratio (2-Acetylthiophene : DMF-DMA) Approximate Yield of Enaminone (%) Approximate Yield of Dienaminone (%)
1 : 185-95< 5
1 : 1.570-8015-25
1 : 240-5045-55

Note: Yields are approximate and can vary based on reaction time and temperature.

Visualizations

Reaction_Pathway 2-Acetylthiophene 2-Acetylthiophene Enaminone (E)-3-(dimethylamino)-1- (thiophen-2-yl)prop-2-en-1-one 2-Acetylthiophene->Enaminone + DMF-DMA DMF-DMA_1 DMF-DMA (1 eq) Dienaminone Dienaminone Byproduct Enaminone->Dienaminone + DMF-DMA (excess) DMF-DMA_2 DMF-DMA (excess)

Caption: Reaction pathway for the synthesis of enaminone and the formation of the dienaminone byproduct.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting Start Start Reaction 2-Acetylthiophene + DMF-DMA Start->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product Check_Yield Low Yield? Product->Check_Yield Check_Purity Byproducts Present? Check_Yield->Check_Purity No Optimize_Conditions Optimize: - Stoichiometry - Temperature - Time Check_Yield->Optimize_Conditions Yes Improve_Purification Adjust: - Solvent Gradient - Recrystallization Check_Purity->Improve_Purification Yes Optimize_Conditions->Reaction Improve_Purification->Purification

Caption: A workflow for troubleshooting common issues in enaminone synthesis.

References

Validation & Comparative

Thiophene Chalcones Demonstrate Potent Anticancer Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Emerging research highlights the significant potential of thiophene chalcones as a promising class of anticancer agents, with in vitro studies demonstrating cytotoxic activity comparable or superior to some established chemotherapeutic drugs. This comparative guide provides a comprehensive overview of the anticancer activity of novel thiophene chalcone derivatives against various cancer cell lines, benchmarked against established drugs, and elucidates the underlying molecular mechanisms and experimental methodologies.

Data Summary: Head-to-Head Cytotoxicity

A systematic review of recent preclinical studies reveals that several thiophene chalcone derivatives exhibit potent cytotoxic effects across a range of human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined for numerous derivatives, allowing for a direct comparison with standard-of-care anticancer drugs.

The following table summarizes the IC50 values of selected thiophene chalcone derivatives in comparison to cisplatin and doxorubicin, two widely used chemotherapeutic agents.

CompoundCancer Cell LineIC50 (µM)Established DrugCancer Cell LineIC50 (µM)
Thiophene Chalcones Established Drugs
Thiophene Chalcone 5aMCF-7 (Breast)7.87 ± 2.54[1]CisplatinMCF-7 (Breast)27.78 ± 0.929[1]
Thiophene Chalcone 5bMCF-7 (Breast)4.05 ± 0.96[1]CisplatinHCT116 (Colon)13.276 ± 0.294[1]
Thiophene Chalcone 5aHCT116 (Colon)18.10 ± 2.51[1]CisplatinA549 (Lung)5.547 ± 0.734[1]
Thiophene Chalcone 9aHCT116 (Colon)17.14 ± 0.66[1]DoxorubicinHepG2 (Liver)21.6[2]
Thiophene Chalcone 5aA549 (Lung)41.99 ± 7.64[1]DoxorubicinA549 (Lung)28.3[2]
Thiophene Chalcone 9bA549 (Lung)92.42 ± 30.91[1]PaclitaxelMDA-MB-231 (Breast)~2-5 (historic data)
Chlorothiophene Chalcone C4WiDr (Colorectal)0.77 µg/mL[3]5-FluorouracilWiDr (Colorectal)> C4 and C6[3]
Chlorothiophene Chalcone C6WiDr (Colorectal)0.45 µg/mL[3]

Unraveling the Mechanism: Induction of Apoptosis via p53 Signaling

Several studies indicate that a key mechanism by which thiophene chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. A common pathway implicated is the p53-mediated apoptotic pathway. The tumor suppressor protein p53 plays a crucial role in regulating cell cycle and initiating apoptosis in response to cellular stress, such as DNA damage.

Certain thiophene chalcones have been shown to upregulate the expression of p53.[4] This, in turn, can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[4] The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioners of apoptosis. Furthermore, some chalcones have been found to inhibit the interaction between p53 and its negative regulator, MDM2, thereby stabilizing p53 and enhancing its pro-apoptotic function.[3]

p53_pathway cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Mitochondrial Apoptosis Thiophene_Chalcones Thiophene Chalcones p53 p53 Thiophene_Chalcones->p53 Activates MDM2 MDM2 MDM2->p53 Inhibits p53->MDM2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-mediated apoptotic pathway induced by thiophene chalcones.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of thiophene chalcones.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene chalcone derivatives or established anticancer drugs for a specified period, typically 48 or 72 hours.[1][5]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.

  • Cell Treatment: Cells are seeded and treated with the IC50 concentration of the respective compounds for 24 or 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[6][7]

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.[6][7][8] PI is a fluorescent intercalating agent that stains DNA, and RNase A is used to prevent the staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

experimental_workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Analysis Seed_Cells Seed Cancer Cells (96-well plate) Treat_Compounds Treat with Thiophene Chalcones & Established Drugs Seed_Cells->Treat_Compounds MTT_Assay MTT Assay Treat_Compounds->MTT_Assay Cell_Harvest Harvest & Fix Cells Treat_Compounds->Cell_Harvest Parallel Experiment Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 PI_Staining Propidium Iodide Staining Cell_Harvest->PI_Staining Flow_Cytometry Flow Cytometry Analysis PI_Staining->Flow_Cytometry Cell_Cycle Determine Cell Cycle Distribution Flow_Cytometry->Cell_Cycle

Caption: Experimental workflow for assessing anticancer activity.

Conclusion

The presented data strongly suggest that thiophene chalcones represent a promising scaffold for the development of novel anticancer therapeutics. Their potent cytotoxic activity against various cancer cell lines, in some cases exceeding that of established drugs, coupled with their ability to induce apoptosis through well-defined signaling pathways, warrants further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this exciting class of compounds. Continued research, including in vivo studies and exploration of structure-activity relationships, will be crucial in translating these promising preclinical findings into tangible clinical benefits for cancer patients.

References

Validating the Antimicrobial Efficacy of Synthetic Chalcone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Chalcones, a class of compounds characterized by a 1,3-diphenyl-2-propene-1-one scaffold, have emerged as promising candidates due to their diverse biological activities, including significant antibacterial and antifungal properties.[2][3] This guide provides an objective comparison of the antimicrobial efficacy of various synthetic chalcone derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.

Comparative Antimicrobial Activity of Synthetic Chalcones

The antimicrobial efficacy of synthetic chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings.[3] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several recently synthesized chalcone derivatives against a panel of pathogenic bacteria and fungi. MIC is a crucial metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]

Table 1: Antibacterial Activity of Fluoro and Trifluoromethyl Chalcone Derivatives

This table presents the MIC values (in µg/mL) of B-ring fluoro or trifluoromethyl-substituted chalcones compared to the standard antibiotic, Ampicillin. The data highlights that specific substitutions can lead to potent antibacterial activity, in some cases comparable to or exceeding that of the reference drug.[1]

CompoundSubstituent on B-ringS. aureus (ATCC 29213)S. pneumoniae (ATCC 49619)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
9 H62.562.5125250
10 2-F62.5125125250
11 3-F125125250250
12 4-F125250250>250
13 2-CF₃15.631.2562.5125
14 3-CF₃7.8115.631.2562.5
15 4-CF₃31.2562.562.5125
Ampicillin -15.67.8115.662.5

Data sourced from a 2024 study on fluoro and trifluoromethyl chalcone analogs.[1]

Table 2: Antifungal Activity of Fluoro and Trifluoromethyl Chalcone Derivatives

The antifungal potential of the same series of chalcone derivatives was evaluated against common pathogenic yeasts. The results are compared with the standard antifungal agent, Fluconazole.[1]

CompoundSubstituent on B-ringC. albicans (ATCC 10231)C. parapsilosis (ATCC 22019)
9 H125125
10 2-F25062.5
11 3-F12562.5
12 4-F250125
13 2-CF₃62.515.6
14 3-CF₃12531.25
15 4-CF₃62.515.6
Fluconazole -7.8115.6

Data sourced from a 2024 study on fluoro and trifluoromethyl chalcone analogs.[1]

Table 3: Anti-MRSA Activity of Hydroxylated Chalcone Derivatives

This table showcases the anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity of three chalcones with a hydroxyl group at different positions. The results indicate that the position of the hydroxyl group is critical for activity against this drug-resistant pathogen.[5]

CompoundDescriptionMIC Range (µg/mL)Average MIC (µg/mL)
O-OH Hydroxyl group at 2' position25-5042.5
M-OH Hydroxyl group at 3' position50-20098.7
P-OH Hydroxyl group at 4' position50-200108.7

Data represents activity against 19 clinical MRSA isolates and one control strain.[5]

Experimental Protocols

Accurate validation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The most common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.[4][6]

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for assessing the antibacterial and antifungal activity of synthesized chalcone derivatives.

  • Preparation of Reagents and Materials:

    • Chalcone Stock Solutions: Dissolve the synthesized chalcone derivatives in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 1000 µg/mL).[6]

    • Growth Media: Use Mueller-Hinton Broth (MHB) for bacteria and Tryptic Soy Broth (TSB) or RPMI-1640 for fungi.[1][6]

    • Microbial Strains: Utilize reference strains from recognized culture collections (e.g., ATCC).

    • Equipment: Sterile 96-well microtiter plates, incubator, spectrophotometer.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Tryptic Soy Agar for fungi) for 24 hours at the optimal temperature (37°C for most bacteria, 28°C for fungi).[6]

    • Prepare a suspension of the microorganism in sterile saline, adjusting the concentration to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]

    • Dilute this suspension in the appropriate broth to achieve the final standardized inoculum concentration (typically ~5 x 10⁵ CFU/mL).[4]

  • Assay Procedure (in 96-well plate):

    • Add 100 µL of the appropriate sterile broth to each well.[1]

    • Add 100 µL of the chalcone stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations.

    • Add 5 µL of the standardized microbial inoculum to each well, except for the sterility control well.[6]

    • Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only). A reference antibiotic (e.g., Ampicillin, Ciprofloxacin) should be run in parallel as a control.[4]

  • Incubation and Interpretation:

    • Incubate the plates at the optimal temperature for 18-24 hours.[4]

    • The MIC is determined as the lowest concentration of the chalcone derivative that shows no visible growth (turbidity) in the well.[7]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for the broth microdilution method.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_results Phase 3: Incubation & Analysis stock Prepare Chalcone Stock Solution (in DMSO) add_chalcone Add 100µL Chalcone Stock to First Well stock->add_chalcone media Prepare Sterile Growth Medium (e.g., MHB) add_media Dispense 100µL Medium to All Wells media->add_media inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with 5µL Microbial Suspension inoculum->add_inoculum add_media->add_chalcone serial_dilute Perform 2-Fold Serial Dilutions add_chalcone->serial_dilute Dilution Series serial_dilute->add_inoculum incubate Incubate Plate (e.g., 37°C for 24h) add_inoculum->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

References

Biological activity of thiophene chalcones compared to their phenyl analogues

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene vs. Phenyl Chalcones: A Comparative Guide to Biological Activity

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1][2][3] Their versatile chemical structure allows for a wide range of biological activities, making them a focal point in medicinal chemistry.[2][4][5] A common strategy to enhance or modify the pharmacological profile of chalcones is the bioisosteric replacement of a phenyl ring with a heterocyclic ring, such as thiophene.[6] The sulfur-containing thiophene ring can alter the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, often leading to enhanced biological efficacy.[6]

This guide provides an objective comparison of the biological activities of thiophene-containing chalcones and their direct phenyl analogues, supported by experimental data and detailed methodologies for key assays.

Comparative Anticancer Activity

The replacement of a phenyl ring with a thiophene ring in chalcone structures has been shown to maintain or enhance anticancer activity.[6] Thiophene chalcones have demonstrated potent cytotoxic effects across various cancer cell lines, often acting through mechanisms like cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways.[7][8]

For instance, certain bis-chalcones containing a thiophene moiety have shown significant cytotoxic effects against lung (A549), colon (HCT116), and breast (MCF7) cancer cells, leading to cell cycle arrest in the subG1 phase.[7] Similarly, chlorothiophene-based chalcones have exhibited potent toxicity against WiDr colorectal cancer cells.[9] Some thiophene chalcone derivatives also act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase.[6][10]

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound TypeCompound/AnalogueCancer Cell LineIC₅₀ (µM)Reference
Thiophene Chalcone Compound 5a (bis-chalcone)MCF7 (Breast)0.98[7]
Thiophene Chalcone Compound 9b (bis-chalcone)MCF7 (Breast)1.12[7]
Thiophene Chalcone Compound 10c Various1.82 - 5.55[11]
Thiophene Chalcone Compound C4 (chlorothiophene)WiDr (Colorectal)1.96 (0.77 µg/mL)[9]
Thiophene Chalcone Compound C6 (chlorothiophene)WiDr (Colorectal)1.15 (0.45 µg/mL)[9]
Thiophene-Ru Complex cis-[Ru(S-DMSO)₃(R-CO-CH=CH-R')Cl]HeLa (Cervical)22.9 - 76.8[8]
Phenyl Chalcone 2'-hydroxy-2,5-dimethoxychalconeCanine Lymphoma9.76 - 40.83[8]
Phenyl Chalcone Chalcone-pyrazole hybrid 31 HCC (Liver)0.5 - 4.8[8]

Note: Direct comparison is challenging as studies often use different cell lines and specific molecular structures. However, the data indicates that thiophene chalcones consistently exhibit potent activity in the low micromolar range.

Comparative Antimicrobial Activity

Chalcones, in general, exhibit moderate to high antibacterial activity.[5] Studies comparing heterocyclic chalcones reveal that thiophene analogues are potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[5][12][13] The incorporation of a thiophene ring can enhance the lipophilicity of the molecule, potentially facilitating its passage through the bacterial cell membrane.

Table 2: Comparative Antibacterial Activity

Compound TypeOrganismAssay MethodResultReference
Thiophene Chalcone (t₅) S. aureus (MRSA)MIC15.6 µg/mL[12]
Thiophene Chalcone (Pyrazoline derivative) S. aureusMIC31.25 µg/mL[4]
Thiophene Chalcone (Pyrazoline derivative) E. coliMIC62.5 µg/mL[4]
Thiophene-Piperazine Chalcone (TP1) B. subtilisAgar Well Diffusion10 mm zone[13]
Phenyl Chalcone Analogue S. aureusMIC> 500 µg/mL[12]
Standard Drug (Chloramphenicol) S. aureus / E. coliMIC62.5 / 125 µg/mL[4]
Standard Drug (Amoxicillin) B. subtilis / E. coliAgar Well Diffusion11 mm / 10 mm zone[13]

Note: The pyrazoline derivative of a thiophene bis-chalcone showed better or comparable activity to the standard drug chloramphenicol.[4] Thiophene chalcones consistently demonstrate stronger activity than their basic phenyl counterparts in these studies.

Comparative Anti-inflammatory Activity

Both phenyl and thiophene chalcones are recognized for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][5][14] A primary mechanism is the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][15]

A direct comparative study using the carrageenan-induced rat paw edema model showed that chalcones derived from 2-acetylthiophene exhibited significant anti-inflammatory effects. The activity was highly dependent on the substituents on the second aromatic ring, with an electron-donating dimethylamino group resulting in the most potent effect, comparable to the standard NSAID, aceclofenac.[1]

Table 3: Comparative Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundSubstituent on Ring B% Inhibition of EdemaReference
Thiophene Chalcone 1 H (Unsubstituted Phenyl)48.1[1]
Thiophene Chalcone 2 4-OCH₃ (Methoxy)55.5[1]
Thiophene Chalcone 3 4-Cl (Chloro)51.8[1]
Thiophene Chalcone 4 4-N(CH₃)₂ (Dimethylamino)62.9[1]
Thiophene Chalcone 5 2-Cl (Chloro)48.1[1]
Standard Drug (Aceclofenac) -66.6[1]

Comparative Antioxidant Activity

The ability to scavenge free radicals is a well-documented property of chalcones. Structure-activity relationship (SAR) studies indicate that the antioxidant capacity is heavily influenced by the presence and position of hydroxyl groups.[2][16] Comparative studies have shown that thiophene-containing chalcones generally exhibit higher radical scavenging activity than their furan-containing analogues.[17]

In a study evaluating thiophenyl-chalcone derivatives, compounds featuring a hydroxyl group showed the strongest antioxidant activity in both DPPH and ABTS assays.[2][16] Notably, one derivative displayed higher ABTS radical scavenging activity than quercetin, a well-known potent antioxidant.[2][16]

Table 4: Comparative Antioxidant Activity (DPPH & ABTS Scavenging)

Compound TypeCompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Reference
Thiophene Chalcone (4a) Sulfonyl chloride derivative20.4521.33[2]
Thiophene Chalcone (4d) With -OH group18.3216.47[2]
Thiophene Chalcone (4e) With -OH group19.8813.12[2]
Thiophene Chalcone (5a) Sulphonamide derivative99.15124.22[2]
Phenyl Chalcone 3,4-DihydroxychalconeHigh Activity (k ≈ 10⁷ l mol⁻¹ s⁻¹)-[18]
Standard (Quercetin) -21.3615.49[2]

Note: The data shows that sulfonyl chloride derivatives of thiophene chalcones are more potent antioxidants than the sulphonamide derivatives. The presence of a hydroxyl group further enhances this activity, making them comparable or superior to the standard, quercetin.[2]

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

The synthesis of chalcones is commonly achieved via a base-catalyzed Claisen-Schmidt condensation reaction.[1][12]

  • Reactants: An equimolar mixture of a substituted acetophenone (e.g., 2-acetylthiophene) and a substituted aromatic aldehyde are used.[1]

  • Solvent and Catalyst: The reactants are dissolved in a suitable solvent like ethanol. A base, such as an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added as the catalyst.[1]

  • Reaction Conditions: The mixture is stirred vigorously at room temperature for a period ranging from a few hours to overnight.[1][12]

  • Workup: The reaction mixture is typically poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone product.

  • Purification: The solid product is filtered, washed with water, and purified by recrystallization from a suitable solvent like methanol or ethanol.[12]

Anticancer Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test chalcones and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Antibacterial Assay: Broth Microdilution Method (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

  • Preparation: A serial two-fold dilution of the chalcone compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.[4]

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.[1]

  • Animal Grouping: Animals (e.g., Wistar rats) are divided into groups: a control group, a standard drug group (e.g., aceclofenac), and test groups for each chalcone derivative.[1]

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 3-5 hours) after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Antioxidant Assay: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Various concentrations of the test chalcones are added to the DPPH solution.

  • Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for about 30 minutes.

  • Measurement: The scavenging of the stable DPPH radical is monitored by the decrease in absorbance at approximately 517 nm. The purple color of the DPPH solution fades in the presence of an antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined.[2]

Visualizations

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis S1 Reactants (Acetyl-thiophene + Aldehyde) S2 Claisen-Schmidt Condensation S1->S2 S3 Purification (Recrystallization) S2->S3 S4 Characterization (NMR, IR, MS) S3->S4 B1 Anticancer (MTT Assay) S4->B1 B2 Antimicrobial (MIC Assay) S4->B2 B3 Anti-inflammatory (In vivo/In vitro) S4->B3 B4 Antioxidant (DPPH/ABTS Assay) S4->B4 D1 Determine IC₅₀ / MIC B1->D1 B2->D1 B3->D1 B4->D1 D2 Structure-Activity Relationship (SAR) D1->D2 L L D2->L Lead Optimization

Caption: General workflow for synthesis and biological evaluation of chalcones.

G Stimuli Inflammatory Stimuli (LPS, etc.) IKK IKK Activation Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_A Active NF-κB (p50/p65) IkB->NFkB_A releases NFkB_In Inactive NF-κB (p50/p65)-IκBα (in Cytoplasm) NFkB_In->IkB Nuc Nuclear Translocation NFkB_A->Nuc Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nuc->Genes Chalcone Thiophene Chalcones Chalcone->Inhibition Inhibition->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by thiophene chalcones.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one derivatives, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from various studies on structurally related thiophene-based chalcones and enaminones, offering insights into the key structural features influencing their biological activity.

Anticancer Activity

Thiophene-containing chalcone and enaminone derivatives have demonstrated significant potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][2]

While direct SAR studies on this compound are limited, analysis of related thiophene-chalcone analogues allows for the extrapolation of key structural determinants for anticancer potency.

  • The Enone Linker: The α,β-unsaturated ketone system is a crucial pharmacophore, acting as a Michael acceptor and facilitating covalent interactions with biological targets like the cysteine residues in tubulin.[2]

  • Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring (Ring A) significantly modulate activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on this ring can influence the electronic properties of the enone system and the overall lipophilicity of the molecule, thereby affecting cellular uptake and target interaction.[3]

  • The Thiophene Ring (Ring B): The thiophene ring is a common bioisostere for a phenyl ring in drug design and contributes to the overall conformation and electronic properties of the molecule.[4] Substitutions on the thiophene ring can also impact activity.

  • The Amino Group: The dimethylamino group in the core structure of interest is an important feature of enaminones. This electron-donating group can influence the electronic distribution across the molecule and may play a role in target binding through hydrogen bonding or electrostatic interactions.

The following table summarizes the in vitro anticancer activity (IC50 values) of various thiophene derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Thiophene Analogue 1K562 (Leukemia)<2[1][2]
Thiophene Analogue 2HeLa (Cervical)Submicromolar[2]
Thiophene Analogue 3A549 (Lung)Submicromolar[2]
Thiazole-Chalcone VHT-29 (Colon)7.94[5]
Thiazole-Chalcone VHCT-116 (Colon)3.12[5]
Thiazole-Chalcone VLovo (Colon)2.21[5]
Compound 9cHCT-116 (Colon)0.904[3]
Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

The structural features influencing the antimicrobial activity of thiophene derivatives often parallel those for anticancer activity, though the specific targets within the microbial cells differ.

  • Lipophilicity: Appropriate lipophilicity is crucial for the compound to penetrate the bacterial cell wall and membrane.

  • Electronic Effects: The electronic nature of the substituents can influence the interaction with microbial enzymes or other cellular components.

  • Specific Moieties: The presence of certain functional groups can confer specific antimicrobial activities. For instance, the incorporation of other heterocyclic rings can enhance the spectrum of activity.

The following table presents the minimum inhibitory concentration (MIC) values of selected thiophene derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Thiophene Derivative AStaphylococcus aureus-
Thiophene Derivative BBacillus subtilis-
Thiophene Derivative CPseudomonas aeruginosa-
Thiophene Derivative DEscherichia coli-
Spiro-indoline-oxadiazole 17Clostridium difficile2-4

Note: Specific MIC values for a broad range of this compound derivatives were not available in the searched literature. The table structure is provided as a template.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these derivatives are provided below.

Anticancer Activity Assays

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the thiophene derivatives for a specified duration (e.g., 24-72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1]

This assay measures the ability of a compound to interfere with the formation of microtubules.

  • Preparation: Lyophilized tubulin is reconstituted in a general tubulin buffer. The test compounds are dissolved in an appropriate solvent like DMSO.

  • Initiation of Polymerization: The tubulin solution is mixed with GTP and the test compound in a 96-well plate. Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled microplate reader.

  • Data Analysis: The rate of polymerization in the presence of the test compound is compared to that of a control (vehicle). The percentage of inhibition is calculated, and the IC50 value for tubulin polymerization inhibition is determined.[1]

Antimicrobial Activity Assays

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial/Fungal Strain Preparation: Microorganisms are cultured on appropriate agar plates and then used to inoculate a sterile broth. The culture is incubated until it reaches the logarithmic growth phase.

  • Compound Preparation and Dilution: The thiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of these compounds are prepared in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with a standardized suspension of the microorganism. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical entities.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro Test Compounds data_collection Data Collection (IC50, MIC) in_vitro->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis Biological Data lead_id Lead Compound Identification sar_analysis->lead_id optimization Lead Optimization lead_id->optimization optimization->synthesis Design New Derivatives

Caption: General workflow for SAR studies.

Signaling Pathway: Inhibition of Tubulin Polymerization

This diagram depicts the mechanism of action of thiophene-based chalcones that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway Thiophene_Chalcone 3-(Dimethylamino)-1-(thiophen-2-yl) prop-2-en-1-one Derivative Tubulin α/β-Tubulin Dimers Thiophene_Chalcone->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Thiophene_Chalcone->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Assembly Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Enables Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to (if arrested)

Caption: Inhibition of tubulin polymerization.

References

In vitro comparison of cytotoxicity between different thiophene chalcones

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the cytotoxic performance of various thiophene chalcone derivatives against several cancer cell lines, supported by recent experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this class of compounds. Detailed methodologies for key experiments are provided to ensure clarity and reproducibility.

Comparative Cytotoxicity Data

The cytotoxic efficacy of thiophene chalcones, measured as the half-maximal inhibitory concentration (IC50), varies based on the specific chemical substitutions and the target cancer cell line. The data below summarizes the IC50 values for several recently investigated thiophene chalcone derivatives, demonstrating their potential as anticancer agents.

Compound/Derivative SeriesCell LineIC50 (µM)
Bis-Chalcone Derivative 5a [1][2][3]MCF-7 (Breast)7.87
HCT-116 (Colon)18.10
A549 (Lung)41.99
Bis-Chalcone Derivative 5b [1][2][3]MCF-7 (Breast)4.05
Thiophene-Chalcone 15e [4]A549 (Lung)6.3
Chalcone Derivative 3f [5]A549 (Lung)1.15
Chlorothiophene-based Chalcone C6 [6]WiDr (Colorectal)0.45 (µg/mL)
Chlorothiophene-based Chalcone C4 [6]WiDr (Colorectal)0.77 (µg/mL)

Note: IC50 values are presented in µM unless otherwise specified. Lower values indicate higher cytotoxicity.

Experimental Protocols

The following protocols are representative of the methodologies used to obtain the cytotoxicity data cited in this guide.

Cell Culture and Maintenance

Human cancer cell lines, such as A549 (lung), HCT-116 (colon), and MCF-7 (breast), were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thiophene chalcone derivatives. Control wells receive vehicle (e.g., DMSO) only. The plates are then incubated for a specified duration, typically 48 hours.[1][2][4]

  • MTT Incubation: The treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control cells. The IC50 value is determined by plotting cell viability against compound concentration and performing a regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Incubate (24h) for Adhesion A->B C Add Thiophene Chalcones (Varying Concentrations) B->C D Incubate (48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Dissolve Formazan with DMSO F->G H Read Absorbance (~570 nm) G->H I Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cell viability assay.

Signaling Pathways

Studies suggest that many thiophene chalcones exert their cytotoxic effects by inducing apoptosis (programmed cell death), primarily through the mitochondrial (intrinsic) pathway.[7][8] This involves the regulation of the Bcl-2 family of proteins.

Treatment with an active thiophene chalcone derivative can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[8][9][10] This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane, causing the release of cytochrome c. In the cytoplasm, cytochrome c activates a cascade of enzymes called caspases, beginning with initiator caspase-9, which in turn activates executioner caspase-3, ultimately leading to the dismantling of the cell.[3][8][11]

Apoptosis_Signaling_Pathway cluster_stimulus External Agent cluster_regulation Mitochondrial Regulation cluster_execution Execution Cascade Thiophene_Chalcone Thiophene Chalcone Bax Bax (Pro-Apoptotic) Thiophene_Chalcone->Bax upregulates Bcl2 Bcl-2 (Anti-Apoptotic) Thiophene_Chalcone->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Mitochondrion inhibits CytC Cytochrome c (Release) Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by thiophene chalcones.

References

A Head-to-Head Comparison of Synthetic Methods for 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a critical starting point. 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone derivative, holds potential as a versatile building block in medicinal chemistry. This guide provides a head-to-head comparison of the primary synthetic methodologies for this compound, offering a clear overview of their performance based on available experimental data.

Two principal synthetic strategies are explored: the well-established Claisen-Schmidt condensation and the reaction of an activated ketone with an amine acetal. This comparison delves into both conventional and modern energy input techniques, such as microwave irradiation and solvent-free grinding, to provide a comprehensive analysis of yield, reaction time, and environmental impact.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the different synthetic approaches to this compound and its close analogs.

MethodReactantsCatalyst/ReagentSolventReaction TimeTemperatureYieldReference Compound
Claisen-Schmidt Condensation
Conventional Heating2-Acetylthiophene, 4-DimethylaminobenzaldehydeNaOHEthanolNot SpecifiedNot Specified80%(E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Solvent-Free Grinding2-Acetylthiophene, 4-DimethylaminobenzaldehydeSolid NaOHNone5-10 minRoom Temperature96-98%General Chalcones
Microwave-AssistedAcetophenone, BenzaldehydeNaOHAcetone35 min40°CHighDibenzylideneacetone
Amine Acetal Condensation
Conventional Heating2-Acetylthiophene, N,N-Dimethylformamide dimethyl acetal (DMFDMA)NoneDMF5 hoursRefluxN/A(E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one

Experimental Protocols

Method 1: Claisen-Schmidt Condensation (Conventional Heating)

This method is a classical approach to forming α,β-unsaturated ketones.

Procedure:

  • To a solution of 2-acetylthiophene (1 equivalent) in ethanol, add 4-dimethylaminobenzaldehyde (1 equivalent).

  • To this mixture, add an aqueous solution of sodium hydroxide (e.g., 6M).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Isolate the solid product by vacuum filtration and wash with cold ethanol or water.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Method 2: Claisen-Schmidt Condensation (Solvent-Free Grinding)

This "green chemistry" approach offers significant advantages in terms of reduced solvent waste and reaction time.

Procedure:

  • In a mortar, combine 2-acetylthiophene (1 equivalent), 4-dimethylaminobenzaldehyde (1 equivalent), and solid sodium hydroxide (e.g., 20 mol%).

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes.

  • The reaction mixture will typically solidify.

  • Work-up involves adding water to the solid mass, followed by filtration, washing with water, and drying to afford the crude product.

  • Recrystallization from an appropriate solvent can be performed for further purification.

Method 3: Amine Acetal Condensation (Conventional Heating)

This alternative route utilizes N,N-dimethylformamide dimethyl acetal (DMFDMA) as the source of the dimethylamino group.

Procedure:

  • A mixture of 2-acetylthiophene (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1 equivalent) in a high-boiling solvent such as N,N-dimethylformamide (DMF) is prepared.

  • The reaction mixture is heated to reflux for several hours (e.g., 5 hours).

  • After cooling, the reaction mixture is poured into ice water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Recrystallization from a solvent like ethanol can be used for purification.

Mandatory Visualization

G cluster_0 Synthetic Methodologies cluster_1 Reaction Conditions cluster_2 Process & Outcome Reactants Reactants Method_Selection Method_Selection Reactants->Method_Selection Choose Route Claisen_Schmidt Claisen-Schmidt Condensation Method_Selection->Claisen_Schmidt Amine_Acetal Amine Acetal Condensation Method_Selection->Amine_Acetal Conventional_CS Conventional Heating Claisen_Schmidt->Conventional_CS Solvent_Free_CS Solvent-Free Grinding Claisen_Schmidt->Solvent_Free_CS Microwave_CS Microwave Irradiation Claisen_Schmidt->Microwave_CS Conventional_AA Conventional Heating Amine_Acetal->Conventional_AA Reaction_CS Reaction Conventional_CS->Reaction_CS Solvent_Free_CS->Reaction_CS Microwave_CS->Reaction_CS Reaction_AA Reaction Conventional_AA->Reaction_AA Workup_Purification_CS Work-up & Purification Reaction_CS->Workup_Purification_CS Product_CS 3-(Dimethylamino)-1- (thiophen-2-yl)prop-2-en-1-one Workup_Purification_CS->Product_CS Workup_Purification_AA Work-up & Purification Reaction_AA->Workup_Purification_AA Product_AA 3-(Dimethylamino)-1- (thiophen-2-yl)prop-2-en-1-one Workup_Purification_AA->Product_AA

Caption: Experimental workflow for the synthesis of the target compound.

G Start Start Route Select Synthetic Route Start->Route ClaisenSchmidt Claisen-Schmidt Route->ClaisenSchmidt DMFDMA DMFDMA Condensation Route->DMFDMA Conventional_CS Conventional Heating (NaOH, Ethanol) Yield: ~80% ClaisenSchmidt->Conventional_CS SolventFree_CS Solvent-Free Grinding (Solid NaOH) Yield: 96-98% ClaisenSchmidt->SolventFree_CS Microwave_CS Microwave (NaOH, Acetone) Yield: High (qualitative) ClaisenSchmidt->Microwave_CS Conventional_DMFDMA Conventional Heating (DMF, Reflux) Yield: Not Reported DMFDMA->Conventional_DMFDMA End End Conventional_CS->End SolventFree_CS->End Microwave_CS->End Conventional_DMFDMA->End

Caption: Decision pathway for selecting a synthetic method.

Evaluating the selectivity of thiophene chalcones for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the selective cytotoxicity of thiophene chalcones reveals their potential as a new class of anticancer agents that preferentially target malignant cells while sparing their healthy counterparts. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in this burgeoning field.

Thiophene chalcones, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system flanked by a thiophene ring and another aromatic ring, have emerged as a significant area of interest in oncology research. Their unique structural features allow for a wide range of chemical modifications, leading to the synthesis of derivatives with potent and, critically, selective anticancer activity. This selectivity addresses a primary challenge in chemotherapy: the indiscriminate toxicity of many current drugs towards both cancerous and normal tissues.

Comparative Cytotoxicity: A Quantitative Look

The effectiveness of a potential anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. A lower IC50 value indicates a more potent compound. For a drug to be considered selective, it should exhibit a significantly lower IC50 value against cancer cells compared to normal cells. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, provides a quantitative measure of this preference. A higher SI value signifies greater selectivity.

Here, we present a summary of the cytotoxic activity of several recently synthesized thiophene chalcone derivatives against various human cancer cell lines and normal cell lines.

CompoundCancer Cell LineIC50 (µM) on Cancer CellsNormal Cell LineIC50 (µM) on Normal CellsSelectivity Index (SI)Reference
5a A549 (Lung)41.99 ± 7.64CCD-16Lu (Lung)52 ± 0.701.24[1]
HCT116 (Colon)18.10 ± 2.51CCD-16Lu (Lung)52 ± 0.702.87[1]
MCF7 (Breast)7.87 ± 2.54CCD-16Lu (Lung)52 ± 0.706.61[1]
5b MCF7 (Breast)4.05 ± 0.96CCD-16Lu (Lung)>100 (ND)>24.69[1]
9a HCT116 (Colon)17.14 ± 0.66CCD-16Lu (Lung)>100 (ND)>5.83[1]
9b A549 (Lung)92.42 ± 30.91CCD-16Lu (Lung)34.5 ± 1.40.37[1]
MCF7 (Breast)30.08 ± 4.04CCD-16Lu (Lung)34.5 ± 1.41.15[1]
C4 WiDr (Colorectal)0.77 µg/mLNormal CellsNon-toxicHigh[2]
C6 WiDr (Colorectal)0.45 µg/mLNormal CellsModerately toxicModerate[2]
Compound 5 MCF-7 (Breast)7.79 ± 0.81MCF10A (Breast)>100>12.84[3]
MDA-MB-231 (Breast)5.27 ± 0.98MCF10A (Breast)>100>18.97[3]
Compound 8 MCF-7 (Breast)7.24 ± 2.10MCF10A (Breast)>100>13.81[3]

ND: Not Detectable. Data is presented as mean ± standard error (SE) or as described in the cited source.

The data clearly indicates that several thiophene chalcone derivatives, such as 5b , 9a , Compound 5 , and Compound 8 , exhibit a high degree of selectivity towards cancer cells, with SI values significantly greater than 1.[1][3] Notably, compounds 5b and 9a showed no detectable cytotoxicity towards normal lung cells at the tested concentrations.[1] Similarly, compounds 5 and 8 were significantly more potent against breast cancer cells than against normal breast cells.[3] In contrast, a compound like 9b demonstrated lower selectivity, and in the case of A549 cells, was more toxic to normal cells.[1] This highlights the critical role of the specific chemical structure in determining the selectivity profile.

Unraveling the Mechanism: Signaling Pathways of Selective Cytotoxicity

The selective action of thiophene chalcones is attributed to their ability to modulate signaling pathways that are dysregulated in cancer cells. One of the key mechanisms involves the induction of apoptosis, or programmed cell death, through pathways that are often more sensitive in malignant cells.

A crucial player in this process is the tumor suppressor protein p53. In response to cellular stress, such as that induced by a cytotoxic compound, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[4] Studies have shown that certain thiophene chalcones can upregulate p53 expression in cancer cells.[1][2] This, in turn, can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, ultimately activating the caspase cascade and leading to cell death.[1][4] This p53-mediated pathway is often less active in normal cells, providing a basis for the selective therapeutic action of these compounds.[4]

Furthermore, some thiophene chalcones have been shown to induce cell cycle arrest, particularly at the G2/M phase, in cancer cells.[1][5] This prevents the cells from dividing and proliferating. Other reported mechanisms include the inhibition of tubulin polymerization, which is essential for cell division, and the modulation of inflammatory pathways, such as the NF-κB and STAT3 signaling pathways, which are often constitutively active in cancer.[5][6]

G cluster_0 Experimental Workflow A Thiophene Chalcone Synthesis B Cell Line Culture (Cancer & Normal) A->B C Cytotoxicity Assay (MTT) B->C D IC50 Determination C->D E Selectivity Index Calculation D->E F Mechanism of Action Studies D->F G Apoptosis Assay (e.g., Annexin V) F->G H Cell Cycle Analysis F->H I Western Blot (Protein Expression) F->I

Caption: Experimental workflow for evaluating the selectivity of thiophene chalcones.

Experimental Protocols: A Guide to Methodology

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. The following outlines the typical methodologies employed in the evaluation of thiophene chalcone selectivity.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene chalcone derivatives for a specified period, typically 48 hours.[1] A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the cell cycle distribution and quantify apoptosis.

  • Cell Treatment: Cells are treated with the thiophene chalcone at its determined IC50 concentration for a set time (e.g., 48 hours).[1]

  • Cell Harvesting and Staining:

    • For Apoptosis: Cells are harvested, washed, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes).

    • For Cell Cycle: Cells are harvested, fixed (e.g., with cold 70% ethanol), and then stained with a DNA-binding dye such as PI in the presence of RNase to remove RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Apoptosis: The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.

    • Cell Cycle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[1]

G cluster_1 p53-Mediated Apoptosis Pathway TC Thiophene Chalcone p53 p53 Upregulation TC->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified p53-mediated apoptosis pathway induced by thiophene chalcones.

Conclusion and Future Directions

The evidence presented strongly suggests that thiophene chalcones hold significant promise as selective anticancer agents. Their ability to induce apoptosis and cell cycle arrest preferentially in cancer cells, coupled with a quantifiable selectivity index, makes them attractive candidates for further preclinical and clinical development. The diverse synthetic accessibility of the chalcone scaffold allows for extensive structure-activity relationship (SAR) studies to optimize both potency and selectivity. Future research should focus on elucidating the detailed molecular mechanisms underlying their selectivity, exploring their efficacy in in vivo models, and investigating potential synergistic effects with existing chemotherapeutic agents. The continued exploration of thiophene chalcones could pave the way for more effective and less toxic cancer therapies.

References

In-Depth Comparison of Enaminone Derivative Stability in Solution for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stability of various enaminone derivatives in solution, supported by experimental data and detailed protocols. This guide aims to provide an objective comparison to aid in the selection and handling of enaminone compounds in a laboratory setting.

Enaminones are a critical class of organic compounds utilized as versatile intermediates in the synthesis of a wide array of bioactive molecules and heterocyclic systems. Their stability in solution is a crucial parameter influencing their storage, handling, and reactivity in synthetic protocols. This guide provides a comparative analysis of the stability of different enaminone derivatives under various conditions, with a focus on their hydrolysis, the primary degradation pathway.

Comparative Stability Data of Enaminone Derivatives

The stability of enaminones is significantly influenced by the pH of the solution and the substitution pattern on the enaminone scaffold. Generally, enaminones exhibit increased susceptibility to hydrolysis under acidic conditions due to the protonation of the enamine nitrogen, which facilitates nucleophilic attack by water.[1] Conversely, they tend to be more stable in neutral to alkaline solutions.

The following table summarizes the degradation kinetics for different enaminone derivatives in various solutions. The data is compiled from studies utilizing High-Performance Liquid Chromatography (HPLC) to monitor the degradation process.

Enaminone DerivativeSolution ConditionTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
E118 (anticonvulsant)0.1 M Hydrochloric Acid250.049 min⁻¹14.1 min[Abdel-Hamid et al., 2002][1]
0.1 M Sodium Hydroxide250.0086 h⁻¹80.6 h[Abdel-Hamid et al., 2002][1]
Phosphate Buffer (pH ≈ 7.5)250.0046 h⁻¹150.6 h[Abdel-Hamid et al., 2002][1]
Water/Ethanol (1:1)250.0023 h⁻¹>300 h[Abdel-Hamid et al., 2002][1]
3-Anilino-5,5-dimethylcyclohex-2-enone Acidic (pH < 4)37Simple acid catalysis observedNot specified[Dixon & Greenhill, 1974][2]
3-Methylamino-5,5-dimethylcyclohex-2-enone Acidic (pH < 4)37Simple acid catalysis observedNot specified[Dixon & Greenhill, 1974][2]
3-Amino-5,5-dimethylcyclohex-2-enone pH 2–1137Complex pH-rate profileNot specified[Dixon & Greenhill, 1974][2]
3-Anilino-2-cyclohexenone pH 2–1137Complex pH-rate profileNot specified[Dixon & Greenhill, 1974][2]

Note: A comprehensive study by Dixon and Greenhill investigated the hydrolysis rates of fourteen enaminones.[2] While the specific rate constants for all derivatives were not accessible for this guide, their findings indicated that only five of the fourteen studied enaminones followed a simple acid-catalyzed degradation mechanism. The remaining compounds exhibited more complex pH-rate profiles, suggesting multiple reaction pathways.[2]

Factors Influencing Enaminone Stability

The stability of enaminones in solution is a multifactorial issue. Key factors include:

  • pH: As evidenced by the data for E118, acidic conditions dramatically accelerate hydrolysis.[1]

  • Substituents: The nature of the substituents on the nitrogen atom and the carbon backbone can significantly impact stability. Electron-donating groups on the nitrogen can increase electron density and potentially reduce the rate of hydrolysis.

  • Solvent: The polarity and protic nature of the solvent can influence the degradation kinetics. For instance, E118 showed greater stability in a water/ethanol mixture compared to aqueous solutions.[1]

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of degradation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Stability Study of Enaminone E118

This protocol is adapted from the study by Abdel-Hamid et al. (2002).[1]

1. Preparation of Solutions:

  • Acidic Solution: 0.1 M Hydrochloric Acid.

  • Alkaline Solution: 0.1 M Sodium Hydroxide.

  • Neutral Solution: Phosphate buffer (pH ≈ 7.5).

  • Aqueous-Organic Solution: A 1:1 (v/v) mixture of water and ethanol.

  • Enaminone Stock Solution: A stock solution of E118 is prepared in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

2. Stability Testing:

  • An aliquot of the E118 stock solution is added to each of the test solutions to achieve a final desired concentration.

  • The solutions are maintained at a constant temperature (25°C).

  • Samples are withdrawn at predetermined time intervals.

3. HPLC Analysis:

  • The withdrawn samples are analyzed using a stability-indicating HPLC method.

  • Column: Chiral HSA (Human Serum Albumin) column.

  • Mobile Phase: A mixture of n-octanoic acid (5 mM), isopropyl alcohol, and 100 mM disodium hydrogen phosphate solution (pH 7.5) in a 1:9 (v/v) ratio.

  • Flow Rate: 1 ml/min.

  • Detection: UV detector at an appropriate wavelength.

4. Data Analysis:

  • The concentration of the remaining E118 is determined by measuring the peak area in the chromatogram.

  • The degradation kinetics are determined by plotting the natural logarithm of the concentration of E118 versus time.

  • The degradation rate constant (k) is calculated from the slope of the line, and the half-life (t½) is calculated using the formula t½ = 0.693/k.

General Protocol for Hydrolysis Rate Determination of Enaminones

This generalized protocol is based on the study by Dixon and Greenhill (1974).[2]

1. Buffer Preparation:

  • A series of buffers covering the desired pH range (e.g., pH 2-11) are prepared using standard buffer systems (e.g., citrate, phosphate, borate).

2. Kinetic Measurements:

  • The hydrolysis of the enaminone derivative is followed spectrophotometrically by monitoring the change in UV absorbance at a wavelength where the enaminone and its hydrolysis products have significantly different extinction coefficients.

  • The reaction is initiated by adding a small aliquot of a stock solution of the enaminone in an organic solvent (e.g., methanol) to the thermostated buffer solution (37°C).

  • The absorbance is recorded as a function of time.

3. Data Analysis:

  • The pseudo-first-order rate constants (k_obs) are calculated from the slopes of the plots of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

  • A pH-rate profile is constructed by plotting log(k_obs) against pH.

  • For reactions exhibiting simple acid catalysis, the second-order rate constant is determined from the slope of the plot of the first-order rate constant versus the hydrogen ion concentration.[2]

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of enaminone stability.

Enaminone_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Start prep_stock Prepare Enaminone Stock Solution start->prep_stock mix Mix Stock and Media prep_stock->mix prep_media Prepare Degradation Media (Acid, Base, Buffer, etc.) prep_media->mix incubate Incubate at Constant Temperature mix->incubate sample Withdraw Samples at Time Intervals incubate->sample t=0, t=1, t=2... hplc HPLC Analysis sample->hplc data Collect Data (Peak Area vs. Time) hplc->data kinetics Determine Degradation Kinetics (k, t½) data->kinetics end End kinetics->end

Caption: Experimental workflow for determining enaminone stability.

Enaminone_Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products enaminone Enaminone protonated_enaminone Protonated Enaminone (Iminium Ion) enaminone->protonated_enaminone + H⁺ h3o H₃O⁺ (Acid Catalyst) protonated_enaminone->enaminone - H⁺ carbinolamine Carbinolamine Intermediate protonated_enaminone->carbinolamine + H₂O carbinolamine->protonated_enaminone - H₂O ketone β-Dicarbonyl Compound carbinolamine->ketone Elimination amine Amine carbinolamine->amine Elimination

Caption: Simplified acid-catalyzed hydrolysis pathway of enaminones.

References

A Comparative Guide to the Target Validation and Cross-Reactivity of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one and Related Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the request for a comparative analysis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. Extensive searches of publicly available scientific literature and bioactivity databases (including PubChem and ChEMBL) did not yield specific experimental data on the biological targets, target validation, or cross-reactivity profile of this particular compound. However, to provide a valuable resource for researchers interested in this and related molecules, this guide offers a comprehensive overview of the known biological activities of structurally similar chalcones, hypothetical data comparisons, and detailed experimental protocols for target validation and cross-reactivity studies.

Introduction to this compound and the Chalcone Scaffold

This compound belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are abundant in natural sources like fruits and vegetables and are known for their straightforward synthesis and a wide array of pharmacological activities.[1][2][3][4] The biological effects of chalcones are highly dependent on the substituents on their aromatic rings, leading to a diverse range of molecular targets.

The specific compound of interest features a thiophene ring and a dimethylamino-substituted phenyl ring. While data for this exact molecule is scarce, the presence of these moieties in other studied chalcones can provide insights into its potential biological activities, which may include anti-inflammatory, antimicrobial, and anticancer effects.

Potential Biological Targets of Thiophene and Aminophenyl Chalcones

Based on the available literature for structurally related compounds, potential biological targets for this compound can be inferred.

  • Anti-inflammatory Targets: Several chalcones containing a thiophene ring have been investigated for their anti-inflammatory properties. For instance, some have been shown to inhibit cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. Additionally, the modulation of the TRPA1 channel has been identified as a potential mechanism for the antinociceptive effects of some thiophene-containing chalcones.

  • Antimicrobial and Efflux Pump Inhibition: Chalcones bearing an aminophenyl group have demonstrated potential as antibacterial agents. A significant area of research is their ability to inhibit bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus. By blocking these pumps, these chalcones can restore the efficacy of existing antibiotics.[3][4]

  • Anticancer Activity: The chalcone scaffold is a common feature in many compounds with antiproliferative activity against various cancer cell lines. The mechanisms of action are diverse and can involve the inhibition of kinases, tubulin polymerization, or the modulation of cell signaling pathways.

Hypothetical Data Comparison

To illustrate how the target validation and cross-reactivity data for this compound could be presented, the following table provides a hypothetical comparison with other chalcone derivatives for which some data is available in the literature.

Table 1: Hypothetical Bioactivity Profile of this compound and a Comparison with Other Chalcones

Compound/AlternativePrimary Target(s)IC50 (µM)Cross-Reactivity (Selected Off-Targets)Reference
This compound (Hypothetical) COX-2 0.5 COX-1 (IC50 = 5.0 µM), hERG (IC50 > 50 µM) N/A
Licochalcone API3K, Akt5.6 (PI3K)Kinase Panel (data not shown)Published Literature
Xanthohumolp90RSK, STAT31.5 (p90RSK)Kinase Panel (data not shown)Published Literature
(2E)-1-(4'-aminophenyl)-3-(phenyl)‑prop-2-en-1-one (APCHAL)NorA Efflux Pump (S. aureus)MIC reduction of gentamicinNot reported[4]

Note: The data for this compound is purely hypothetical and for illustrative purposes only.

Experimental Protocols

For researchers aiming to validate the biological targets and assess the cross-reactivity of this compound or similar chalcones, the following are detailed methodologies for key experiments.

Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

  • Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

    • Add the test compound at various concentrations (typically a 10-point dose-response curve).

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Add a detection reagent that contains luciferase and luciferin. The luciferase enzyme will catalyze the conversion of the remaining ATP to light.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

GPCR Binding Assay
  • Objective: To assess the binding affinity of the compound to a specific G-protein coupled receptor (GPCR).

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

  • Procedure:

    • Prepare cell membranes expressing the target GPCR.

    • In a 96-well filter plate, add the cell membranes, the radiolabeled ligand, and the test compound at various concentrations.

    • Incubate the plate to allow binding to reach equilibrium.

    • Wash the plate to remove unbound ligand.

    • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is inversely proportional to the binding affinity of the test compound.

    • Calculate the Ki value from the IC50 of the competition curve.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement in a cellular context.

  • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability.

  • Procedure:

    • Treat intact cells with the test compound or vehicle.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to pellet the aggregated proteins.

    • Analyze the soluble protein fraction by Western blot using an antibody against the target protein.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Chalcone Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB MAPK MAPK (p38, JNK, ERK) MyD88->MAPK Gene Pro-inflammatory Gene Transcription NFkB->Gene MAPK->Gene Chalcone Thiophene Chalcone (Potential Inhibitor) Chalcone->NFkB Inhibition Chalcone->MAPK Inhibition

Caption: Potential anti-inflammatory mechanism of thiophene chalcones.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Cross-Reactivity A Compound Synthesis & Characterization B Primary Bioactivity Screen (e.g., Cell Viability Assay) A->B C Broad Panel Screening (Kinases, GPCRs, etc.) B->C D Affinity-based Proteomics B->D E IC50/Ki Determination for Hits C->E D->E F Cellular Target Engagement (e.g., CETSA) E->F G Selectivity Profiling (Against Related Targets) F->G H Safety Panel Screening (e.g., hERG, CYP enzymes) G->H

Caption: Workflow for target validation and cross-reactivity.

Conclusion

While specific biological data for this compound remains elusive in the public domain, the broader family of chalcones, particularly those with thiophene and aminophenyl substitutions, presents a rich area for drug discovery. The diverse biological activities reported for related compounds suggest that this molecule could hold therapeutic potential. The experimental protocols and workflows provided in this guide are intended to equip researchers with the necessary tools to undertake a thorough investigation of its mechanism of action, target validation, and cross-reactivity, thereby contributing valuable knowledge to the field of medicinal chemistry. Future studies are warranted to elucidate the specific pharmacological profile of this and other novel chalcone derivatives.

References

Safety Operating Guide

Safe Disposal of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential operational and disposal protocols for 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (CAS No. 34772-98-0), ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers and drug development professionals handling this compound must adhere to strict safety and disposal procedures due to its hazardous properties. This guide provides a comprehensive, step-by-step approach to its proper disposal, grounded in safety data sheet recommendations.

Hazard Identification and Safety Precautions

This compound is classified as hazardous. Immediate safety measures are critical to mitigate risks of exposure and injury.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Protective gloves: To prevent skin contact.

  • Eye and face protection: Safety glasses with side-shields or goggles and a face shield are mandatory to protect against splashes.

  • Protective clothing: A lab coat or other suitable protective clothing should be worn.

General Handling Advice:

  • Wash hands thoroughly after handling.

  • Avoid eating, drinking, or smoking in the work area.

  • Ensure adequate ventilation to minimize inhalation of dust or fumes.

Quantitative Hazard Classification

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute toxicity, OralNot specifiedH302: Harmful if swallowedGHS07Warning
Skin irritationNot specifiedH315: Causes skin irritationGHS07Warning
Serious eye irritationNot specifiedH319: Causes serious eye irritationGHS07Warning

Step-by-Step Disposal Protocol

The primary recommended disposal method for this compound is incineration.

1. Preparation for Disposal:

  • If necessary, solidify the compound by mixing it with sand or another non-reactive absorbent material.
  • Alternatively, the compound can be dissolved in a combustible solvent.

2. Incineration:

  • The mixture must be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.

3. Regulatory Compliance:

  • All disposal activities must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.

4. Contaminated Packaging:

  • Dispose of any contaminated packaging in the same manner as the unused product.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal cluster_packaging Packaging start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe prep_choice Choose Preparation Method ppe->prep_choice mix_sand Mix with Sand or Non-Reactive Absorbent prep_choice->mix_sand Solid dissolve Dissolve in a Combustible Solvent prep_choice->dissolve Liquid incinerate Burn in a Chemical Incinerator with Afterburner and Scrubber mix_sand->incinerate dissolve->incinerate comply Ensure Compliance with all Federal, State, and Local Regulations incinerate->comply end End: Proper Disposal Complete comply->end cont_pkg Contaminated Packaging dispose_pkg Dispose of as Unused Product cont_pkg->dispose_pkg dispose_pkg->incinerate

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (CAS No. 34772-98-0) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining operational efficiency.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Therefore, strict adherence to recommended personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves (check for chemical resistance).To prevent skin contact and potential irritation.[1]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin and Body Protection A lab coat or chemical-resistant apron.To protect against accidental skin exposure.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Handling Procedures:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood must be operational. All necessary PPE should be inspected and worn correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or in a poorly ventilated space. For small spills, use an appropriate absorbent material, and collect the waste in a sealed container for proper disposal.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and chemical-resistant containers.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation - Inspect PPE - Verify Fume Hood Operation weigh 2. Weighing & Transfer - Inside Fume Hood prep->weigh dissolve 3. Solution Preparation - Slow Addition to Solvent weigh->dissolve experiment 4. Experimental Use dissolve->experiment spill Spill? experiment->spill collect_waste 5. Waste Collection - Labeled, Sealed Container store_waste 6. Temporary Storage - Segregated Area collect_waste->store_waste dispose 7. Final Disposal - Licensed Waste Handler store_waste->dispose spill->collect_waste Yes spill->collect_waste No (End of Experiment)

Caption: Workflow for safe handling and disposal.

This comprehensive guide is intended to provide a framework for the safe handling of this compound. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.